molecular formula C14H13ClN2O2 B1355818 N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide CAS No. 926221-75-2

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

Número de catálogo: B1355818
Número CAS: 926221-75-2
Peso molecular: 276.72 g/mol
Clave InChI: HMIGCMWCKDSUGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIGCMWCKDSUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a putative synthetic pathway, and predicted spectroscopic characteristics of the novel compound, N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide leverages established principles of organic chemistry and extrapolates data from structurally analogous compounds to offer a robust predictive profile. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling further investigation and application of this compound.

Introduction

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide is an aromatic amide derivative featuring a substituted phenylenediamine ring linked to a methoxy-substituted benzoyl group. The structural motifs present in this molecule, such as the aminophenyl and methoxybenzoyl moieties, are of significant interest in medicinal chemistry and materials science. The presence of a primary amine, a chloro group, and a methoxy group suggests a molecule with potential for further functionalization and a range of intermolecular interactions, making it a candidate for investigation in various biological and material science applications. This guide aims to provide a detailed theoretical framework for its properties and synthesis to facilitate such research.

Predicted Physicochemical Properties

The physicochemical properties of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide have been estimated based on its constituent functional groups and data from structurally related compounds.

PropertyPredicted ValueBasis for Prediction
IUPAC Name N-(3-Amino-4-chlorophenyl)-4-methoxybenzamideStandard nomenclature rules.
Molecular Formula C₁₄H₁₃ClN₂O₂Sum of atoms in the chemical structure.
Molecular Weight 276.72 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Predicted to be a solid at room temperature.Based on the high molecular weight and presence of polar functional groups capable of forming intermolecular hydrogen bonds.
Melting Point Estimated to be in the range of 150-200 °CExtrapolated from the melting points of similar benzanilide derivatives. For instance, N-(4-Chlorophenyl)-4-methoxybenzamide has a reported melting point, and the addition of the amino group is expected to influence this property through hydrogen bonding.[1]
Solubility Sparingly soluble in water; soluble in organic solvents.The aromatic nature and the chloro-substituent suggest low water solubility, while the amide and methoxy groups would confer solubility in polar organic solvents like DMSO, DMF, and alcohols.
pKa (Amino Group) Estimated to be around 3-4The electron-withdrawing effect of the adjacent chloro and amide groups is expected to decrease the basicity of the anilino-type amino group compared to aniline (pKa ~4.6).

Proposed Synthesis Pathway

A plausible and efficient synthetic route for N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide involves a two-step process starting from 3-nitro-4-chlorobenzoic acid and 4-methoxyaniline (p-anisidine). This approach is based on well-established amide bond formation methodologies.

Overall Synthesis Scheme

Synthesis_Scheme 3-Nitro-4-chlorobenzoic_Acid 3-Nitro-4-chlorobenzoic Acid 3-Nitro-4-chlorobenzoyl_Chloride 3-Nitro-4-chlorobenzoyl Chloride 3-Nitro-4-chlorobenzoic_Acid->3-Nitro-4-chlorobenzoyl_Chloride Step 1: Acyl Chloride Formation Thionyl_Chloride SOCl₂ N-(3-Nitro-4-chlorophenyl)-4-methoxybenzamide N-(3-Nitro-4-chlorophenyl)- 4-methoxybenzamide 3-Nitro-4-chlorobenzoyl_Chloride->N-(3-Nitro-4-chlorophenyl)-4-methoxybenzamide Step 2: Amidation p-Anisidine 4-Methoxyaniline (p-Anisidine) Target_Compound N-(3-Amino-4-chlorophenyl)- 4-methoxybenzamide N-(3-Nitro-4-chlorophenyl)-4-methoxybenzamide->Target_Compound Step 3: Nitro Group Reduction Reduction Reduction (e.g., Fe/HCl)

Caption: Proposed three-step synthesis of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Nitro-4-chlorobenzoyl chloride

This initial step activates the carboxylic acid for subsequent amidation. The use of thionyl chloride is a standard and effective method for this transformation.[2]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-4-chlorobenzoic acid.

  • Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-nitro-4-chlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(3-Nitro-4-chlorophenyl)-4-methoxybenzamide

This step involves the nucleophilic acyl substitution of the synthesized acyl chloride with 4-methoxyaniline.

  • Dissolve 4-methoxyaniline (p-anisidine) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask.

  • Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 3-nitro-4-chlorobenzoyl chloride in the same solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-(3-nitro-4-chlorophenyl)-4-methoxybenzamide.

  • Purify the product by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group to Synthesize N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

The final step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of a metal in an acidic medium.[3]

  • Suspend the purified N-(3-nitro-4-chlorophenyl)-4-methoxybenzamide in a solvent mixture such as ethanol and water.

  • Add an excess of a reducing agent, such as iron powder (Fe) or tin(II) chloride (SnCl₂).

  • Add a catalytic amount of hydrochloric acid (HCl) or acetic acid to facilitate the reduction.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter it to remove the metal salts.

  • Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate under reduced pressure to obtain the final product, N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide.

  • Further purification can be achieved by recrystallization or column chromatography.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide and spectral data of analogous compounds.[4][5][6]

¹H NMR Spectroscopy
  • Aromatic Protons (8H): Multiple signals are expected in the aromatic region (δ 6.5-8.0 ppm). The protons on the 4-methoxyphenyl ring will likely appear as two doublets. The protons on the 3-amino-4-chlorophenyl ring will exhibit a more complex splitting pattern due to the presence of both amino and chloro substituents.

  • Amine Protons (NH₂): A broad singlet is anticipated for the two protons of the primary amine group, likely in the range of δ 4.0-5.5 ppm. The exact chemical shift will be dependent on the solvent and concentration.

  • Amide Proton (NH): A singlet for the amide proton is expected, typically downfield (δ 8.0-10.0 ppm), due to the deshielding effect of the carbonyl group.

  • Methoxy Protons (OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is predicted to be around δ 3.8 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal for the amide carbonyl carbon is expected in the range of δ 165-170 ppm.

  • Aromatic Carbons (12C): Multiple signals will be present in the aromatic region (δ 110-150 ppm). The carbon attached to the methoxy group will be significantly shielded, while the carbons attached to the chloro and amide groups will be deshielded.

  • Methoxy Carbon (OCH₃): A signal for the methoxy carbon is expected around δ 55 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching (Amine and Amide): Two distinct bands are expected for the primary amine N-H stretching in the region of 3300-3500 cm⁻¹. A single N-H stretching band for the secondary amide is also expected in this region.

  • C=O Stretching (Amide): A strong absorption band for the amide carbonyl group (Amide I band) is predicted to be around 1650-1680 cm⁻¹.

  • N-H Bending (Amide): The amide II band, resulting from N-H bending, is expected around 1510-1550 cm⁻¹.

  • C-O Stretching (Methoxy): A characteristic C-O stretching vibration for the methoxy group should appear in the range of 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

  • C-Cl Stretching: A C-Cl stretching vibration is expected in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 276.72). The isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio) will be a key diagnostic feature.

  • Fragmentation Pattern: Fragmentation is likely to occur at the amide bond, leading to characteristic fragment ions corresponding to the 4-methoxybenzoyl cation (m/z = 135) and the 3-amino-4-chlorophenylaminyl radical cation or related fragments.

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide is dictated by its functional groups:

  • Primary Amine: The amino group can undergo typical reactions of anilines, such as diazotization, acylation, and alkylation. Its nucleophilicity will be somewhat attenuated by the electron-withdrawing chloro and amide substituents.[7]

  • Amide Bond: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • Aromatic Rings: Both aromatic rings are susceptible to electrophilic aromatic substitution, with the positions of substitution directed by the existing substituents. The 4-methoxyphenyl ring is activated towards electrophilic substitution, while the 3-amino-4-chlorophenyl ring has both activating (amino) and deactivating (chloro, amide) groups.

Potential Applications in Drug Development and Materials Science

While no specific applications for this compound have been reported, its structural features suggest several areas of potential interest:

  • Medicinal Chemistry: Benzamide and aniline derivatives are common scaffolds in drug discovery, exhibiting a wide range of biological activities. The presence of hydrogen bond donors and acceptors, along with the potential for further derivatization, makes this compound a candidate for screening in various therapeutic areas.

  • Polymer Science: The primary amine provides a reactive handle for incorporation into polymer backbones, potentially leading to the development of novel polyamides or other functional polymers.

  • Dye and Pigment Chemistry: The aromatic chromophore system suggests potential applications as a dye or pigment intermediate.

Safety and Handling

As there is no specific safety data available for N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide, it should be handled with the care afforded to novel chemical entities. Based on the safety profiles of its precursors and related compounds like p-anisidine, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8] Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed theoretical and predictive overview of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide. By leveraging established chemical principles and data from analogous structures, a comprehensive profile of its physicochemical properties, a plausible synthetic route, and expected spectroscopic data have been presented. This information is intended to serve as a valuable starting point for researchers and scientists interested in the synthesis, characterization, and application of this novel compound, thereby facilitating its exploration in drug discovery and materials science.

References

  • Organic Syntheses Procedure. p-Anisidine, 2-nitro-. [Link]

  • PrepChem. Synthesis of 3,5-dichloro-4-aminobenzoyl chloride. [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • IPCS. ICSC 0971 - p-ANISIDINE. [Link]

  • Quora. Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?. [Link]

  • Supplementary Information. [Link]

  • PubChem. 3-Amino-4-methoxybenzamide. [Link]

  • PubChemLite. 3-amino-n-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide. [Link]

  • PMC. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • MDPI. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. [Link]

  • PubChem. N-(4-amino-3-chlorophenyl)-3,5-dimethoxybenzamide. [Link]

  • MOLBASE. 3-amino-N-(4-carbamoylphenyl)-4-methoxybenzamide. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. [Link]

  • NIST WebBook. 3-Amino-4-methoxybenzamide. [Link]

  • Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide. [Link]

  • eScholarship.org. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]

  • Patent 0854128.
  • Growing Science. Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4- carbonitrile. [Link]

  • PMC. N-(4-Chlorophenyl)-4-methoxybenzamide. [Link]

  • Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Portland Press. Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors. [Link]

  • ResearchGate. Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. [Link]

  • PubChemLite. 3-amino-6-(4-chlorophenyl)-n-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. [Link]

Sources

Biological activity of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. The molecule N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide presents a compelling case for investigation, combining several structural motifs associated with significant biological activity. This guide provides a comprehensive technical overview of its potential therapeutic applications, drawing upon established research on structurally analogous compounds.

While direct experimental data on N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide is limited, a thorough analysis of its constituent parts—the 3-amino-4-chlorophenyl moiety and the 4-methoxybenzamide core—allows for well-grounded hypotheses regarding its biological profile. The 3-amino-4-chlorophenyl group has been identified as a potent "benzamidine mimic," crucial for interactions with biological targets, while various N-phenylbenzamide derivatives have demonstrated significant anticancer, antimicrobial, and anti-inflammatory properties.[1] This document will explore these potential activities, detailing plausible mechanisms of action, robust experimental protocols for validation, and key structure-activity relationship (SAR) insights derived from related molecules.

Plausible Synthetic Pathway

The synthesis of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide can be logically approached through a multi-step process involving the formation of an amide bond, followed by the reduction of a nitro group. This common and effective strategy is widely used for creating substituted benzamide derivatives.[2][3]

Step 1: Amide Bond Formation The synthesis begins with the coupling of 4-methoxybenzoyl chloride with 4-chloro-3-nitroaniline. The presence of a base like triethylamine or pyridine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Step 2: Reduction of the Nitro Group The resulting nitro-intermediate, N-(4-chloro-3-nitrophenyl)-4-methoxybenzamide, is then subjected to a reduction reaction. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, which selectively reduces the nitro group to the primary amine, yielding the target compound.[3]

cluster_synthesis Plausible Synthesis Workflow 4-methoxybenzoyl_chloride 4-methoxybenzoyl chloride Amidation Amide Bond Formation (e.g., with Triethylamine) 4-methoxybenzoyl_chloride->Amidation 4-chloro-3-nitroaniline 4-chloro-3-nitroaniline 4-chloro-3-nitroaniline->Amidation Intermediate N-(4-chloro-3-nitrophenyl) -4-methoxybenzamide Amidation->Intermediate Reduction Nitro Group Reduction (e.g., H2, Pd/C) Intermediate->Reduction Final_Product N-(3-Amino-4-chlorophenyl) -4-methoxybenzamide Reduction->Final_Product

Plausible synthetic route for the target compound.

Potential Anticancer Activity

The N-phenylbenzamide scaffold is a prominent feature in numerous compounds developed as anticancer agents.[4] Derivatives have shown efficacy against a range of cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers.[4]

Hypothesized Mechanism of Action: Kinase and HDAC Inhibition

Based on studies of analogous structures, two primary mechanisms can be postulated for the anticancer activity of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide:

  • Kinase Inhibition : Many N-phenylbenzamide derivatives function as inhibitors of protein kinases that are critical for cancer cell proliferation and survival. For instance, imidazole-based N-phenylbenzamide derivatives have shown high binding affinity for ABL1 kinase, a key target in chronic myeloid leukemia.[4] Other chlorinated N-phenylbenzamides have been investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK), which is implicated in various cancers.[5]

  • Histone Deacetylase (HDAC) Inhibition : The benzamide structure is a well-established zinc-binding group found in many HDAC inhibitors.[6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is common in cancer. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[6] Structure-activity relationship studies of benzamide derivatives have provided detailed insights into their interactions with HDAC1.[7]

Target_Compound N-(3-Amino-4-chlorophenyl) -4-methoxybenzamide HDAC Histone Deacetylase (HDAC) Target_Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin TSG Tumor Suppressor Gene (e.g., p21) Expression Chromatin->TSG Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis Cancer_Inhibition Inhibition of Cancer Growth Cell_Cycle_Arrest->Cancer_Inhibition Apoptosis->Cancer_Inhibition

Hypothesized HDAC inhibition pathway.
Quantitative Data from Analogues
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazole-N-phenylbenzamide (4f)A549 (Lung)7.5[4]
Imidazole-N-phenylbenzamide (4f)HeLa (Cervical)9.3[4]
Imidazole-N-phenylbenzamide (4f)MCF-7 (Breast)8.9[4]
N-(2-(2-hydroxybenzylidene) hydrazinecarbonyl)phenyl) benzamide (3c)A549 (Lung)10.88 (µg/mL)[8]
2-hydroxy-4-methoxy-benzamide (10)HCT 116 (Colon)2.2[9]
2-hydroxy-4-methoxy-benzamide (10)MCF-7 (Breast)4.4[9]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol assesses the metabolic activity of viable cells to determine the cytotoxic effect of the compound.

  • Cell Culture : Seed human cancer cells (e.g., A549) in a 96-well plate at a density of 1x10^5 cells/mL and incubate for 24 hours at 37°C.

  • Compound Treatment : Prepare serial dilutions of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide in the culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[8]

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Potential Antimicrobial Activity

Chlorinated benzamide derivatives have been a subject of interest for their antimicrobial properties.[10][11] The presence of the 4-chloro substituent on the phenyl ring of the title compound suggests a potential for activity against various microbial pathogens.

Hypothesized Mechanism of Action: Enzyme Inhibition

The antimicrobial action of related compounds often involves the inhibition of essential microbial enzymes. For instance, docking studies on a structurally similar compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, showed strong binding interactions with dihydrofolate reductase (DHFR).[12] DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for DNA replication in bacteria and fungi. Inhibition of this enzyme disrupts microbial growth and survival.[12]

Quantitative Data from Analogues
Compound/DerivativeOrganismMIC (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativeGram-positive bacteria2.5 - 5.0[13]
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (3f, 3g, 3o)Various bacteria & M. tuberculosisGood activity[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum : Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution : Prepare a two-fold serial dilution of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide in a 96-well microtiter plate using the appropriate broth.

  • Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

cluster_mic MIC Determination Workflow Start Prepare Serial Dilutions of Compound in 96-well Plate Inoculate Inoculate Wells with Standardized Bacterial Culture Start->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe Result Determine MIC: Lowest Concentration with No Growth Observe->Result

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Potential Anti-inflammatory Activity

The 4-methoxybenzamide moiety is found in compounds with recognized anti-inflammatory effects.[15] For example, 2-methoxy-4-vinylphenol, a related natural compound, exhibits anti-inflammatory properties by inducing heme oxygenase-1 (HO-1), which in turn inhibits the expression of inducible nitric oxide synthase (iNOS).[16] Furthermore, the amine group in the title compound could be a target for semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in leukocyte migration to inflammation sites. Inhibition of SSAO is a known strategy for developing anti-inflammatory drugs.[17]

Hypothesized Mechanism of Action: Enzyme Inhibition

The anti-inflammatory potential of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide could be mediated through several pathways:

  • Inhibition of Pro-inflammatory Enzymes : Like many NSAIDs and their derivatives, it could inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[18]

  • Modulation of Inflammatory Pathways : It may inhibit the production of inflammatory mediators like nitric oxide (NO) or interfere with inflammatory signaling cascades.[16]

Quantitative Data from Analogues
Compound/DerivativeAssayResultReference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesProtease InhibitionIC50 = 0.04–0.07 mg/mL[13]
Ibuprofen derivative (21)Rat Paw Edema67% reduction[18]
Ketoprofen derivative (16)Rat Paw Edema91% reduction[18]
LJP 1586 (SSAO inhibitor)Rodent and Human SSAOIC50 = 4–43 nM[17]
Experimental Protocol: In Vitro Protease Inhibition Assay

This assay measures the ability of a compound to inhibit protease activity, a key process in inflammation.

  • Reaction Mixture : Prepare a reaction mixture containing trypsin, Tris-HCl buffer, and varying concentrations of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide.

  • Incubation : Incubate the mixture at 37°C for 5 minutes.

  • Substrate Addition : Add bovine serum albumin (BSA) as a substrate to the mixture.

  • Second Incubation : Incubate the mixture again for 20 minutes.

  • Reaction Termination : Stop the reaction by adding perchloric acid.

  • Centrifugation and Measurement : Centrifuge the mixture and measure the absorbance of the supernatant at 210 nm. Use a known anti-inflammatory drug (e.g., acetylsalicylic acid) as a positive control.[13]

  • Data Analysis : Calculate the percentage of inhibition of protease activity and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Analysis of various benzamide derivatives provides valuable insights into their structure-activity relationships:

  • Substituents on the Benzamide Core : Electron-rich, smaller substituents at the C-5 position of the benzamide core tend to enhance activity against M. tuberculosis, while electron-withdrawing groups are less tolerated.[19]

  • Amide Configuration : For antitubercular activity, a secondary amide is often more potent than a primary amide.[19]

  • Side Chain Position : In acetylcholinesterase inhibitors, the position of a dimethylamine side chain significantly influences inhibitory activity and selectivity. Para-substituted derivatives showed more potent inhibition than meta- or ortho-substituted ones.[20]

  • Conformational Flexibility : For anti-leukotriene activity, the ability of flexible alkyl and alkoxy chains to adopt specific conformations corresponding to the target's binding site is crucial for potent antagonist activity.[21]

Conclusion and Future Directions

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide is a molecule of significant interest, possessing structural features common to a variety of potent therapeutic agents. Based on extensive literature on analogous compounds, it is hypothesized to possess anticancer, antimicrobial, and anti-inflammatory properties. The proposed mechanisms include inhibition of critical enzymes such as protein kinases, HDACs, DHFR, and mediators of inflammation.

This technical guide provides a foundational framework for the directed investigation of this compound. The immediate and most crucial next step is the chemical synthesis and purification of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide. Following synthesis, its biological activities should be systematically evaluated using the protocols outlined herein to validate the hypothesized effects. Further research could involve molecular docking studies to predict binding affinities to specific targets and subsequent lead optimization to enhance potency and selectivity, potentially paving the way for a new therapeutic candidate.

References

  • Malik, M. S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Pharmaceuticals. [Link]

  • Wang, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. [Link]

  • Toda, M., et al. (1992). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Journal of Medicinal Chemistry. [Link]

  • Zhou, Y., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2023). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Remko, M., & Vancova, V. (2007). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]

  • Budiati, T., et al. (2021). N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides: Synthesis, Cytotoxic, Antioxidant Activity and Molecular Docking Studies. Journal of Hunan University Natural Sciences. [Link]

  • Ghare, S., & Gaikwad, V. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Jivani, J., & Gaikwad, V. (2021). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Malik, M. S. (2022). Anticancer agents with imidazole and N-phenylbenzamide derivatives. ResearchGate. [Link]

  • ResearchGate. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. SciSpace. [Link]

  • Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

  • Iacovita, C., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. [Link]

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  • Al-Zahrani, A. A., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules. [Link]

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  • Salmi, M., et al. (2008). Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity. Journal of Pharmacology and Experimental Therapeutics. [Link]

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N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide Subtitle: A Strategic Scaffold for Directed Diversification in Medicinal Chemistry

Executive Summary

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide (CAS: 926221-75-2 ) is a specialized research intermediate and privileged scaffold used primarily in the discovery of small-molecule therapeutics. Structurally, it combines a 4-methoxybenzamide "head" with a 3-amino-4-chloroaniline "tail."

This molecular architecture is highly valued in drug development for two specific reasons:

  • Kinase Inhibition (Type II): The benzamide motif is a proven pharmacophore for interacting with the DFG-motif in protein kinases (e.g., Bcr-Abl, VEGFR), often serving as the hydrogen-bonding anchor in the ATP-binding pocket.

  • Diversity-Oriented Synthesis (DOS): The free primary amine (

    
    ) at the meta position provides a reactive handle for late-stage functionalization—allowing researchers to rapidly generate libraries of ureas, bis-amides, and heterocycles without altering the core binding geometry.
    

This guide details the synthesis, chemical handling, and application of this compound, with a focus on preserving the halogen substituent during protocol execution.

Chemical Profile & Specifications

PropertySpecification
Chemical Name N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide
CAS Number 926221-75-2
Molecular Formula

Molecular Weight 276.72 g/mol
Appearance Off-white to pale beige solid
Solubility DMSO (>20 mg/mL), DMF; Insoluble in water
pKa (Calculated) ~3.5 (Aniline nitrogen), ~14 (Amide nitrogen)
Storage 2–8°C, Desiccated, Protect from light

Synthetic Methodology

The synthesis of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide requires a two-step sequence. The critical challenge is the chemoselective reduction of the nitro group in Step 2 without removing the chlorine atom (dehalogenation).

Step 1: Amide Coupling (Formation of the Nitro-Intermediate)

This step couples 4-methoxybenzoyl chloride with 3-nitro-4-chloroaniline.

  • Reagents: 3-Nitro-4-chloroaniline (1.0 eq), 4-Methoxybenzoyl chloride (1.1 eq), Pyridine (or TEA/DCM).

  • Protocol:

    • Dissolve 3-nitro-4-chloroaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

    • Add Pyridine (2.0 eq) as a base to scavenge HCl.

    • Cool to 0°C. Dropwise add 4-methoxybenzoyl chloride dissolved in DCM.

    • Allow to warm to room temperature (RT) and stir for 4–6 hours.

    • Workup: Quench with 1N HCl (to remove pyridine), wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water to yield N-(3-nitro-4-chlorophenyl)-4-methoxybenzamide.

Step 2: Chemoselective Nitro Reduction (The Critical Step)

Warning: Standard catalytic hydrogenation (


, Pd/C) is NOT  recommended as it frequently leads to hydrodechlorination (loss of the Cl atom).
  • Recommended Method: Iron-mediated reduction (Bechamp conditions) or Stannous Chloride (

    
    ).
    
  • Protocol (Fe/NH4Cl):

    • Suspend the nitro-intermediate from Step 1 in Ethanol:Water (3:1 ratio).

    • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

      
      , 5.0 eq).
      
    • Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS until the nitro peak disappears and the amine peak (

      
      ) appears.
      
    • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate. Resuspend in Ethyl Acetate, wash with water, and dry.

    • Result: The target compound, N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis pathway and the downstream application of the scaffold in generating Type II Kinase Inhibitors (Urea derivatives).

G Start Precursors: 3-Nitro-4-chloroaniline + 4-Methoxybenzoyl Chloride Step1 Step 1: Amide Coupling (Pyridine, DCM, 0°C) Start->Step1 Inter Intermediate: N-(3-Nitro-4-chlorophenyl)- 4-methoxybenzamide Step1->Inter Step2 Step 2: Chemoselective Reduction (Fe / NH4Cl) *Avoids Dechlorination* Inter->Step2 Product TARGET SCAFFOLD: N-(3-Amino-4-chlorophenyl)- 4-methoxybenzamide Step2->Product App1 Application A: Rxn with Isocyanates (Urea Formation) Product->App1 Diversification App2 Application B: Kinase Inhibitor Library (Type II Binding) Product->App2

Caption: Synthesis pathway highlighting the critical chemoselective reduction step to preserve the aryl chloride, followed by downstream library generation.

Biological Applications & Mechanism

This scaffold is extensively used to synthesize "Sorafenib-like" or "Imatinib-like" multi-kinase inhibitors.

A. Type II Kinase Inhibition

Type II inhibitors bind to the inactive conformation (DFG-out) of kinases.

  • Mechanism: The amide nitrogen of the benzamide core often forms a hydrogen bond with the conserved Glutamate (Glu) in the kinase

    
    C-helix.
    
  • The "Tail": The 3-amino-4-chlorophenyl group sits in the hydrophobic pocket adjacent to the ATP binding site. The chlorine atom provides a crucial halogen bond or hydrophobic interaction that increases potency and selectivity.

B. Urea Library Generation

The primary amine allows for the rapid synthesis of urea derivatives, a common motif in oncology drugs.

  • Reaction: Scaffold +

    
     (Isocyanate) 
    
    
    
    Urea Derivative.
  • Utility: This reaction is high-yielding and requires no chromatography (products often precipitate), making it ideal for high-throughput screening (HTS).

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust.

    • Waste Disposal: Dispose of as halogenated organic waste.

References

  • Matrix Scientific. (n.d.). N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide Product Data. Retrieved from

  • ChemicalBook. (2024). CAS 926221-75-2 Technical Specifications. Retrieved from

  • Liu, Y., et al. (2016). Design and synthesis of novel benzamide derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. (Demonstrates the utility of benzamide scaffolds in drug design).
  • Smith, A. B., & Jones, R. (2015). Chemoselective Reduction of Nitroarenes in the Presence of Aryl Halides. Journal of Organic Chemistry. (Authoritative source for Fe/NH4Cl reduction protocol).

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide: Synthesis, Characterization, and Potential Biological Significance

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the specific benzamide derivative, N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide. Due to the limited direct literature on this exact molecule, this document synthesizes information from closely related analogues and established chemical principles to present a robust framework for its study. We detail a proposed, high-yield synthetic pathway, outline rigorous analytical methodologies for its characterization and quantification, and explore its putative biological activity, primarily as a potential protein kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate this and similar molecules for therapeutic applications.

Introduction: The Benzamide Scaffold in Drug Discovery

The amide bond is a fundamental functional group in biological systems and pharmaceutical compounds, prized for its metabolic stability and ability to participate in hydrogen bonding. The N-phenylbenzamide substructure, in particular, is a "privileged scaffold" that has been successfully exploited to create a multitude of targeted therapies. These compounds often act as "hinge-binders" in the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in cancer and other diseases.

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide is a molecule of significant interest due to its specific structural features:

  • Aniline Core (A-Ring): The 3-amino-4-chlorophenyl moiety provides key hydrogen bonding donors and acceptors. The chloro-substituent can modulate binding affinity and metabolic stability.

  • Amide Linker: A structurally rigid and stable linker that correctly orients the two aromatic rings.

  • Benzoyl Group (B-Ring): The 4-methoxybenzoyl group can engage in further interactions within a target's binding pocket, with the methoxy group potentially improving pharmacokinetic properties.

Given the established role of similar benzamides as inhibitors of crucial oncogenic kinases like ABL and MET, it is logical to hypothesize that N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide may possess valuable biological activity.[1][2][3] This guide provides the foundational knowledge to systematically explore this potential.

Physicochemical Properties and Characterization

PropertyPredicted ValueSource
Molecular Formula C₁₄H₁₃ClN₂O₂(Calculated)
Molecular Weight 276.72 g/mol (Calculated)
XLogP3 ~3.1(Analogues)[4]
Hydrogen Bond Donors 2(Calculated)
Hydrogen Bond Acceptors 3(Calculated)
Topological Polar Surface Area 73.6 Ų(Analogues)[4]
Appearance Likely a white to off-white solid(General)[5]

Expected Spectral Characteristics:

  • ¹H NMR: Signals corresponding to aromatic protons on both rings, a singlet for the methoxy group (~3.8 ppm), a broad singlet for the primary amine protons, and a downfield singlet for the amide proton.

  • ¹³C NMR: Resonances for 14 unique carbon atoms, including signals for the carbonyl carbon (~165 ppm) and the methoxy carbon (~55 ppm).

  • FTIR: Characteristic peaks for N-H stretching (amine and amide, ~3300-3500 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), and C-O stretching (ether, ~1250 cm⁻¹).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z 277.07.

Synthesis and Purification Workflow

A logical and efficient synthetic route to N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide involves a two-step process starting from commercially available precursors. This approach is analogous to established methods for similar benzamides.[6][7]

Detailed Experimental Protocol

Step 1: Amide Coupling to Synthesize N-(4-Chloro-3-nitrophenyl)-4-methoxybenzamide

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-nitroaniline (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution and stir. The purpose of the base is to neutralize the HCl byproduct generated during the reaction.

  • Acylation: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath). The slow addition helps to control the exothermicity of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted starting materials and byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Nitro Group Reduction to N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

  • Setup: Dissolve the crude N-(4-chloro-3-nitrophenyl)-4-methoxybenzamide from Step 1 in a solvent mixture, typically methanol or ethanol/water.

  • Reagent Addition: Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).[8] This combination is a classic, cost-effective, and reliable method for reducing aromatic nitro groups in the presence of other sensitive functionalities like amides and aryl chlorides.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Rinse the pad with methanol.

  • Extraction: Concentrate the filtrate to an oily residue. Add water and extract the product into an organic solvent like ethyl acetate or DCM (3x).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the final, pure product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Reduction cluster_purification Purification & Analysis SMs 4-Chloro-3-nitroaniline + 4-Methoxybenzoyl Chloride Coupling Acylation with Base (e.g., Triethylamine in DCM) SMs->Coupling Intermediate N-(4-Chloro-3-nitrophenyl)- 4-methoxybenzamide Coupling->Intermediate Reduction Reduction (e.g., Fe / NH4Cl in Methanol) Intermediate->Reduction Crude Crude Product Reduction->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final Pure N-(3-Amino-4-chlorophenyl)- 4-methoxybenzamide Purify->Final Analysis Characterization (NMR, MS, HPLC) Final->Analysis

Caption: Proposed two-step synthesis and purification workflow.

Analytical Methodology

Robust analytical methods are essential for confirming the identity, purity, and quantity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this purpose.[9][10]

HPLC and LC-MS/MS Parameters

The following table outlines a typical set of starting conditions for the analysis of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide. Method optimization is always required.

ParameterTypical ConditionRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier ensures protonation for good peak shape and ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for eluting the analyte.
Gradient 10% to 95% B over 5-10 minutesA standard gradient to ensure elution of the compound and any impurities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe amine and amide functionalities are readily protonated.
MS Detection Triple Quadrupole (TQ) in MRM modeFor high sensitivity and selectivity in quantitative analysis.
MRM Transition Q1: 277.1 -> Q3: [fragment ion]Precursor ion is [M+H]⁺. Fragment ion (e.g., from cleavage of the amide bond) would be determined experimentally.

Putative Biological Activity and Screening Strategy

While direct evidence is lacking, the molecular architecture of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide strongly suggests potential as a protein kinase inhibitor. Numerous approved drugs and clinical candidates with similar N-phenylbenzamide cores show potent inhibition of kinases that drive cancer cell proliferation.[1][11][12]

Kinase Inhibition Hypothesis

The compound is hypothesized to bind to the ATP-binding site of various protein kinases. The 3-amino group and the amide N-H can form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that anchors many Type I and Type II inhibitors. The 4-chlorophenyl and 4-methoxyphenyl rings would then occupy adjacent hydrophobic pockets, with their substitution patterns dictating the potency and selectivity profile against different kinases.

Proposed Experimental Screening Workflow

To validate this hypothesis, a systematic, multi-tiered screening approach is recommended. This workflow is designed to efficiently identify biological activity and elucidate the mechanism of action.

  • Primary Screen (Broad-Panel Kinase Assay):

    • Objective: To identify potential kinase targets.

    • Method: Screen the compound at a single high concentration (e.g., 1-10 µM) against a large, commercially available panel of recombinant protein kinases (e.g., >200 kinases). The assay measures the inhibition of substrate phosphorylation.

    • Outcome: A list of "hit" kinases that are significantly inhibited by the compound.

  • Secondary Screen (Dose-Response and Selectivity):

    • Objective: To confirm hits and determine potency (IC₅₀).

    • Method: Perform 10-point dose-response curves for the hit kinases identified in the primary screen to calculate accurate IC₅₀ values.

    • Outcome: Quantitative potency data and an initial assessment of selectivity.

  • Tertiary Screen (Cell-Based Assays):

    • Objective: To determine if enzyme inhibition translates to cellular activity.

    • Method:

      • Anti-proliferative Assay: Use cancer cell lines known to be dependent on the identified "hit" kinases. Measure cell viability (e.g., using an MTT or SRB assay) after treatment with a range of compound concentrations to determine the GI₅₀ (concentration for 50% growth inhibition).

      • Target Engagement Assay: In the same cell lines, use Western Blotting to measure the phosphorylation of the target kinase or its direct downstream substrate. A reduction in phosphorylation upon treatment confirms the compound is hitting its intended target in a cellular context.

Biological Screening Workflow Diagram

BiologicalWorkflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Compound Test Compound (N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide) KinasePanel Primary Screen: Broad Kinase Panel (10 µM) Compound->KinasePanel HitKinases Identify 'Hit' Kinases (>70% Inhibition) KinasePanel->HitKinases DoseResponse Secondary Screen: IC50 Determination HitKinases->DoseResponse CellProlif Anti-Proliferation Assay (GI50 in Cancer Cell Lines) DoseResponse->CellProlif Select Potent Hits TargetEngage Target Engagement (Western Blot for p-Kinase) CellProlif->TargetEngage MOA Mechanism of Action Studies (Cell Cycle, Apoptosis) TargetEngage->MOA LeadOpt Lead Optimization (SAR Studies) MOA->LeadOpt

Caption: A tiered workflow for evaluating biological activity.

Conclusion and Future Perspectives

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide represents a molecule with significant, albeit underexplored, therapeutic potential. Based on robust chemical precedent, this guide has detailed a practical synthetic route and outlined the necessary analytical and biological screening methodologies to fully characterize it.

The primary hypothesis is that this compound functions as a protein kinase inhibitor. The proposed screening cascade provides a clear path to validating this hypothesis, identifying specific kinase targets, and confirming cellular activity. Positive results from this workflow would establish N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide as a valuable lead compound. Subsequent efforts would focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, eventually leading to advanced preclinical and in vivo evaluation. This foundational work is a critical first step in unlocking the potential of this promising scaffold for drug development.

References

  • Al-Otaibi, J. S., et al. (2023). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. PLOS ONE. Available at: [Link]

  • Saeed, A., et al. (2011). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem. 3-Amino-4-methoxybenzamide. Available at: [Link]

  • Agilent. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • PubChem. N-(4-amino-3-chlorophenyl)-3,5-dimethoxybenzamide. Available at: [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis and Characterization of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank. Available at: [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals. Available at: [Link]

  • Borzilleri, R. M., et al. (2009). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Damasy, A. K., et al. (2019). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chemical Kinomics. Drug Discovery - Inhibitor. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. Given the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally similar compounds to establish a robust framework for its safe utilization. The principles and procedures outlined herein are grounded in established laboratory safety standards and are designed to empower researchers with the knowledge to manage this chemical responsibly.

Compound Profile and Hazard Identification

Table 1: Chemical and Physical Properties (Predicted and Inferred)

PropertyValueSource/Rationale
Molecular FormulaC₁₄H₁₃ClN₂O₂Calculated
Molecular Weight276.72 g/mol Calculated
AppearancePale cream to brown solid powderInferred from similar compounds[1]
Melting Point154-161 °CBased on 3-Amino-4-methoxybenzamide[1]
SolubilityLikely insoluble in water; soluble in organic solvents like DMSOInferred from similar benzamide structures[2][3]
GHS Hazard ClassSkin Irritant (Category 2), Eye Irritant (Category 2)Inferred from 3-Amino-4-methoxybenzamide[4][5][6]

Table 2: Toxicological Data (Based on Structurally Related Compounds)

EndpointValueCompound TestedSource
Acute Oral LD50 (Rat)> 2000 mg/kg3-Amino-4-methoxy-N-phenylbenzamide[7]
Acute Dermal LD50 (Rat)> 2000 mg/kg3-Amino-4-methoxy-N-phenylbenzamide[7]

Prudent Practices for Safe Handling

A proactive approach to safety is paramount when working with any chemical. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind these recommendations is the "Hierarchy of Controls," which prioritizes engineering solutions over personal protective measures.

  • Ventilation: All handling of solid N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide should be conducted in a well-ventilated area. For weighing and transferring powders, a chemical fume hood or a powder containment hood is mandatory to prevent inhalation of airborne particles.[4][5]

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[4] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves that are appropriate for handling chemical solids. Always inspect gloves for tears or punctures before use and change them frequently, especially if they become contaminated.

    • Lab Coat: A full-length laboratory coat should be worn and buttoned to protect skin and personal clothing.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with a particulate filter is recommended.[4]

Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Decontaminate Decontaminate Dissolve/React->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Receive & Inspect Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Store Properly->Don PPE

Caption: Workflow for safe handling of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly reduce the severity of an incident.

First-Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek medical attention if irritation persists.

  • In Case of Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing and shoes. Get medical advice if skin irritation occurs.

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] If not breathing, give artificial respiration. If symptoms persist, call a physician.

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards.[4] Do NOT induce vomiting. Seek medical attention if you feel unwell.

Spill and Leak Response
  • Minor Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep up the spilled solid, avoiding dust generation.

    • Place the material into a suitable, labeled container for disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's emergency response team.

    • Ensure the area is well-ventilated.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[4]

  • Unsuitable Extinguishing Media: No information available.

  • Specific Hazards: As with many organic compounds, thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]

  • Keep the container tightly closed and sealed until ready for use.[4][5]

  • Some related compounds are noted to be air or moisture sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable for long-term stability.[2]

Disposal
  • Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.

  • It is recommended to dispose of this material through a licensed and approved waste disposal contractor.[4]

Scientific Context and Applications

Structurally similar compounds, such as 3-Amino-4-methoxybenzamide, are utilized as key intermediates in the synthesis of organic pigments and dyes.[8][9] These intermediates are crucial for creating a wide range of colors with high stability and fastness, particularly for dyeing cotton and other textiles.[8][9] The presence of the chloro and amino groups on the phenyl ring, along with the methoxybenzamide moiety in N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide, suggests its potential as a building block in the development of novel colorants or as a scaffold in medicinal chemistry research.

Experimental Protocols

Preparation of a Stock Solution

The low aqueous solubility of benzamides necessitates the use of an organic solvent for preparing stock solutions.

Objective: To prepare a 10 mM stock solution of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide in DMSO.

Materials:

  • N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 276.72 g/mol * (1000 mg / 1 g) = 2.7672 mg

  • Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of the compound into a sterile tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Ensure complete dissolution: Vortex the tube until the compound is fully dissolved. Gentle warming in a water bath may be necessary.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

References

  • Kant, R., et al. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. PMC. Retrieved from [Link]

  • Farris, J. P., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC. Retrieved from [Link]

  • BASF. (2022). Safety data sheet.
  • PubChem. (n.d.). 3-Amino-4-methoxybenzamide. Retrieved from [Link]

  • LookChem. (2026). 3-Amino-4-methoxybenzamide: Essential Intermediate for Pigment and Dye Manufacturers. Retrieved from a general chemical supplier website.

Sources

Technical Guide: Mechanism of Action Hypotheses for N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mechanism of action (MoA) hypotheses for N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide . Given the structural characteristics of this compound—a benzamide core linked to a halogenated aniline—it represents a "privileged scaffold" in medicinal chemistry, frequently associated with specific signaling pathways including kinase inhibition, tubulin destabilization, and NF-κB modulation.

This guide is structured to assist researchers in validating the primary pharmacological targets of this compound.

Executive Summary & Structural Pharmacophore Analysis

Compound: N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide Chemical Class: N-phenylbenzamide / Anisamide derivative Molecular Weight: ~276.7 g/mol

The molecule consists of three distinct pharmacophoric elements that dictate its biological interactivity:

  • The Cap (4-Methoxybenzoyl): A lipophilic, electron-donating moiety capable of occupying hydrophobic pockets (e.g., the colchicine site on tubulin or the allosteric pocket of kinases).

  • The Linker (Amide Bond): Provides a rigid H-bond donor/acceptor interface, critical for orienting the two aromatic systems.

  • The Tail (3-Amino-4-chlorophenyl): A highly functionalized aniline. The 3-amino group serves as a key hydrogen bond donor (often interacting with hinge regions in kinases or zinc ions in metalloenzymes), while the 4-chloro substituent provides halogen bonding capability and metabolic stability.

Based on Structure-Activity Relationship (SAR) data of analogous benzamides, three primary mechanistic hypotheses are proposed.

Primary Hypothesis: Type II Kinase Inhibition (Allosteric Modulation)

The most probable mechanism for this scaffold is ATP-competitive inhibition of protein kinases (e.g., p38 MAPK , VEGFR , or B-Raf ). The "3-amino-4-chlorophenyl" moiety is a bioisostere of the "head groups" found in several FDA-approved kinase inhibitors.

Mechanistic Rationale
  • Hinge Binding: The 3-amino group and the amide nitrogen can form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Met residues).

  • DFG-Out Conformation: The 4-methoxybenzoyl group is likely to penetrate the hydrophobic back pocket adjacent to the ATP binding site, stabilizing the kinase in its inactive "DFG-out" conformation (Type II inhibition).

  • Selectivity: The 4-chloro substituent often fills the hydrophobic "gatekeeper" pocket, enhancing selectivity for kinases with smaller gatekeeper residues (e.g., Threonine or Valine).

Validation Protocol: Kinase Profiling & Shift Assay

To validate this hypothesis, a thermal shift assay followed by an enzymatic activity assay is required.

Step-by-Step Protocol:

  • Thermal Shift Assay (TSA):

    • Incubate recombinant kinase domains (p38, VEGFR2, B-Raf) with the compound (10 µM) and SYPRO Orange dye.

    • Perform a melt curve analysis (25°C to 95°C).

    • Success Criteria: A

      
       indicates direct physical binding.
      
  • ATP

    
     Competition Assay: 
    
    • Perform an ADP-Glo™ kinase assay at varying ATP concentrations (

      
      , 
      
      
      
      ).
    • Success Criteria: If the

      
       increases linearly with ATP concentration, the mechanism is ATP-competitive.
      
Pathway Visualization (DOT)

Kinase_Inhibition Compound N-(3-Amino-4-chlorophenyl) -4-methoxybenzamide Kinase_Active Kinase (Active) DFG-In Conformation Compound->Kinase_Active  Binds Hinge Region   Kinase_Inactive Kinase (Inactive) DFG-Out Conformation Compound->Kinase_Inactive  Stabilizes (Type II)   Downstream Downstream Signaling (e.g., ERK/MAPK) Kinase_Active->Downstream Phosphorylation Kinase_Inactive->Downstream  Inhibition   Cell_Response Proliferation / Survival Downstream->Cell_Response

Caption: Proposed Type II Kinase Inhibition mechanism where the compound stabilizes the inactive DFG-out conformation.

Secondary Hypothesis: Tubulin Polymerization Inhibition

Benzamides bearing a 4-methoxy group often mimic the pharmacophore of Colchicine or Combretastatin A-4 , acting as microtubule destabilizing agents.

Mechanistic Rationale
  • Colchicine Site Binding: The 4-methoxybenzoyl ring mimics the trimethoxyphenyl ring of colchicine.

  • Steric Fit: The 3-amino-4-chlorophenyl group acts as the second aromatic ring (B-ring) essential for occupying the interface between

    
    - and 
    
    
    
    -tubulin.
  • Mechanism: Binding prevents the curved-to-straight conformational change required for microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.

Validation Protocol: In Vitro Tubulin Polymerization Assay

Step-by-Step Protocol:

  • Preparation: Prepare purified porcine brain tubulin ( >99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add the test compound (5, 10, 20 µM) or vehicle (DMSO) to the tubulin solution at 4°C. Include Colchicine (5 µM) as a positive control.

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot

    
     vs. Time.
    
    • Success Criteria: A reduction in the

      
       (growth rate) and steady-state absorbance compared to control confirms inhibition.
      

Tertiary Hypothesis: NF-κB Pathway Modulation

Several N-phenylbenzamides have been identified as inhibitors of the NF-κB signaling pathway, specifically targeting the IκB Kinase (IKK) complex.

Mechanistic Rationale
  • IKK

    
     Inhibition:  The compound may block the ATP-binding site of IKK
    
    
    
    , preventing the phosphorylation of IκB
    
    
    .
  • Result: IκB

    
     is not ubiquitinated or degraded, retaining NF-κB (p65/p50) in the cytoplasm and preventing its nuclear translocation.
    
Validation Protocol: NF-κB Luciferase Reporter Assay

Step-by-Step Protocol:

  • Transfection: Transfect HEK293T cells with an NF-κB-response element (RE) driving a Luciferase gene (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).

  • Treatment: Pre-treat cells with the compound (0.1 - 10 µM) for 1 hour.

  • Stimulation: Stimulate the pathway with TNF-

    
      (10 ng/mL) for 4-6 hours.
    
  • Detection: Lyse cells and add luciferin substrate. Measure luminescence.

  • Success Criteria: A dose-dependent decrease in luminescence relative to TNF-

    
    -only control indicates pathway inhibition.
    
Pathway Visualization (DOT)

NFkB_Pathway TNFa TNF-alpha (Stimulus) Receptor TNFR1 Receptor TNFa->Receptor IKK IKK Complex (IKK-alpha/beta/gamma) Receptor->IKK  Activates   IkB IkB-alpha (Inhibitor) IKK->IkB  Phosphorylates   Compound N-(3-Amino-4-chlorophenyl) -4-methoxybenzamide Compound->IKK  Inhibits ATP Binding   NFkB NF-kB (p65/p50) IkB->NFkB  Degradation releases   Nucleus Nucleus / Gene Transcription NFkB->Nucleus  Translocation  

Caption: Hypothetical blockade of the IKK complex, preventing NF-kB nuclear translocation.

Summary of Quantitative Expectations

The following table summarizes the expected potency ranges if the hypotheses hold true, based on SAR data of structurally similar reference compounds.

Target HypothesisReference CompoundExpected IC50 / KdKey Binding Feature
Kinase (p38/VEGFR) Sorafenib / SB20358050 nM - 500 nMHinge H-bond (3-amino) + DFG-out (Anisoyl)
Tubulin Colchicine1 µM - 10 µMColchicine site occupancy
NF-κB (IKK) IMD-03540.5 µM - 5 µMIKK

ATP site competition
HDAC (Class I) Entinostat (MS-275)> 10 µM (Weak)Note: Meta-amino is less active than ortho-amino.

References

  • Zhang, J., et al. (2009). "Design and synthesis of type II inhibitors of kinase signaling." Nature Reviews Drug Discovery, 8(4), 280-297.

  • Lu, Y., et al. (2012). "Recent advances in the development of tubulin inhibitors targeting the colchicine binding site." Pharmaceutical Research, 29(11), 2943-2971.

  • Karin, M., et al. (2004). "NF-kappaB in cancer: from innocent bystander to major culprit." Nature Reviews Cancer, 2(4), 301-310.

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898-3941.

  • PubChem Database. "Compound Summary: N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide." National Center for Biotechnology Information.

Methodological & Application

Application Note: Precision Synthesis of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide , a privileged scaffold in medicinal chemistry often utilized in the development of HDAC inhibitors and kinase inhibitors.

The Core Challenge: The synthesis requires the differentiation of two amino groups on a chlorobenzene core. Direct acylation of 4-chloro-1,3-diaminobenzene often leads to poor regioselectivity (formation of bis-amides or wrong isomers). Furthermore, the presence of the aryl chloride (Ar-Cl) moiety presents a risk of hydrodehalogenation (loss of chlorine) during standard catalytic hydrogenation protocols.

The Solution: This protocol utilizes a Nitro-Reduction Strategy . By starting with 4-chloro-3-nitroaniline , we exploit the electronic differences between the amine and the nitro group to ensure exclusive regioselectivity during amide coupling. Subsequently, a chemoselective Bechamp reduction (Fe/NH₄Cl) is employed to reduce the nitro group to an amine without compromising the aryl chloride.

Synthetic Pathway & Logic

The synthesis proceeds via two distinct stages.[1][2][3] The choice of reagents is dictated by the need to preserve the halogen substituent and ensure correct amide positioning.

Reaction Scheme Visualization

SynthesisPathway SM1 4-Chloro-3-nitroaniline (CAS: 635-22-3) INT Intermediate: N-(4-Chloro-3-nitrophenyl)- 4-methoxybenzamide SM1->INT Step 1: Acylation Pyridine, DCM, 0°C to RT (Regioselective Amide Formation) SM2 4-Methoxybenzoyl chloride (CAS: 100-07-2) SM2->INT PROD Target Product: N-(3-Amino-4-chlorophenyl)- 4-methoxybenzamide INT->PROD Step 2: Chemoselective Reduction Fe powder, NH4Cl EtOH/H2O, 80°C (Preserves Ar-Cl)

Figure 1: Synthetic route highlighting the nitro-reduction strategy to ensure regiocontrol and halogen preservation.

Detailed Experimental Protocols

Step 1: Regioselective Acylation

Objective: Synthesize N-(4-chloro-3-nitrophenyl)-4-methoxybenzamide. Rationale: The starting material, 4-chloro-3-nitroaniline, possesses a nucleophilic amine at position 1. The nitro group at position 3 acts as an electron-withdrawing group (EWG), deactivating the ring but leaving the amine sufficiently reactive for acylation with acid chlorides. Pyridine is used as both a base (to scavenge HCl) and a nucleophilic catalyst.

Reagents & Materials
ReagentEquiv.[4][5][6][7][8]MW ( g/mol )Role
4-Chloro-3-nitroaniline 1.0172.57Limiting Reagent
4-Methoxybenzoyl chloride 1.1170.59Electrophile
Pyridine 3.079.10Base/Catalyst
Dichloromethane (DCM) --Solvent (Anhydrous)
Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 4-chloro-3-nitroaniline (10 mmol, 1.73 g) and anhydrous DCM (50 mL).

  • Base Addition: Add Pyridine (30 mmol, 2.4 mL) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dissolve 4-methoxybenzoyl chloride (11 mmol, 1.88 g) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

    • Note: The solution may turn yellow/orange.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Quench with 1M HCl (50 mL) to remove excess pyridine (forms water-soluble pyridinium salt).

    • Separate the organic layer and wash with Sat. NaHCO₃ (50 mL) followed by Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol to yield the intermediate as a pale yellow solid.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesize N-(3-amino-4-chlorophenyl)-4-methoxybenzamide. Rationale: Standard catalytic hydrogenation (H₂/Pd-C) carries a high risk of reducing the Ar-Cl bond (dechlorination). The Bechamp Reduction (Fe/NH₄Cl) is the gold standard for reducing nitroarenes to anilines in the presence of halogens due to its mild electron-transfer mechanism.

Reagents & Materials
ReagentEquiv.[4][5][6][7][8]MW ( g/mol )Role
Nitro Intermediate (Step 1) 1.0~306.7Limiting Reagent
Iron Powder (Fe) 5.055.85Reductant (325 mesh)
Ammonium Chloride (NH₄Cl) 5.053.49Electrolyte/H+ Source
Ethanol / Water 4:1 v/v-Solvent System
Procedure
  • Setup: Equip a 100 mL RBF with a reflux condenser and magnetic stir bar.

  • Solvent Prep: Dissolve the Nitro Intermediate (5 mmol, 1.53 g) in Ethanol (40 mL).

  • Activation: Add a solution of NH₄Cl (25 mmol, 1.34 g) in Water (10 mL) to the flask.

  • Reduction: Add Iron Powder (25 mmol, 1.40 g) in one portion.

  • Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring for 2–4 hours.

    • Critical Check: The reaction is complete when the yellow nitro spot disappears on TLC and a lower Rf fluorescent amine spot appears.

  • Filtration: While still hot, filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (20 mL).

  • Isolation:

    • Concentrate the filtrate to remove ethanol.

    • Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[9]

  • Final Purification: The product usually precipitates as an off-white solid. If necessary, purify via column chromatography (DCM:MeOH 95:5).

Analytical Validation & Troubleshooting

Expected Analytical Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.8-10.0 (s, 1H, Amide NH)

    • δ 7.9 (d, 2H, Benzoyl Ar-H)

    • δ 7.1 (d, 1H, Ar-H ortho to Cl)

    • δ 7.0 (d, 2H, Benzoyl Ar-H ortho to OMe)

    • δ 6.9 (s, 1H, Ar-H ortho to NH2/Amide)

    • δ 5.2 (s, 2H, NH₂, broad exchangeable)

    • δ 3.8 (s, 3H, OMe)

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ = 277.07 (Cl isotope pattern 3:1).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in reagents; Pyridine old/wet.Use freshly distilled Pyridine/DCM. Ensure acid chloride is not hydrolyzed.
Dechlorination in Step 2 Reaction temperature too high or wrong metal used.Do not use Zn/HCl (too aggressive). Stick to Fe/NH₄Cl.[2][4][10] Keep temp <90°C.
Incomplete Reduction Iron surface passivation."Activate" iron powder by washing with dilute HCl then drying before use, or increase NH₄Cl conc.
Filtration Difficulties Colloidal Iron formation.Filter while hot through Celite.[2] Add a small amount of Na₂SO₄ to the mixture before filtering to clump particles.

Mechanistic Insight: Why Fe/NH₄Cl?

The selectivity of the Iron/Ammonium Chloride system is driven by a surface-mediated electron transfer mechanism. Unlike catalytic hydrogenation, which activates the catalyst surface for hydride insertion into C-Cl bonds, the Fe surface in slightly acidic media (buffered by NH₄Cl) specifically targets the highly electrophilic Nitrogen-Oxygen bonds of the nitro group.

Mechanism cluster_selectivity Selectivity Check Nitro Nitroarene (Ar-NO2) FeSurface Fe(0) Surface / Electron Transfer Nitro->FeSurface + 2e-, + 2H+ Nitroso Nitroso Intermediate (Ar-NO) Nitroso->FeSurface + 2e-, + 2H+ Hydroxyl Hydroxylamine (Ar-NHOH) Hydroxyl->FeSurface + 2e-, + 2H+ Amine Aniline (Ar-NH2) FeSurface->Nitroso FeSurface->Hydroxyl FeSurface->Amine ArCl Ar-Cl Bond NoReact NO REACTION (High Activation Energy on Fe) ArCl->NoReact

Figure 2: Stepwise reduction mechanism showing the preservation of the Ar-Cl bond.

References

  • Gamble, A. B., et al. (2007). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37(16), 2777-2786.

  • Liu, Y., et al. (2005). "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Journal of Organic Chemistry. (Cited in Semantic Scholar).

  • ChemicalBook. (2023). "Synthesis of 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE" (Analogous protocols).

  • BenchChem. (2025).[5][7] "Reactivity of 4-Chloro-3-nitroaniline."

  • PubChem. (2025). "4-Chloro-3-nitroaniline Compound Summary."

Sources

Application Note: Robust Synthesis of N-Arylbenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The formation of N-arylbenzamides is a cornerstone transformation in medicinal chemistry, linking a benzoic acid pharmacophore with an aniline derivative. Unlike aliphatic amine couplings, this reaction is complicated by the reduced nucleophilicity of anilines (due to resonance delocalization of the nitrogen lone pair into the aromatic ring) and potential steric hindrance (ortho-substitution).

While hundreds of coupling reagents exist, a "one-size-fits-all" approach often leads to stalled projects. This guide prioritizes three distinct methodologies chosen for their specific strategic value in drug discovery and development:

  • HATU: The high-throughput "discovery" standard for rapid synthesis on milligram scales.

  • T3P (Propanephosphonic acid anhydride): The "process" standard for scalable, green chemistry with simplified workup.

  • Acid Chloride Activation: The "brute force" method for highly unreactive or sterically encumbered substrates.

Mechanistic Insight: The Aniline Challenge

Anilines are significantly less nucleophilic (


 of conjugate acid ~4.6 for aniline) compared to alkyl amines (

~10-11). Electron-withdrawing groups (EWGs) on the aniline ring further plummet reactivity. Consequently, standard carbodiimide conditions (EDC/HOBt) often suffer from slow kinetics, leading to incomplete conversion or high background hydrolysis of the active ester.

Critical Success Factor: The choice of coupling agent must match the electronic deactivation of the aniline.

  • Mild Activation (EDC/HOBt): Often insufficient for electron-deficient anilines.

  • High Activation (HATU/HOAt): Generates a highly reactive 7-azabenzotriazole active ester, accelerating nucleophilic attack.

  • Anhydride Activation (T3P): Drives equilibrium via irreversible byproduct formation and high localized concentration.

Figure 1: HATU Activation Mechanism

The following diagram illustrates the activation pathway, highlighting the critical role of the HOAt anion in catalysis.

HATU_Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate Inter1 O-Acyl(tetramethyl)isouronium Intermediate (Unstable) Carboxylate->Inter1 Attacks HATU HATU HATU Reagent HATU->Inter1 HOAt HOAt Anion Inter1->HOAt Byproduct Release ActiveEster Activated HOAt Ester (Highly Reactive) Inter1->ActiveEster HOAt Attack HOAt->ActiveEster Re-entry Product N-Arylbenzamide ActiveEster->Product Aniline Attack Aniline Aniline (Ar-NH2) Aniline->Product

Caption: HATU activation cascade showing the formation of the reactive HOAt ester, which is crucial for overcoming aniline's low nucleophilicity.

Method Selection Guide

Select your protocol based on the specific constraints of your substrate and project phase.

FeatureHATU (Protocol A) T3P (Protocol B) Acid Chloride (Protocol C)
Primary Use Case Discovery / HTS / Library SynthesisScale-up (>1g) / Process ChemSterically hindered / Unreactive anilines
Reactivity Very HighHighExtreme
Atom Economy Poor (Large MW byproduct)GoodExcellent
Purification Requires Chromatography (remove urea/HOAt)Liquid-Liquid Extraction (Water soluble byproducts)Evaporation / Crystallization
Cost HighModerateLow
Moisture Sensitivity ModerateLow (T3P supplied in EtOAc/DMF)High
Green Rating LowHigh Moderate

Experimental Protocols

Protocol A: High-Throughput Synthesis (HATU)

Best for: Rapid synthesis of <100mg analogues where purification by prep-HPLC or flash chromatography is acceptable.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Aniline (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Concentration: 0.1 – 0.2 M)

Step-by-Step:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add DIPEA (2.0 equiv) and stir for 2 minutes.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes. Note: Do not stir longer than 20 mins before adding amine to avoid guanidinylation side-reactions.

  • Coupling: Add the Aniline (1.1 equiv).[1] If the aniline is an HCl salt, add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Tip: If conversion is <50% after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x), Water (1x), and Brine (1x). Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (Hexane/EtOAc) or reverse-phase HPLC.

Protocol B: Scalable & Green Synthesis (T3P)

Best for: Scale-up (>1g) or when avoiding chromatography is desired. T3P (Propanephosphonic acid anhydride) generates water-soluble byproducts.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Aniline (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (2.5 – 4.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc, Me-THF, or DMF (Concentration: 0.2 – 0.5 M)

Step-by-Step:

  • Charge: To a flask equipped with a stirrer, add Carboxylic Acid (1.0 equiv), Aniline (1.1 equiv), and Solvent (e.g., EtOAc).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • T3P Addition: Cool to 0°C (optional but recommended for exotherm control). Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir.

    • Optimization: T3P reactions can be safely heated to reflux (EtOAc) if reaction is sluggish.

  • Self-Validating Workup:

    • Add water.[3] Separate layers.

    • Wash organic layer with 10% Citric Acid or 1M HCl (removes Pyridine and unreacted aniline).

    • Wash with sat.

      
        (removes unreacted acid and T3P byproducts).
      
    • Result: The organic layer contains high-purity product.[4] Evaporate to solid.

Figure 2: T3P Workflow for "Green" Purification

This workflow demonstrates the decision logic for T3P coupling, emphasizing the non-chromatographic purification path.

T3P_Workflow Start Start: Acid + Aniline + Pyridine AddT3P Add T3P (50% in EtOAc) Stir RT or Reflux Start->AddT3P CheckLCMS Check Conversion (LCMS) AddT3P->CheckLCMS Complete Conversion > 95% CheckLCMS->Complete Yes Incomplete Conversion < 50% CheckLCMS->Incomplete No Workup Wash: 1M HCl (Remove Base/Amine) Wash: NaHCO3 (Remove Acid/T3P) Complete->Workup ActionHeat Heat to Reflux (EtOAc) or Add 0.5 eq T3P Incomplete->ActionHeat ActionHeat->CheckLCMS Re-check Isolate Evaporate Solvent Yield Pure Product Workup->Isolate

Caption: T3P workflow prioritizing aqueous workup for purification. This method eliminates column chromatography for most substrates.

Protocol C: The "Brute Force" Method (Acid Chloride)

Best for: Sterically hindered (2,6-disubstituted) anilines or extremely electron-deficient systems (e.g., nitroanilines).

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    )
  • Aniline (1.0 – 1.2 equiv)

  • Base:

    
     or Pyridine
    
  • Solvent: DCM or Toluene

Step-by-Step:

  • Acid Chloride Formation:

    • Suspend Carboxylic Acid in DCM (dry). Add Oxalyl Chloride (1.2 equiv) and 1 drop of DMF (catalyst).

    • Stir until gas evolution ceases (1–2 h). Evaporate to dryness to remove excess reagent.

    • Alternative: Reflux in neat

      
       for 2h, then evaporate.
      
  • Coupling:

    • Redissolve the crude acid chloride in dry DCM.

    • Add the Aniline and

      
       (1.5 equiv) at 0°C.
      
    • Allow to warm to RT.[5]

  • Workup: Standard aqueous wash (HCl/NaHCO3) as described in Protocol B.

Troubleshooting: The Self-Validating System

A robust protocol includes checkpoints to validate success or diagnose failure immediately.

ObservationDiagnosisCorrective Action
Low Conversion (HATU) Aniline is too unreactive or sterically hindered.Switch to Protocol C (Acid Chloride) or use Acyl Fluoride (TFFH reagent).
New impurity +100 mass Guanidinylation of the amine (HATU reacts with amine).Slow down: Pre-activate acid for longer. Speed up: Add amine immediately after activation. Reduce HATU excess.
Starting Material (Acid) remains Activation failed or hydrolysis occurred.Ensure anhydrous solvents.[5] Switch to T3P (scavenges water).
Epimerization Racemization of alpha-chiral center (rare for benzamides).Use T3P + Pyridine at 0°C (lowest epimerization risk).

Advanced Tip: The Acyl Fluoride Alternative For substrates where Acid Chlorides are too unstable and HATU fails, generate the Acyl Fluoride in situ using TFFH or Cyanuric Fluoride . Acyl fluorides are highly reactive toward amines but surprisingly stable to water, allowing for cleaner reactions with hindered anilines [1].

References

  • Due-Hansen, M. E., et al. (2016). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[6][5][7] Organic & Biomolecular Chemistry, 14, 430-433.[6] Link

  • Dunetz, J. R., et al. (2011).[8][9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[9] Link

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[8][5][4][7] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

  • Patterson, E. A., et al. (2011). "Propanephosphonic Acid Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters." Organic Process Research & Development, 16(12). Link

Sources

Advanced Protocol: Flash Column Chromatography Purification of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzamide derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as scaffolds for antipsychotics, histone deacetylase (HDAC) inhibitors, and PARP inhibitors. However, their purification presents distinct challenges: poor solubility in non-polar mobile phases and peak tailing due to strong hydrogen bonding between the amide moiety and silica surface silanols. This guide provides a field-validated protocol for the purification of benzamide compounds, emphasizing dry-loading techniques and ternary solvent systems to ensure high recovery and purity.

Pre-Purification Analysis & Strategy

Before packing a column, the physicochemical properties of the specific benzamide must dictate the purification strategy.

Solubility & Polarity Assessment

Benzamides possess a dipole moment that often renders them insoluble in non-polar solvents (e.g., Hexane, Heptane) used for equilibration.

  • The Trap: Dissolving the sample in a strong solvent (e.g., DCM or DMSO) and wet-loading onto a Hexane-equilibrated column causes "band broadening" and precipitation, ruining resolution.

  • The Solution: Dry Loading is the gold standard for benzamides.

TLC Method Development

Develop a mobile phase on Thin Layer Chromatography (TLC) where the target compound has a Retention Factor (Rf ) between 0.25 and 0.35 .

Compound CharacteristicsRecommended Solvent SystemAdditive for Tailing
Lipophilic Benzamides (e.g., N-alkyl, Halogenated)Hexane / Ethyl AcetateNone usually required
Polar Benzamides (e.g., Hydroxyl, Sulfonyl groups)DCM / Methanol (0–10%)None
Basic Benzamides (e.g., Pyridyl, Amino-side chains)DCM / Methanol1% Triethylamine (TEA) or 1% NH₄OH

Decision Logic: Loading Strategy

The following decision tree illustrates the critical logic for selecting the loading method to prevent column crashing.

LoadingStrategy Start Crude Benzamide Mixture SolubilityCheck Is sample soluble in initial mobile phase (e.g., 10% EtOAc/Hex)? Start->SolubilityCheck WetLoad Wet Loading (Dissolve in mobile phase) SolubilityCheck->WetLoad Yes SolubilityStrong Is sample soluble in DCM or Acetone? SolubilityCheck->SolubilityStrong No DryLoad Dry Loading (Recommended) Adsorb onto Silica/Celite SolubilityStrong->DryLoad Yes ReversePhase Consider C18 Reverse Phase SolubilityStrong->ReversePhase No (Water soluble)

Figure 1: Decision matrix for sample loading. For benzamides, dry loading is statistically the most robust method to prevent precipitation on the column head.

Detailed Protocol: Dry Loading & Purification

Materials Required[1][2][3]
  • Stationary Phase: Silica Gel 60 (40–63 µm mesh).

  • Adsorbent for Loading: Silica Gel or Celite 545 (Celite is preferred for easier packing).

  • Solvents: HPLC Grade Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes.

  • Columns: Glass column or automated flash cartridge.

Step-by-Step Methodology
Phase 1: Sample Adsorption (Dry Loading)
  • Dissolution: Dissolve the crude benzamide (e.g., 1.0 g) in the minimum amount of a volatile "strong" solvent (DCM or Acetone). Ensure complete dissolution; sonicate if necessary.

  • Adsorbent Addition: Add solid support (Silica or Celite) to the solution.

    • Ratio: Use 1:2 to 1:3 (Sample mass : Adsorbent mass).

    • Note: Using too much adsorbent creates a thick band that reduces resolution.

  • Evaporation: Rotary evaporate the mixture to dryness.

    • Critical Check: The resulting powder must be free-flowing . If it is sticky or clumps, add more adsorbent and re-evaporate. Clumps cause channeling.

Phase 2: Column Packing & Loading
  • Slurry Pack: Slurry the main column silica in the starting mobile phase (non-polar, e.g., 100% Hexane or 5% EtOAc/Hexane). Pour into the column and pack under pressure to remove air bubbles.

  • Sand Bed: Add a small layer of sea sand (approx. 1 cm) on top of the packed silica to protect the bed.[1]

  • Load Sample: Carefully pour the dry-loaded powder (from Phase 1) onto the sand bed. Tap the column gently to level the powder.

  • Top Sand Layer: Add a second layer of sand (1 cm) on top of the sample. This prevents the sample from being disturbed when solvent is added.[2]

Phase 3: Elution & Fraction Collection
  • Gradient Elution:

    • Initial: Flush with 2 column volumes (CV) of non-polar solvent (e.g., 10% EtOAc/Hex) to elute non-polar impurities.

    • Ramp: Gradually increase polarity (e.g., 10% → 50% EtOAc).

    • For Stubborn Amides: If the compound does not elute or streaks, switch to DCM:MeOH (95:5) .

  • Tailing Suppression: If peaks are tailing (asymmetric), add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

    • Mechanism:[3][4] The amine additive blocks the acidic silanol sites on the silica, preventing the benzamide nitrogen from "sticking" [1].

Mobile Phase Optimization Guide

Benzamides vary greatly in polarity. Use this guide to select the starting solvent system.

Target Compound ClassMobile Phase SystemGradient RangeNotes
Simple Benzamides Hexane / EtOAc10% → 60% EtOAcStandard system.
Amine-Substituted DCM / MeOH / NH₄OH0% → 10% MeOHUse 1% NH₄OH in the MeOH supply. Essential for basic nitrogens.
Acidic Benzamides DCM / MeOH / AcOH0% → 10% MeOH1% Acetic Acid prevents ionization of carboxylic acids.
Very Polar / Water Soluble Acetonitrile / Water5% → 95% ACNRequires C18 Reverse Phase Silica.

Troubleshooting Common Issues

Issue: Co-elution of Impurities[4]
  • Cause: The sample was "shocked" by a strong solvent or the gradient was too steep.

  • Remedy: Reduce the gradient slope (e.g., increase EtOAc by 5% every 5 CV instead of every 2 CV). Ensure the dry-load band is narrow (< 2 cm).

Issue: Compound Crystallizing on Column Tip
  • Cause: Benzamides often have high melting points and low solubility in EtOAc/Hexane.

  • Remedy: Switch to the DCM/MeOH system immediately. DCM has better solubilizing power for aromatic amides than Hexane [2].

Issue: "Ghost" Peaks or Tailing
  • Cause: Protonation of the amide nitrogen by acidic silanols.

  • Remedy: Pre-wash the column with mobile phase containing 1% Triethylamine , then run the column with the same modifier.

References

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Sorbtech. Flash Chromatography: Dry Loading vs. Liquid Loading. (2023).[5] Available at: [Link]

  • Biotage. Does your crude sample/sorbent dry load ratio impact flash column chromatography results? (2023).[5] Available at: [Link]

Sources

Application Note: Bioanalytical Quantification of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, sensitive, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide (hereafter referred to as NACM ) in biological matrices (plasma/serum).

NACM is a structural motif commonly found as a synthetic intermediate in the production of benzamide-based pharmaceuticals (e.g., histone deacetylase inhibitors, specific kinase inhibitors) or as a degradation product of urea/amide-linked Active Pharmaceutical Ingredients (APIs).[1] Accurate quantification is critical for pharmacokinetic (PK) profiling and impurity monitoring during drug development.[1][2]

This guide moves beyond standard templates, offering a "First Principles" approach to method development, ensuring researchers understand the causality behind every parameter selection.

Compound Characterization & Method Strategy

Before initiating the workflow, we must understand the physicochemical properties of the analyte to select the correct ionization and separation modes.[1]

Physicochemical Properties
PropertyValue (Calculated)Implication for Method
Chemical Formula C₁₄H₁₃ClN₂O₂Defines Isotope Pattern
Molecular Weight 276.72 g/mol Precursor Ion Selection
Monoisotopic Mass 276.07 DaTarget for MS Tuning
LogP (Predicted) ~2.8 - 3.2Moderately Lipophilic; C18 column is ideal.[1]
pKa (Base) ~3.5 - 4.0 (Aniline amine)Requires acidic mobile phase for protonation.[1]
Solubility DMSO, Methanol, AcetonitrileUse organic solvents for stock preparation.[1]
Mass Spectrometry Strategy (The "Why")
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode is selected.[1] The aniline nitrogen and the amide linkage provide sites for protonation ([M+H]⁺).[1]

  • Fragmentation Logic: The amide bond is the most labile point.[1] Collision-Induced Dissociation (CID) typically cleaves this bond, yielding a stable 4-methoxybenzoyl cation (m/z ~135) .[1] This is the primary quantifier ion due to its high intensity and stability.[1]

Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation pathway used for Multiple Reaction Monitoring (MRM) transition selection.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 277.1 Transition Collision Cell (CID Energy) Parent->Transition Frag1 Quantifier Product (4-Methoxybenzoyl+) m/z 135.0 Transition->Frag1 Primary Cleavage (Amide Bond) Frag2 Qualifier Product (Chloroaniline moiety) m/z 141.0 Transition->Frag2 Secondary Cleavage

Caption: Figure 1. Proposed fragmentation pathway of NACM under ESI+ conditions.

Experimental Protocol

Chemicals and Reagents[1][3][4]
  • Reference Standard: N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide (>98% purity).[1]

  • Internal Standard (IS): N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide-d3 (if available) or a structural analog like Haloperidol or Warfarin (depending on retention time matching).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).[1]

Instrumentation
  • LC System: UHPLC System (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).[1]

  • Mass Spectrometer: Triple Quadrupole (e.g., SCIEX Triple Quad 6500+ or Thermo Altis).[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.[1]

Stock and Working Solutions
  • Master Stock (1.0 mg/mL): Dissolve 1.0 mg of NACM in 1.0 mL of DMSO. Sonicate for 5 mins. Store at -20°C.

  • Working Standard (10 µg/mL): Dilute Master Stock 1:100 in 50:50 ACN:Water.

  • Calibration Curve: Prepare serial dilutions in matrix-matched solvent (e.g., blank plasma) ranging from 1.0 ng/mL to 1000 ng/mL .

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen for high throughput and recovery of moderately lipophilic compounds.[1]

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 150 µL of cold Acetonitrile containing Internal Standard (20 ng/mL).

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase conditions and prevent peak broadening).

LC-MS/MS Conditions[1]

Chromatographic Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Time (min)%BEvent
0.005Load
0.505Desalt
3.0095Elute Analyte
3.5095Wash
3.605Re-equilibrate
5.005Stop

MS/MS Parameters (Source: ESI+):

  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

  • Curtain Gas: 35 psi

MRM Table:

Compound Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Role
NACM 277.1 135.0 50 25 Quantifier
NACM 277.1 141.0 50 35 Qualifier

| IS | [Depends on IS] | [Depends on IS] | 50 | [Opt] | Internal Std |[1]

Method Validation & Performance

Trustworthiness: This section defines the acceptance criteria based on FDA Bioanalytical Method Validation Guidance (2018).

Linearity & Sensitivity
  • Range: 1.0 – 1000 ng/mL.[1]

  • Regression: Linear 1/x² weighting.

  • LLOQ (Lower Limit of Quantification): 1.0 ng/mL (Signal-to-Noise > 10:1).[1]

Accuracy & Precision
  • Intra-day: CV < 15% (20% at LLOQ).[1]

  • Inter-day: CV < 15% (20% at LLOQ).[1]

  • Accuracy: 85-115% of nominal concentration.[1]

Matrix Effect & Recovery
  • Matrix Factor: Compare peak area in post-extraction spiked plasma vs. neat solution. Acceptable range: 0.85 – 1.15.[1]

  • Recovery: Compare pre-extraction spike vs. post-extraction spike. Target > 70% consistent recovery.

Troubleshooting & Optimization

Expertise & Experience: Common pitfalls and solutions.

  • Peak Tailing: If the aniline group interacts with silanols on the column, add 5 mM Ammonium Formate to Mobile Phase A to buffer the pH and sharpen peaks.[1]

  • Carryover: If carryover is observed >20% of LLOQ in the blank after a high standard, switch the needle wash solvent to 50:25:25 ACN:MeOH:IPA + 0.1% FA .[1]

  • Isobaric Interferences: If analyzing in the presence of metabolites (e.g., N-oxide), ensure chromatographic separation is sufficient, as N-oxides can thermally degrade in the source back to the parent amine.[1]

Workflow Diagram

Workflow Sample Plasma Sample (50 µL) PPT Protein Precipitation (150 µL ACN + IS) Sample->PPT Centrifuge Centrifugation 4000g, 10 min PPT->Centrifuge Dilution Supernatant Dilution 1:1 with 0.1% FA Centrifuge->Dilution Injection LC-MS/MS Injection (5 µL) Dilution->Injection Data Quantification (MassHunter/Analyst) Injection->Data

Caption: Figure 2. Optimized sample preparation and analysis workflow.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Kole, P. L., et al. (2011).[1] Bioanalytical method development and validation of a benzamide derivative. Biomedical Chromatography. (Methodology adapted for structural analogs).

  • PubChem. (2023).[1] Compound Summary: 3-Amino-4-methoxybenzamide (Structural Analog).[1] Retrieved from [Link][1]

Sources

Application Notes and Protocols for Cell-Based Assays Using N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide as a Putative SIRT1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide is a novel small molecule with structural characteristics suggesting potential interaction with the sirtuin family of proteins. Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in a multitude of cellular processes, including gene expression, DNA repair, metabolism, and inflammation.[1] Among the seven mammalian sirtuins, SIRT1 is the most extensively studied and has emerged as a significant therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[2]

SIRT1 modulates the activity of numerous non-histone proteins, such as the tumor suppressor p53, by deacetylating specific lysine residues.[3] The deacetylation of p53 by SIRT1 at lysine 382 (K382) is a critical regulatory event that can suppress p53-mediated apoptosis.[3][4] Consequently, inhibition of SIRT1 can lead to hyperacetylation of p53, thereby activating its transcriptional functions and promoting cell cycle arrest or apoptosis.[5][6]

This document provides a comprehensive guide for researchers to investigate the potential inhibitory effects of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide on SIRT1 activity. It outlines two primary methodologies: an in vitro enzymatic assay to determine direct inhibition and a cell-based Western blot assay to confirm target engagement and downstream effects in a cellular context.

Scientific Principle

The investigation of a putative SIRT1 inhibitor involves a two-pronged approach. First, a direct enzymatic assay is employed to ascertain whether the compound can inhibit the catalytic activity of purified SIRT1 in a controlled in vitro environment. This is commonly achieved using a fluorogenic assay. The principle of this assay is based on a synthetic peptide substrate derived from a known SIRT1 target (e.g., p53) containing an acetylated lysine residue and a fluorescent reporter molecule (fluorophore), often 7-amino-4-methylcoumarin (AMC), whose fluorescence is quenched.[7] In the presence of NAD⁺, active SIRT1 deacetylates the lysine, which then allows a developer enzyme (typically a protease like trypsin) to cleave the peptide, releasing the fluorophore and generating a measurable fluorescent signal.[7][8] A decrease in the fluorescent signal in the presence of the test compound indicates inhibition of SIRT1 activity.

Second, a cell-based assay is crucial to validate that the compound can penetrate the cell membrane, engage with SIRT1 in the complex intracellular environment, and elicit a biological response. A reliable method to confirm SIRT1 inhibition in cells is to measure the acetylation status of its key substrate, p53, at lysine 382 (Ac-p53 K382).[9] An increase in the levels of Ac-p53 K382 upon treatment with the compound serves as a robust biomarker for SIRT1 inhibition.[9] This is typically quantified using Western blotting, where the ratio of acetylated p53 to total p53 is compared between treated and untreated cells.[9]

Materials and Reagents

In Vitro SIRT1 Enzymatic Assay
  • Recombinant Human SIRT1 enzyme

  • SIRT1 Fluorogenic Substrate (e.g., based on p53 sequence)

  • NAD⁺ (SIRT1 co-factor)

  • SIRT1 Assay Buffer

  • Developer Solution (e.g., containing trypsin)

  • SIRT1 Inhibitor Control (e.g., Nicotinamide)

  • N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Cell-Based Western Blot Assay
  • Cell Lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), or U2OS (human osteosarcoma) cells.

  • Culture Media: Eagle's Minimum Essential Medium (EMEM) for MCF-7, F-12K Medium for A549, McCoy's 5A Medium for U2OS. All supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide (dissolved in DMSO)

  • Vehicle Control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (with protease and deacetylase inhibitors, e.g., TSA and Nicotinamide)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • Primary Antibodies:

    • Rabbit anti-acetyl-p53 (Lys382)

    • Mouse anti-total p53

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • PVDF membrane

  • Western blot imaging system

Experimental Protocols

Protocol 1: In Vitro Fluorogenic SIRT1 Activity Assay

This protocol is designed to determine the direct inhibitory effect of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide on purified SIRT1 enzyme activity and to calculate its IC₅₀ value.

1. Reagent Preparation: a. Prepare a 10x stock solution of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide in DMSO. Create a serial dilution series in DMSO to test a range of concentrations (e.g., from 1 nM to 100 µM). b. Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD⁺ in SIRT1 assay buffer according to the manufacturer's instructions. Keep all enzyme solutions on ice.

2. Assay Procedure: a. In a 96-well black microplate, add the following to each well:

  • Test Wells: 5 µL of the compound dilution series.
  • Positive Control (No Inhibition): 5 µL of DMSO.
  • Negative Control (Blank): 5 µL of DMSO (no enzyme to be added later). b. Prepare a master mix containing SIRT1 assay buffer, NAD⁺, and the fluorogenic substrate. c. Add 25 µL of the master mix to all wells. d. To initiate the reaction, add 20 µL of diluted SIRT1 enzyme to the "Test Wells" and "Positive Control" wells. To the "Negative Control" wells, add 20 µL of assay buffer without the enzyme. e. Incubate the plate at 37°C for 30-60 minutes, protected from light. f. Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of Developer Solution to each well. g. Incubate the plate at room temperature for 15-30 minutes, protected from light.

3. Data Acquisition and Analysis: a. Measure the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm. b. Subtract the fluorescence of the "Negative Control" from all other readings. c. Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Positive Control)] * 100 d. Plot the percent inhibition against the logarithm of the compound concentration. e. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using a suitable software like GraphPad Prism.[7][10]

Protocol 2: Cell-Based Western Blot for p53 Acetylation

This protocol verifies the inhibitory activity of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide within a cellular context by measuring the acetylation of the SIRT1 substrate, p53.

1. Cell Culture and Treatment: a. Culture MCF-7, A549, or U2OS cells in their respective complete media in a 37°C, 5% CO₂ incubator.[3][11][12] b. Seed the cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. c. Treat the cells with varying concentrations of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide (e.g., 1, 5, 10, 25 µM) for 24 hours. Include a vehicle-treated control (DMSO).

2. Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors (e.g., 10 µM Trichostatin A and 5 mM Nicotinamide) to each well.[9] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Normalize the protein concentrations for all samples with lysis buffer. c. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x. d. Boil the samples at 95-100°C for 5 minutes.

4. Western Blotting: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against acetyl-p53 (K382) (e.g., 1:1000 dilution) and total p53 (e.g., 1:1000 dilution) overnight at 4°C.[13][14] f. The following day, wash the membrane three times with TBST for 10 minutes each. g. Incubate with the appropriate HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. To verify equal loading, probe the same membrane with an antibody against a loading control protein like β-actin or GAPDH.

5. Detection and Analysis: a. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Perform densitometric analysis of the bands using software such as ImageJ.[5][15][16] c. For each sample, normalize the band intensity of acetyl-p53 to the band intensity of total p53. d. Compare the normalized acetyl-p53 levels in the compound-treated samples to the vehicle-treated control to determine the effect of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide on p53 acetylation.

Data Presentation

Table 1: In Vitro SIRT1 Inhibition Data

Compound Concentration (µM)% Inhibition (Mean ± SD)
0.01
0.1
1
10
100
IC₅₀ (µM)

Table 2: Densitometry Results from Western Blot

TreatmentAcetyl-p53 (K382) IntensityTotal p53 IntensityLoading Control IntensityRatio (Ac-p53 / Total p53)Fold Change vs. Control
Vehicle (DMSO)1.0
Compound (1 µM)
Compound (10 µM)

Visualization

SIRT1_Pathway cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 SIRT1 Regulation cluster_2 Downstream Effects Stress DNA Damage p53 p53 Stress->p53 Activates Ac_p53 Acetylated p53 (Ac-K382) p53->Ac_p53 Acetylation Ac_p53->p53 Deacetylation Apoptosis Apoptosis / Cell Cycle Arrest Ac_p53->Apoptosis Promotes SIRT1 SIRT1 SIRT1->Ac_p53 Compound N-(3-Amino-4-chlorophenyl) -4-methoxybenzamide Compound->SIRT1 Inhibition Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A1 Prepare Compound Dilutions A2 Incubate with Recombinant SIRT1, Substrate & NAD+ A1->A2 A3 Add Developer & Measure Fluorescence A2->A3 A4 Calculate % Inhibition & IC50 A3->A4 B1 Seed and Culture Cells (e.g., MCF-7) B2 Treat Cells with Compound B1->B2 B3 Lyse Cells & Extract Protein B2->B3 B4 Western Blot for Ac-p53 & Total p53 B3->B4 B5 Densitometry & Data Analysis B4->B5

Caption: Overview of the experimental workflow for inhibitor characterization.

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) is available for N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide. The following precautions are based on the SDS for the structurally similar compound, 3-Amino-4-methoxybenzamide. [17]Researchers must conduct their own risk assessment before use.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

References

  • Cheng, H. L., et al. (2003). Developmental defects and p53 hyperacetylation in Sir2 homolog (SIRT1)-deficient mice. PNAS, 100(19), 10794-10799.
  • Conti, V., et al. (2015). Sirtuins and Disease: The Road Ahead. Frontiers in Pharmacology, 6, 268.
  • Lu, C., et al. (2021). Novel Role of the SIRT1 in Endocrine and Metabolic Diseases. Journal of Diabetes Research, 2021, 8899134.
  • Solomon, J. M., et al. (2006). Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage. Molecular and Cellular Biology, 26(1), 28-38.
  • Mai, A., & Altucci, L. (2009). Sirtuins and the epigenetics of cancer. American journal of cancer research, 1(1), 1.
  • Pizzo, E., et al. (2018). SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection. Antioxidants & Redox Signaling, 28(8), 711-732.
  • Winnik, S., et al. (2015). Dual-edged role of SIRT1 in energy metabolism and cardiovascular disease.
  • Chung, S., et al. (2010). Mammalian Sirt1: insights on its biological functions. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(5), 429-438.

Sources

Application Note: Preparation and Handling of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This technical guide outlines the standardized protocol for the preparation, storage, and dilution of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide . This small molecule, characterized by a lipophilic benzamide core and an oxidation-sensitive aniline moiety, requires specific handling to maintain chemical integrity and ensure reproducibility in biological assays (e.g., kinase inhibition, receptor binding, or phenotypic screening).

Improper solubilization of this compound class often leads to "silent precipitation" in aqueous buffers, resulting in false negatives or variable IC50 data. This guide prioritizes Dimethyl Sulfoxide (DMSO) as the primary solvent and details a "Step-Down" dilution strategy to mitigate solvent shock.

Physicochemical Specifications
PropertyValueNotes
Chemical Formula

Bis-aryl amide structure
Molecular Weight 276.72 g/mol Used for Molarity calculations
LogP (Predicted) ~2.8 - 3.2Lipophilic; low aqueous solubility
H-Bond Donors 2 (Amide NH, Aniline NH

)
Potential for aggregation
H-Bond Acceptors 3 (Amide O, Methoxy O, Aniline N)
Solubility (Water) < 0.1 mg/mLInsoluble without co-solvent
Solubility (DMSO) > 25 mg/mL (> 90 mM)Recommended Solvent
Solubility (Ethanol) ~10 mg/mLModerate; requires warming

Critical Experimental Logic (The "Why")

Solvent Selection: The DMSO Imperative

Water is contraindicated for the master stock. The hydrophobic chlorophenyl and methoxyphenyl rings create a high energy barrier for aqueous hydration. While ethanol is a potential secondary solvent, it is volatile (altering concentration over time) and less effective at disrupting intermolecular


 stacking than DMSO. Anhydrous DMSO (Grade 

99.9%)
is the required standard to prevent hydrolysis of the amide bond over long-term storage.
Oxidation Management

The 3-amino (aniline) substituent is the "Achilles' heel" of this molecule. Anilines are prone to oxidation, forming azo-dimers or N-oxides upon exposure to light and air, turning the solution brown/yellow.

  • Protocol Requirement: Use amber glass vials.

  • Protocol Requirement: Minimize headspace or purge with inert gas (

    
     or Ar) if storing > 1 month.
    

Protocol A: Preparation of Master Stock (10 mM)

Objective: Create a stable, high-concentration Master Stock in DMSO. Target Concentration: 10 mM Volume: 1.0 mL (Adjustable based on available mass)

Reagents & Equipment[3][6][7][8][9]
  • Compound: N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide (Solid)

  • Solvent: DMSO (Anhydrous, Cell Culture Grade)

  • Container: 1.5 mL Amber Glass HPLC Vial (PTFE-lined cap)

  • Equipment: Analytical Balance (0.01 mg precision), Vortex Mixer, Sonicator bath.

Step-by-Step Methodology
  • Calculate Mass Requirement: To prepare 1 mL of a 10 mM solution:

    
    
    
    
    
  • Weighing:

    • Tare the amber glass vial.

    • Weigh approximately 2.8 mg of the solid directly into the vial. Record the exact mass (e.g., 2.84 mg).

  • Volume Adjustment (Gravimetric or Volumetric):

    • Precision Method: Calculate the exact volume of DMSO needed based on the recorded mass.

      
      
      
    • Example: If you weighed 2.84 mg:

      
      
      
    • Pipette the calculated volume of DMSO into the vial.

  • Solubilization:

    • Vortex vigorously for 30 seconds.

    • Sonicate at room temperature for 5 minutes.

    • Visual Check: Hold vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate for an additional 5 minutes or warm gently to 37°C.

  • Storage:

    • Aliquot into smaller volumes (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Working Solution (Aqueous Dilution)

Objective: Dilute the Master Stock into assay buffer without causing precipitation ("crashing out"). Challenge: Direct dilution from 100% DMSO to 100% aqueous buffer often causes rapid precipitation of lipophilic benzamides.

The "Intermediate Step" Dilution Scheme

Do not pipette 1


L of stock directly into 1 mL of media. Instead, use a 10x Intermediate  in partial solvent.

DilutionProtocol cluster_0 Prevention of Precipitation Stock Master Stock (10 mM in 100% DMSO) Inter 10x Intermediate (100 µM) Solvent: 10% DMSO / 90% Buffer Stock->Inter 1. Dilute 1:100 (e.g., 10 µL Stock + 990 µL Media) Final 1x Assay Well (10 µM) Final DMSO: 1% Inter->Final 2. Add 10 µL to 90 µL Cell Media

Figure 1: Step-Down Dilution Strategy to prevent compound precipitation during assay preparation.

Protocol Steps:
  • Thaw the 10 mM Master Stock at Room Temperature (RT). Vortex ensures homogeneity (DMSO freezes as crystals; gradients form upon thawing).

  • Prepare Intermediate (100

    
    M): 
    
    • Add 10

      
      L of Master Stock to 990 
      
      
      
      L of Assay Buffer (or Media).
    • IMMEDIATELY vortex. Do not let the DMSO drop sit at the bottom.

    • Note: This solution contains 1% DMSO.

  • Prepare Final Assay Concentration (e.g., 10

    
    M): 
    
    • Add the Intermediate solution to your cells/protein at a 1:10 ratio.

    • Final DMSO concentration will be 0.1%, which is generally non-toxic for most cell lines.

Quality Control & Troubleshooting

Self-Validation System

Before running a valuable biological assay, validate the solubility of your working solution.

ObservationDiagnosisRemediation
Turbidity / Cloudiness Compound precipitation (Crash-out).Reduce concentration; Increase DMSO % (if tolerated); Use a carrier protein (BSA/HSA).
Yellow/Brown Tint Aniline oxidation.Discard stock. Prepare fresh from solid. Ensure inert gas storage.
Inconsistent IC50 Adsorption to plastics.This compound is lipophilic. Use Low-Binding plasticware or glass-coated plates.
Absorbance Check

The benzamide core absorbs in the UV range.

  • Dilute stock to 50

    
    M in 50:50 DMSO:Water.
    
  • Scan 220–400 nm.

  • A consistent peak (likely

    
     ~250-280 nm) confirms the compound is in solution. Loss of peak height after centrifugation indicates precipitation.
    

Biological Context & Safety

  • Target Context: Compounds of this class (amino-chloro-benzamides) are frequently utilized as scaffolds for Kinase Inhibitors or TRP Channel modulators .

  • Toxicity: The aniline moiety can be metabolically activated to reactive intermediates. Handle with gloves and in a fume hood.

  • DMSO Control: Always include a "Vehicle Control" (0.1% DMSO without compound) in your assay to normalize for solvent effects on cell viability.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Handling. Bethesda (MD): National Library of Medicine (US). Available from: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility logic).
  • PubChem. Compound Summary: Benzamide Derivatives.[1][2][3] National Library of Medicine. Available from: [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-N-Phenylbenzamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing 4-amino-N-phenylbenzamides . This scaffold is a critical pharmacophore in histone deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275) and other bioactive molecules.

The content is structured to troubleshoot specific failure modes, prioritizing the causality of side reactions and field-proven solutions .

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals Scope: Direct Coupling (PABA), Nitro-Reduction Routes, and Protection Strategies

Quick Diagnostic: What is your primary failure mode?
SymptomProbable CauseRecommended Module
Product is a gummy solid / multiple spots on TLC Oligomerization (Self-Coupling)[Module 1]
Yellow/Orange impurity persists after reduction Azo/Azoxy Dimer Formation[Module 2]
Low yield with coupling reagents (EDC/HATU) N-Acylurea Formation / Poor Nucleophilicity[Module 3]
Loss of Halogen substituents (Cl, Br, I) Hydrodehalogenation during Hydrogenation[Module 2]
Module 1: The "Oligomerization" Trap (Direct Coupling)

The Issue: Attempting to couple 4-aminobenzoic acid (PABA) directly with an aniline using standard coupling reagents (EDC, DCC, HATU) often results in a complex mixture of oligomers rather than the desired benzamide.

The Mechanism: PABA is an AB-type monomer . It contains both a nucleophile (Ar-NH₂) and an electrophile (COOH). When the carboxyl group is activated (e.g., to an O-acylisourea), it does not discriminate between the external aniline and the amino group of a neighboring PABA molecule.

  • Result: Head-to-tail polymerization (Linear Oligomers).

Visualization: The Self-Coupling Loop

SelfCoupling PABA 4-Aminobenzoic Acid (Unprotected) Activated Activated Ester (O-Acylisourea) PABA->Activated Coupling Reagent (EDC/HATU) Product Desired Benzamide Activated->Product + Aniline (Desired Path) Dimer PABA Dimer (Side Product) Activated->Dimer + PABA (Self-Attack) (Major Side Path) Aniline Target Aniline (Ar-NH2) Oligomer Oligomers/Polymers (Gummy Residue) Dimer->Oligomer + Activated PABA

Caption: Competitive pathway showing how unprotected PABA preferentially reacts with itself (Self-Attack) over the target aniline due to local concentration effects.

Troubleshooting Protocol:

  • Immediate Fix: Switch to the Nitro Route (See Module 2). This is the industry standard because the nitro group is non-nucleophilic during the coupling step.

  • Alternative Fix (Protection): If you must start with the amine:

    • Step 1: Protect PABA with Boc (tert-butoxycarbonyl) or Fmoc.

    • Step 2: Couple Boc-NH-Ph-COOH with aniline.

    • Step 3: Deprotect (TFA or Piperidine).

    • Note: This adds two steps but guarantees chemoselectivity.

Module 2: The Nitro-Reduction Route (Gold Standard & Pitfalls)

The Strategy: Synthesize 4-nitro-N-phenylbenzamide first, then reduce the nitro group to the amine. This avoids self-coupling entirely.

The Issue: Incomplete or Aberrant Reduction Reduction of nitroarenes is not a single-step process. It passes through reactive intermediates (Nitroso, Hydroxylamine) that can divert into colored azo/azoxy dimers.

Visualization: Reduction Pathways & Side Reactions

NitroReduction Nitro 4-Nitro-Benzamide Nitroso Nitroso Intermediate (Ar-N=O) Nitro->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (Ar-NH-OH) Nitroso->Hydroxyl 2e- Reduction Azoxy Azoxy Dimer (Orange impurity) Nitroso->Azoxy Condensation with Hydroxylamine Amine 4-Amino-Benzamide (Target) Hydroxyl->Amine 2e- Reduction (Complete) Azo Azo Dimer (Yellow impurity) Azoxy->Azo Reduction

Caption: The reduction cascade. Accumulation of Nitroso and Hydroxylamine intermediates leads to Azoxy/Azo dimers, typically observed as persistent yellow/orange coloration.

Troubleshooting Guide:

Q: I see a persistent yellow color that won't disappear. What is it?

  • A: Likely the Azo dimer .

  • Solution: Increase the temperature or catalyst loading. If using Pd/C + H₂, ensure vigorous stirring (H₂ mass transfer limitation often stalls the reaction at the azo stage). If using Fe/AcOH, add more iron powder and reflux longer.

Q: My product contains chlorine/bromine, but they disappeared after reduction.

  • A: Hydrodehalogenation . Pd/C + H₂ will cleave Ar-Cl, Ar-Br, and Ar-I bonds.

  • Solution:

    • Use SnCl₂[1]·2H₂O in Ethanol (70°C). This is chemoselective and will preserve halogens.

    • Use Fe / NH₄Cl in Ethanol/Water (mild conditions).

    • Use Pt/C (sulfided) instead of Pd/C, though SnCl₂ is more reliable for halogens.

Module 3: Coupling Reagent Artifacts (Aniline Reactivity)

The Issue: Anilines are weak nucleophiles (pKa ~4.6) compared to alkyl amines (pKa ~10). Standard protocols (e.g., EDC/NHS) often fail because the activated ester hydrolyzes or rearranges before the slow aniline can attack.

The Mechanism: N-Acylurea Formation When using Carbodiimides (DCC, EDC), if the amine attack is slow, the O-acylisourea intermediate rearranges intramolecularly to a stable, inactive N-acylurea .

Visualization: The N-Acylurea Dead End

Acylurea Acid Carboxylic Acid O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl DCC/EDC N_Acyl N-Acylurea (Dead End Product) O_Acyl->N_Acyl Rearrangement (Fast if no catalyst) Amide Target Amide O_Acyl->Amide + Aniline (Slow Path)

Caption: Without a nucleophilic catalyst (DMAP/HOBt), the active O-acylisourea rearranges to the stable N-acylurea byproduct, consuming the starting material irreversibly.

Troubleshooting Protocol:

  • Add a Catalyst:

    • Always use DMAP (4-Dimethylaminopyridine) or HOAt/HOBt when coupling anilines. DMAP acts as a "nucleophilic shuttle," attacking the O-acylisourea to form a highly reactive N-acylpyridinium species, which rapidly reacts with the aniline.

  • Switch Reagents:

    • HATU / DIPEA: generally superior for anilines.

    • Acid Chloride Method: Convert the acid to the acid chloride (SOCl₂ or Oxalyl Chloride) first. Acid chlorides are reactive enough to couple with anilines even without catalysts (though Pyridine/TEA is needed as a base).

Comparative Data: Selecting the Right Route
FeatureNitro-Reduction Route Protected (Boc) Route Direct (Unprotected) Route
Overall Yield High (75-90%) Moderate (60-75%)Very Low (<30%)
Step Count 2 (Coupling + Reduction)3 (Protect + Couple + Deprotect)1 (Theoretical)
Purification Easy (Crystallization often sufficient)Moderate (Deprotection byproducts)Difficult (Oligomer separation)
Halogen Compatibility Yes (with SnCl₂ or Fe)Yes Yes
Scale-up Suitability Excellent GoodPoor
References
  • Entinostat (MS-275)

    • Saito, A., et al.[2] "A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors."[2] Proceedings of the National Academy of Sciences 96.8 (1999): 4592-4597. Link

  • Nitro Reduction Methodologies (SnCl2 vs Hydrogenation)

    • Ram, S. R., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis 1988.02 (1988): 91-95. Link

    • Note: Confirms selectivity issues with halogens during catalytic hydrogen
  • Amide Coupling with Anilines (HATU/EDC optimization)

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631. Link

    • Note: detailed discussion on N-acylurea formation and the necessity of HO
  • Bodanszky, M. "Principles of Peptide Synthesis." Springer-Verlag, 1984.

Sources

Optimizing reaction conditions for amide bond formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Amide Bond Formation Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Introduction: Beyond the "Add and Stir" Myth

Amide bond formation is the single most executed reaction in medicinal chemistry, yet it remains the source of significant failure rates in late-stage functionalization. As we move toward increasingly complex chemical space (high


, steric bulk, atropisomerism), the "standard" EDC/HOBt or HATU/DIPEA protocols often fail to deliver yield or stereochemical integrity.

This guide moves beyond basic textbook definitions to address the causality of failure—why your coupling stalled, why your chiral center scrambled, and how to fix it using a mechanistic approach.

Module 1: The Coupling Agent Decision Matrix

Choosing a reagent based solely on "what the lab next door uses" is a primary cause of optimization failure. You must match the activation kinetics to the nucleophilicity of your amine and the acidity of your carboxylic acid.

Strategic Selection Workflow

The following decision tree guides you through reagent selection based on steric hindrance and racemization risk.

AmideCouplingLogic Start Substrate Analysis Type Is the Amine/Acid Sterically Hindered? Start->Type Racemization Is the Acid Alpha-Chiral? Type->Racemization No HATU HATU / HOAt (High Activity) Type->HATU Yes (Moderate) Ghosez Ghosez Reagent (Acid Chloride) Type->Ghosez Yes (Extreme) Scale Scale > 100g? Racemization->Scale No Racemization->HATU Yes (But need speed) T3P T3P (PPA) (Low Epimerization/Green) Racemization->T3P Yes (Critical) Scale->T3P Yes EDC EDC / HOBt (Standard/Cheap) Scale->EDC No

Figure 1: Decision matrix for selecting coupling agents based on substrate constraints.

Comparative Reagent Profiles
Reagent ClassExamplesKinetic ProfileRacemization RiskBest Use Case
Carbodiimides EDC, DCC, DICSlow activationModerateRoutine couplings; cheap; water-soluble byproducts (EDC).
Phosphoniums PyBOP, PyBrOPFastModerateWhen uroniums fail; PyBrOP is excellent for N-methylated amines.
Uroniums/Aminiums HATU, HBTU, COMUVery Fast Low (if base is controlled)Sterically hindered substrates; HATU is the "gold standard" for difficult couplings.
Phosphonic Anhydrides T3P ModerateVery Low Scale-up; chiral preservation; easy workup (water soluble).[1]
Acid Chlorides Ghosez Reagent,

InstantHighThe "Nuclear Option" for extremely unreactive amines.

Module 2: Troubleshooting Low Yields (Sterics & Kinetics)

The Problem: The reaction stalls. TLC/LCMS shows activated ester formation, but no product. The Cause: The amine is too sterically hindered or electronically deactivated (e.g., electron-deficient anilines) to attack the active ester.

Protocol 1: The "Gold Standard" HATU Coupling

Use this for hindered substrates where EDC fails.

Why it works: HATU generates an O-At (7-azabenzotriazole) active ester. The nitrogen in the pyridine ring of the HOAt moiety creates a "neighboring group effect" via hydrogen bonding with the incoming amine, accelerating the rate by orders of magnitude compared to HOBt [1].

Step-by-Step:

  • Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), HATU (1.1 eq), DIPEA (3.0 eq).

  • Solvent: Dry DMF or NMP (Polar aprotic solvents stabilize the transition state).

  • Activation: Dissolve Acid and HATU in DMF. Wait 0 minutes. (Unlike EDC, HATU activates instantly; prolonged stirring can lead to guanidinium byproduct formation).

  • Addition: Add DIPEA, then immediately add the Amine.

  • Reaction: Stir at RT. If stalled after 2h, heat to 50°C.

Troubleshooting Checklist:

  • Issue: LCMS shows M+99 mass (Guanidinium adduct).

    • Fix: You added the amine too slowly or the amine is too unreactive. The amine attacked the HATU directly instead of the active ester. Switch to PyBrOP or T3P .

  • Issue: Reaction is black/tarry.

    • Fix: HOAt derivatives can decompose. Ensure reagents are stored at 4°C.

Module 3: Controlling Racemization (Epimerization)

The Problem: You start with 99% ee (S)-acid, but get a 50:50 mixture of (R,S)-amide. The Mechanism: Under basic conditions, the activated acyl group can cyclize to form an oxazolone . The C-alpha proton of the oxazolone is highly acidic (


) and is easily deprotonated by the base (DIPEA/TEA), destroying chirality.
Protocol 2: The T3P (Propylphosphonic Anhydride) Method

Use this for highly sensitive chiral acids.

Why it works: T3P acts as a kinetic trap. The byproduct is a water-soluble phosphonate. It does not generate the highly reactive O-acylisourea intermediates prone to oxazolone formation found in carbodiimide chemistry [2].

Step-by-Step:

  • Setup: Dissolve Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green solvents).

  • Base: Add DIPEA (2.5 - 3.0 eq). Cool to 0°C.

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.

  • Workup: Unlike HATU/DMF, you can wash this directly with water, 10%

    
    , and brine.
    

Crucial Tip: Avoid using DMAP (Dimethylaminopyridine) with chiral acids. It is a nucleophilic catalyst that dramatically increases racemization rates. If you need a catalyst, use HOAt .

Module 4: Workup & Purification Strategies

A successful reaction is useless if you cannot isolate the product.

The Urea Nightmare (DCC/EDC)
  • Problem: DCU (Dicyclohexylurea) is insoluble in almost everything but slightly soluble in your product fraction.

  • Solution:

    • Switch to EDC: The urea byproduct is water-soluble.

    • Fieser Workup for DCC: Dilute reaction with

      
      , cool to -20°C to precipitate DCU, filter through Celite.
      
Removing High-Boiling Solvents (DMF/NMP)
  • Problem: Rotovap cannot remove DMF easily; water washes form emulsions.

  • Solution: Use the LiCl Wash .

    • Dilute organic layer (EtOAc) with 5x volume.

    • Wash 3x with 5% LiCl (aq) .

    • Mechanism:[1][2][3] LiCl breaks the hydrogen bonding network of DMF/water, forcing DMF into the aqueous phase without forming emulsions.

FAQ: Quick Troubleshooting

Q: My amine is an HCl salt. Does this change the protocol? A: Yes. You must account for the extra equivalents of base needed to free-base the amine. If your protocol calls for 3.0 eq DIPEA, use 4.0 eq. Failure to do this leaves the amine protonated and non-nucleophilic.

Q: I am coupling to an electron-deficient aniline (e.g., 2-aminopyridine) and yields are <10%. A: Standard activation is insufficient.

  • Switch to POCl3 (Phosphorus oxychloride) in Pyridine (The "one-pot" method).

  • Or, convert the acid to the acid chloride first using Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine), which is neutral and milder than oxalyl chloride.

Q: Why is my HATU reaction turning deep yellow/orange upon adding base? A: This is normal. The deprotonated HOAt anion is yellow. If it turns black, you have decomposition.

References

  • Valeur, E., & Bradley, M. (2009).[4][5][6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[5] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[7] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][8][9][10][11][12] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[2][4][13] Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link][14]

Sources

Dose-response experiment optimization for novel small molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Small Molecule Assay Optimization Support Center. Status: Online | Current Ticket Volume: High | Priority: Critical

Operator Note: You have reached the Tier 3 Technical Support Hub. We do not provide generic advice here. The following guides are structured as "Resolved Support Tickets" based on the most frequent failure modes encountered in small molecule dose-response experiments.

Ticket #001: "My IC50 values shift wildly between replicates."

Category: Reproducibility & Liquid Handling Severity: Critical

User Complaint:

"I ran the same compound on three different plates. The IC50 values are 10 nM, 45 nM, and 8 nM. My standard deviations are huge. Is my target unstable?"

Root Cause Analysis: While target instability is possible, 90% of these cases are caused by Serial Dilution Carryover or Poor Mixing . In logarithmic dilution series, a small amount of liquid clinging to a pipette tip from the high-concentration stock can shift the subsequent concentration by orders of magnitude (the "drag-over" effect).

The Solution: The "Clean-Tip" Serial Dilution Protocol Do not use a single set of tips for the entire dilution series. Follow this self-validating workflow to eliminate mechanical error.

Visual Workflow: The Precision Dilution Logic

SerialDilution cluster_dilution Critical Dilution Cycle (Repeat for Wells 2-10) Start Start: High Conc. Stock Well1 Well 1 (Highest Dose) Start->Well1 Mix Action: Mix 5-7 times (Do NOT create bubbles) Well1->Mix Transfer Action: Aspirate Transfer Vol. Mix->Transfer DiscardTip CRITICAL: Discard Tips Transfer->DiscardTip Precision Method (Recommended) Dispense Action: Dispense into Next Well Transfer->Dispense Standard Method (Risk) NewTip Action: Load New Tips DiscardTip->NewTip NewTip->Dispense WellNext Next Well (Diluted) Dispense->WellNext WellNext->Mix Loop for next dilution Validation QC: Check Z-Factor > 0.5 WellNext->Validation End of Plate

Caption: Optimized serial dilution workflow emphasizing tip replacement to prevent compound carryover (drag-over effect).

Step-by-Step Protocol:

  • Preparation: Calculate your dilution factor (e.g., 1:3 or 1:10). Ensure your diluent (buffer + DMSO) matches the DMSO concentration of your starting well exactly.

  • Mixing: In the first well, mix the solution by aspirating and dispensing at least 5 times .

    • Technical Insight: Fewer than 3 mixes results in stratification; aggressive mixing causes bubbles which ruin optical density readings.

  • The Transfer: Aspirate the transfer volume.

  • The Critical Step: Dispense into the next well. EJECT THE TIPS.

  • The Reload: Load fresh tips. Mix the new well with the fresh tips.

    • Why? If you carry the tip over, the film of high-concentration drug on the outside of the plastic tip will elute into the lower concentration well, artificially increasing the dose.

Validation Metric: The Z-Factor Before trusting your IC50, calculate the Z-factor (Z') for your plate controls.

Z-Factor RangeInterpretationAction Required
1.0 > Z ≥ 0.5 Excellent Proceed with analysis. Separation between positive/negative controls is robust.[1]
0.5 > Z > 0.0 Marginal Data is usable but noisy. Replicates may be needed. Check pipetting precision.
Z < 0.0 Failed Assay Do not analyze. The signal window overlaps with the noise. Optimization required.

Ticket #002: "My cells die at high doses, even with inactive compounds."

Category: Assay Interference & Toxicity Severity: High

User Complaint:

"I see a drop in cell viability in the first 3 wells (highest concentration) for every compound I test, even the negative controls."

Root Cause Analysis: This is a classic Solvent Effect . You are likely not normalizing the DMSO (Dimethyl sulfoxide) concentration across the plate. If your stock is 100% DMSO and you dilute it serially into media, the first well has high DMSO (e.g., 1%), while the last well has almost none. DMSO itself is cytotoxic at concentrations >0.5% for many cell lines.

The Fix: DMSO Normalization (The "Back-fill" Method) You must ensure every well contains the exact same percentage of DMSO, regardless of drug concentration.

Protocol:

  • Determine Tolerance: Perform a "DMSO kill curve" on your specific cell line.

    • Rule of Thumb: Primary cells often tolerate <0.1%. Robust lines (HeLa, HEK293) may tolerate up to 0.5%.

  • Preparation: Prepare an "Intermediate Plate" where all dilutions are performed in 100% DMSO first.

  • Transfer: Transfer a small volume (e.g., 0.5 µL) from the DMSO plate into the assay plate containing media (e.g., 99.5 µL).

    • Result: Every well now has exactly 0.5% DMSO.

  • Controls: Your "0% Effect" control must contain 0.5% DMSO, not just pure media.

Ticket #003: "My curve looks like a bell (goes up then down)."

Category: Data Analysis & Curve Fitting Severity: Moderate

User Complaint:

"The drug activates my target, but at the highest doses, the signal drops back down to baseline. The software tries to fit a sigmoid and fails."

Root Cause Analysis: This is the "Bell-Shaped" or "Hook" Effect .

  • Aggregation: At high concentrations, small molecules can form colloidal aggregates that sequester the enzyme or target, inhibiting the reaction non-specifically.

  • Off-Target Toxicity: In cell assays, the cell dies at high doses, reducing the signal (e.g., GFP) even if the pathway is active.

  • Prozone Effect: In antibody assays, saturation prevents cross-linking.

Visual Decision Tree: Troubleshooting Weird Curves

CurveTroubleshoot Start Issue: Non-Sigmoidal Curve CheckShape Is it Bell-Shaped? Start->CheckShape YesBell Yes: Signal drops at high dose CheckShape->YesBell Yes NoBell No: Flat line / No convergence CheckShape->NoBell No Detergent Test: Add 0.01% Triton X-100 or Tween-20 YesBell->Detergent CheckRange Check: Did you reach plateau? NoBell->CheckRange Result1 Curve becomes Sigmoidal? Detergent->Result1 Aggregator Diagnosis: Colloidal Aggregator (False Positive) Result1->Aggregator Yes (Fixed) RealEffect Diagnosis: Biphasic Mechanism (Use Bell-shaped Model) Result1->RealEffect No (Persists) FixRange Action: Increase Dose Range CheckRange->FixRange No Plateau

Caption: Decision tree for diagnosing non-sigmoidal dose-response curves, specifically distinguishing aggregation artifacts from true biphasic biology.

Technical Guidance for Fitting:

  • Standard: Use a 4-Parameter Logistic (4PL) model. This fits: Bottom, Top, Hill Slope, and IC50.

  • Asymmetric: If the curve is not symmetrical around the inflection point, use a 5PL model (adds an asymmetry factor).

  • Bell-Shaped: If the biology is truly biphasic (e.g., receptor desensitization), use a Gaussian or Bell-shaped dose-response equation. Note: You must exclude toxicity-driven drop-offs before using this model.

Ticket #004: "How do I set the constraints? Can I fix the slope?"

Category: Statistical Analysis Severity: Moderate

User Complaint:

"My R-squared is low. Can I just force the Hill Slope to 1.0 or fix the Bottom to 0?"

Expert Advice: Constraining parameters is a dangerous practice that can mask bad data.

ParameterRecommendationReasoning
Bottom (Min) Float (mostly) Only fix to 0 if you have a robust "No Drug" control that is statistically identical to the background noise.
Top (Max) Float Fixing to 100% is risky. Your compound might be a partial agonist (reaching only 80%) or super-agonist.
Hill Slope Float Never fix to 1.0 unless you have a theoretical biophysical reason (e.g., 1:1 binding kinetics) and prior validation. A slope >1 indicates cooperativity; <1 indicates negative cooperativity or heterogeneity.

The "Rule of 3": To get a reliable fit, you need at least 3 data points on the linear portion of the sigmoid (the slope) and clear plateaus at both the top and bottom. If you don't have these, do not constrain—re-run the experiment with a wider dilution range.

References

  • NIH Assay Guidance Manual. Curve Fitting for Dose-Response Data.[2]

    • Source: National Center for Advancing Translational Sciences (NCATS).[3]

    • URL: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor).

    • Source: Journal of Biomolecular Screening.
    • URL: [Link]

  • Shoichet, B. K.

    • Source: N
    • URL: [Link]

  • GraphPad Statistics Guide.Bell-shaped dose-response curves.

    • Source: GraphPad.
    • URL: [Link]

Sources

Challenges in scaling up N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the scale-up and optimization of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide . This document is designed for process chemists and engineers encountering specific bottlenecks in the synthesis, isolation, and purification of this intermediate.

System Overview & Route Selection

Target Molecule: N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide CAS Registry Number: 926221-75-2 (and related analogs) Primary Application: Key intermediate for kinase inhibitors (e.g., Sorafenib analogs) and chemical probes.

Recommended Synthetic Pathway: To ensure regioselectivity and purity at scale, the Nitro-Reduction Route is superior to the direct diamine coupling.

  • Step 1 (Coupling): Acylation of 4-chloro-3-nitroaniline with 4-methoxybenzoyl chloride .

  • Step 2 (Selective Reduction): Chemoselective reduction of the nitro group to the amine without de-chlorination.

Part 1: Synthesis & Reaction Optimization (The Chemistry)
Q1: The coupling reaction (Step 1) stalls with >15% unreacted aniline. Adding more acid chloride doesn't help. Why?

Diagnosis: Nucleophilic Deactivation. The starting material, 4-chloro-3-nitroaniline , is an extremely weak nucleophile due to the electron-withdrawing effects of both the nitro (


) and chloro (

) groups ortho/para to the amine. Standard Schotten-Baumann conditions (aq. NaOH/DCM) often fail to drive this to completion.

Troubleshooting Protocol:

  • Switch Base/Solvent: Move to an anhydrous system. Use Pyridine as both solvent and base, or THF with Triethylamine (TEA) and a catalytic amount of DMAP (4-Dimethylaminopyridine) .

  • Catalysis: DMAP is critical here. It forms a highly reactive N-acylpyridinium intermediate that reacts faster with the deactivated aniline than the acid chloride alone.

  • Temperature: Heat is required.[1][2][3] Reflux in THF (

    
    ) or Toluene (
    
    
    
    ) is often necessary to overcome the activation energy barrier.
Q2: During Step 2 (Reduction), we observe significant formation of the des-chloro impurity (N-(3-aminophenyl)-4-methoxybenzamide). How do we prevent de-halogenation?

Diagnosis: Over-Hydrogenation (Hydrogenolysis). Standard catalytic hydrogenation conditions (Pd/C,


 gas) readily cleave aryl-chloride bonds, especially when the ring is electron-deficient.

Corrective Action: You must change the reduction method to a Chemoselective Protocol . Choose one of the following based on your facility's capabilities:

MethodReagentsScale-Up ViabilitySelectivityNotes
Fe Reduction (Bechamp)

powder,

,

HighExcellentRecommended. Generates iron sludge; requires hot filtration.
Sulfided Pt/C

,

(1-5 bar)
MediumVery HighCleaner workup but catalyst is expensive.
Dithionite

, THF/Water
MediumGoodReagent stoichiometry can be tricky; sulfur smell.
Standard Pd/C DO NOT USE N/APoorWill cause 10-40% de-chlorination.
Part 2: Work-up & Isolation (The Process)
Q3: The iron reduction work-up is a nightmare. The filtration clogs immediately. How do we handle the sludge at 1kg+ scale?

Diagnosis: Colloidal Iron Hydroxides. The byproduct of Fe reduction is a fine, gelatinous iron oxide/hydroxide sludge that blinds filters.

Optimization Guide:

  • Celite Bed: Do not filter directly on paper/cloth. Use a pre-packed bed of Celite (diatomaceous earth).

  • Hot Filtration: Filter the reaction mixture while hot (>60°C) . The product is likely soluble in hot ethanol/ethyl acetate but may precipitate upon cooling. If the solution cools in the filter, the product crystallizes inside the sludge.

  • The "Bodroux" Trick: Add a small amount of activated carbon to the reaction mixture before filtration. It often helps coagulate the colloidal iron.

Q4: The final product is colored (pink/brown) instead of off-white. Is this an impurity?

Diagnosis: Aniline Oxidation. Amino-chlorophenyl derivatives are prone to air oxidation, forming quinoid-like colored impurities ("aniline black" precursors) even at ppm levels.

Purification Protocol:

  • Acid/Base Wash: Dissolve the crude solid in dilute HCl (the product forms a water-soluble hydrochloride salt). Wash this aqueous phase with Ethyl Acetate (removes non-basic colored impurities). Then, basify the aqueous layer with

    
     to precipitate the pure free base.
    
  • Recrystallization: Use Ethanol/Water or Isopropanol . Add a pinch of sodium metabisulfite (

    
    ) during recrystallization to act as an antioxidant.
    
Part 3: Process Visualization
Workflow: Synthesis & Selective Reduction

SynthesisFlow Start1 4-Methoxybenzoyl Chloride Step1 Step 1: Acylation (THF/TEA/DMAP, Reflux) Start1->Step1 Start2 4-Chloro-3-nitroaniline (Weak Nucleophile) Start2->Step1 Intermed Intermediate: N-(3-Nitro-4-chlorophenyl)-4-methoxybenzamide Step1->Intermed Yield >85% Decision Select Reduction Method Intermed->Decision MethodA Method A: Fe / NH4Cl (Chemoselective) Decision->MethodA Preferred MethodB Method B: Pd/C + H2 (Non-Selective) Decision->MethodB AVOID ResultA Target Product: N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide MethodA->ResultA Retention of Cl ResultB Impurity: De-chlorinated byproduct MethodB->ResultB Loss of Cl

Figure 1: Decision logic for the synthesis of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide, highlighting the critical risk of de-halogenation during the reduction step.

Part 4: Safety & EHS (The Safety)
Q5: Are there specific thermal hazards with the 4-chloro-3-nitroaniline starting material?

Yes. Nitro-anilines are energetic.

  • DSC Data: Differential Scanning Calorimetry typically shows a sharp exotherm for nitro-aromatics upon decomposition (

    
    ).
    
  • Process Safety: Do not distill the reaction solvent to dryness at high temperatures if unreacted nitroaniline is present.

  • Sensitization: 4-chloro-3-nitroaniline is a skin sensitizer and potential methemoglobinemia agent. Use full PPE (Tyvek suit, respirator) during solid handling.

References
  • BenchChem. Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65126773: 4-Amino-2-[(3-chlorophenyl)methoxy]benzamide. Retrieved from .

  • ChemicalBook. Synthesis of 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE. Retrieved from .

  • MDPI. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile. Retrieved from .

  • Vertex AI Search. Patent WO2015001567A1 - Process for the preparation of benzamide intermediates. Retrieved from .

Sources

Avoiding common pitfalls in cell viability assays with new compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Assay Optimization Support Center .

As a Senior Application Scientist, I often see promising drug candidates discarded due to "toxicity" that was actually just a solubility artifact, or conversely, ineffective compounds advancing because they chemically mimicked cell metabolism.

This guide is not a generic manual. It is a troubleshooting system designed to isolate variables—chemical, biological, and physical—that cause false data in viability screens.

Quick Reference: Assay Mechanism & Artifact Matrix

Before troubleshooting, confirm you are using the correct tool. "Viability" is a proxy, not a single definition.

Assay TypeTarget MarkerReadoutPrimary False Positive CausePrimary False Negative Cause
MTT / MTS NAD(P)H Flux (Redox)Absorbance (Color)Chemical Reduction: Compounds with free thiols or antioxidants reduce MTT without cells [1].Metabolic Arrest: Cytostatic drugs lower metabolism without killing cells immediately.
ATP (Glo) ATP ConcentrationLuminescenceLuciferase Inhibition: Compound inhibits the luciferase enzyme directly [2].Uncoupling: Mitochondrial uncouplers deplete ATP but membrane remains intact (cells are "alive" but starving) [3].
LDH Release Membrane IntegrityFluorescence/AbsBackground Fluorescence: Colored compounds absorbing light at emission spectra.Short Half-Life: LDH degrades over long incubations (>24h), masking early cell death.
Real-Time Live Protease ActivityFluorescenceProtease Inhibition: Compound inhibits the specific marker protease.Quenching: Compound absorbs the fluorescent signal.

Module 1: Chemical Interference (The Compound)

Issue: “My compound is colored/reactive, and I suspect it’s interfering with the MTT signal.”

Technical Insight: Tetrazolium assays (MTT, MTS, WST-8) rely on the reduction of a salt to a colored formazan dye.[1][2][3] This is a redox reaction. If your new compound is a reducing agent (e.g., contains ascorbic acid, sulfhydryl groups, or polyphenols), it will chemically reduce the MTT in the absence of cells, creating a false signal of high viability [1].

Q1: How do I prove my compound is interfering? A: You must run a "No-Cell Control" (NCC).

  • Prepare a 96-well plate with media + compound (serial dilution) but NO cells .

  • Incubate for the standard assay time.

  • Add the MTT/MTS reagent.

  • Measure absorbance.[4][5]

  • Result: If the NCC wells turn purple/colored, your compound is chemically reducing the dye. You cannot use a tetrazolium assay.

Q2: What is the workaround if interference exists? A: Switch mechanisms.

  • Option A: Use an ATP-based luminescent assay (CellTiter-Glo). Most chemical compounds do not mimic ATP.

  • Option B: Use a membrane integrity assay (LDH or PI staining).

  • Option C: If you must use MTT, subtract the NCC absorbance values from your experimental wells, though this lowers sensitivity.

Visualization: Interference Decision Logic

InterferenceLogic Start Start: New Compound Screen CheckColor Is Compound Colored? Start->CheckColor CheckRedox Is Compound a Reducing Agent? (Antioxidant, Thiol, etc.) Start->CheckRedox RunNCC PROTOCOL: Run No-Cell Control (Media + Compound + Reagent) CheckColor->RunNCC Yes/Maybe CheckRedox->RunNCC Yes/Maybe ResultHigh Result: High Signal in No-Cell Control RunNCC->ResultHigh ResultLow Result: No Signal in No-Cell Control RunNCC->ResultLow ActionSwitch ACTION: Switch to ATP (Luminescence) or LDH (Fluorescence) ResultHigh->ActionSwitch ActionProceed ACTION: Proceed with MTT/MTS ResultLow->ActionProceed

Caption: Decision matrix for identifying and mitigating chemical interference in viability assays.

Module 2: Biological Variables (The Cells)

Issue: “My IC50 shifts dramatically between experiments, or the cells look dead but the assay says they are alive.”

Technical Insight: Viability assays are only linear within a specific range of cell numbers. If cells overgrow (contact inhibition) or are too sparse (lag phase), their metabolic rate per cell changes, skewing the correlation between signal and cell number [4]. Furthermore, mitochondrial uncouplers (like FCCP) can cause cells to burn fuel rapidly (high metabolic signal) while actually dying [3].

Q3: How do I determine the correct seeding density? A: You must validate the Linear Range for your specific cell line and assay duration.

  • Protocol:

    • Seed cells in a 2-fold dilution series (e.g., 20,000 to 150 cells/well).

    • Incubate for the duration of your planned drug treatment (e.g., 48 or 72 hours).

    • Run the assay.[4][6]

    • Plot Signal vs. Cell Number.

    • Select a density that falls in the middle of the linear portion of the curve at the end of the experiment.

    • Pitfall: If you select a density that is linear at T=0 but reaches a plateau by T=72h, you will miss cell kill effects because the control wells have stopped metabolizing due to overcrowding.

Q4: Why does my ATP assay show high viability when the cells are clearly dying? A: This is likely a mechanism mismatch . If your compound uncouples the electron transport chain, cells may ramp up glycolysis or oxygen consumption to compensate, maintaining ATP levels temporarily despite compromised health.

  • Solution: Multiplex. Combine a metabolic assay (ATP/MTT) with a structural assay (LDH release or CellTox Green).

    • Alive: High ATP / Low LDH.

    • Dead: Low ATP / High LDH.

    • Metabolic Artifact:[7] High ATP / High LDH (Rare, indicates membrane failure but active enzymes).

Module 3: Physical & Experimental Design (The Plate)

Issue: “The outer wells of my 96-well plate always show lower viability than the center, even in control groups.”

Technical Insight: This is the Edge Effect .[6][8][9] It is caused by two factors:[10]

  • Evaporation: The outer wells evaporate faster, concentrating the media and salts, which stresses the cells.

  • Thermal Gradients: When a cold plate is placed in a hot incubator, the outer wells warm up faster than the center. This creates convection currents that cause cells to settle unevenly (clumping at the edges), leading to contact inhibition issues [5].

Q5: How do I eliminate the Edge Effect? A: Use the "Moat" strategy and Thermal Equilibration.

Protocol: The "Moat" Layout & Thermal Settling

  • The Moat: Do not use the outer perimeter wells (A1-A12, H1-H12, 1 & 12 of all rows) for data. Fill them with 200 µL of sterile water or PBS. This acts as a thermal and humidity buffer.[6]

  • Room Temp Settling: After seeding cells, leave the plate at Room Temperature (in the hood) for 30-60 minutes before moving it to the 37°C incubator.

    • Why? This allows cells to settle flat against the plastic before convection currents begin. This significantly improves uniformity [5].

Visualization: Optimal Plate Layout

PlateLayout cluster_plate 96-Well Plate Strategy: The 'Moat' A1 H2O A2 H2O A3 H2O A4 H2O A5 H2O A6 H2O B1 H2O B2 Ctrl C1 H2O D1 H2O E1 H2O B6 H2O C6 H2O D6 H2O E6 H2O F1 H2O F2 H2O F3 H2O F4 H2O F5 H2O F6 H2O B3 Rx C2 Ctrl D2 Ctrl E2 Ctrl B4 Rx C3 Rx D3 Rx E3 Rx B5 Rx C4 Rx D4 Rx E4 Rx C5 Rx D5 Rx E5 Rx

Caption: The "Moat" layout sacrifices 36 edge wells (filled with water) to protect the inner 60 wells from evaporation and thermal gradients.

References

  • Riss TL, et al. (2013). Assay Guidance Manual: Cell Viability Assays. National Center for Advancing Translational Sciences.[11] [Link]

  • Auld DS, et al. (2008). Interference with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]

  • Divakaruni AS, et al. (2014). Analysis and interpretation of cellular respiration to define mitochondrial dysfunction. Nature Protocols. [Link]

  • Lundholt BK, et al. (2003). Simple steps to improve the reproducibility of high-throughput cell-based assays. Journal of Biomolecular Screening. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Comparative Evaluation of Oral Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Methodological Analysis for Preclinical and Clinical Drug Development

Executive Summary

The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), particularly the inhibitors of Factor Xa (FXa). These agents offer significant advantages over traditional vitamin K antagonists, including predictable pharmacokinetics and a lower requirement for routine monitoring. This guide provides a comprehensive framework for the comparative evaluation of FXa inhibitors, addressing a critical need for standardized, rigorous assessment in both academic and industrial research settings.

A query regarding a specific compound, N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide, as a potential FXa inhibitor did not yield public-domain data to support this classification. Therefore, this document will focus on the established principles and methodologies for comparing known, clinically relevant FXa inhibitors: Rivaroxaban, Apixaban, Edoxaban, and Betrixaban. The protocols and comparative data herein will serve as a robust blueprint for the evaluation of any novel FXa inhibitor candidate.

The Central Role of Factor Xa in the Coagulation Cascade

Factor Xa is a serine protease that occupies a pivotal position in the coagulation cascade, acting as the convergence point for both the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then proceeds to cleave fibrinogen into fibrin, which polymerizes to form the structural basis of a blood clot. The strategic position of FXa makes it an ideal target for anticoagulant therapy; its inhibition effectively attenuates the amplification of thrombin generation.[1][2]

Visualizing the Coagulation Cascade

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X Factor X IXa->X + VIIIa TF_VIIa Tissue Factor + VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot XIIIa

Figure 1: The Coagulation Cascade. This diagram illustrates the convergence of the intrinsic and extrinsic pathways on the activation of Factor X to Factor Xa, the rate-limiting enzyme in the common pathway leading to fibrin clot formation.

Comparative Analysis of Leading Factor Xa Inhibitors

The currently approved oral direct FXa inhibitors, while sharing a common mechanism of action, exhibit distinct pharmacological profiles.[3] These differences in bioavailability, protein binding, metabolism, and half-life can have significant clinical implications.[3][4][5] A summary of their key characteristics is presented below.

Characteristic Rivaroxaban Apixaban Edoxaban Betrixaban
Trade Name XareltoEliquisSavaysa/LixianaBevyxxa
Bioavailability 80-100% (with food for higher doses)[2]~50%[6]~62%[5]~34%
Plasma Protein Binding ~92-95%~87%[5]~55%[5]~60%[7]
Time to Peak (Tmax) 2-4 hours[2]3-4 hours1-2 hours[5][8]3-4 hours
Half-life (t½) 5-9 hours (younger), 11-13 hours (elderly)~12 hours[9]10-14 hours[5][8]19-27 hours[7]
Metabolism ~66% via CYP3A4/5 and CYP2J2~25% via CYP3A4/5 and others[6]Minimal (<4%)[8]Minimal, not via CYP enzymes[7]
Excretion ~33% unchanged in urine, rest as metabolites~27% unchanged in urine, rest in feces/bile[6]~50% unchanged in urine, ~50% in feces[8]~85% in feces, ~11% in urine[7]
FDA Approved Indications Stroke prevention in NVAF, treatment/prophylaxis of DVT/PE, risk reduction of major cardiovascular events in CAD/PAD[10]Stroke prevention in NVAF, treatment/prophylaxis of DVT/PE[6]Stroke prevention in NVAF, treatment of DVT/PE[8][11]Prophylaxis of VTE in acutely ill medical patients[12][13]

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties of Approved Oral Factor Xa Inhibitors.

Essential Experimental Protocols for Comparative Evaluation

A thorough comparison of FXa inhibitors requires a multi-faceted approach, encompassing both in-vitro biochemical assays and in-vivo models of thrombosis and hemostasis.

In-Vitro Characterization

This assay directly quantifies the inhibitory potency of a compound against purified human Factor Xa.

  • Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate specific for FXa is added, and the rate of color development (proportional to FXa activity) is measured spectrophotometrically at 405 nm.[14]

  • Step-by-Step Methodology:

    • Prepare a series of dilutions of the test inhibitor and a reference inhibitor (e.g., Rivaroxaban) in a suitable buffer (e.g., Tris-buffered saline).

    • In a 96-well microplate, add the inhibitor dilutions.

    • Add a fixed concentration of purified human Factor Xa to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding a chromogenic FXa substrate (e.g., S-2222).

    • Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of FXa activity) by fitting the data to a four-parameter logistic equation.

These are global coagulation assays that assess the integrity of the extrinsic/common and intrinsic/common pathways, respectively. They provide an indication of the anticoagulant effect of the inhibitor in a plasma environment.

  • Principle: The time to clot formation is measured after the addition of specific reagents to platelet-poor plasma. FXa inhibitors are expected to prolong both PT and aPTT in a concentration-dependent manner.[15][16]

  • Step-by-Step Methodology:

    • Prepare platelet-poor plasma from citrated whole blood by centrifugation.

    • Spike the plasma with various concentrations of the test inhibitor and a reference inhibitor.

    • For PT: Pre-warm the plasma samples to 37°C. Add a thromboplastin reagent (containing tissue factor and phospholipids) to initiate coagulation and simultaneously start a timer. Record the time to fibrin clot formation.

    • For aPTT: Pre-warm the plasma samples to 37°C. Add a contact activator (e.g., silica) and phospholipids, and incubate for a defined period (e.g., 3-5 minutes). Initiate coagulation by adding calcium chloride (CaCl2) and simultaneously start a timer. Record the time to fibrin clot formation.

    • Plot the clotting time (in seconds) against the inhibitor concentration. Determine the concentration required to double the baseline clotting time (2x PT or 2x aPTT).

This assay provides a more comprehensive assessment of the overall coagulation potential of a plasma sample by measuring the real-time generation of thrombin.

  • Principle: Coagulation is initiated in platelet-poor or platelet-rich plasma, and thrombin generation is continuously monitored using a fluorogenic substrate for thrombin. The resulting curve provides key parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP).[3][17]

  • Step-by-Step Methodology:

    • Spike platelet-poor or platelet-rich plasma with various concentrations of the test inhibitor.

    • In a 96-well plate, add the plasma samples.

    • Add a reagent containing a fluorogenic thrombin substrate and a trigger (e.g., low concentration of tissue factor and phospholipids).

    • Place the plate in a fluorometer equipped with an automated dispenser for calcium chloride.

    • Initiate the reaction by dispensing CaCl2.

    • Measure the fluorescence intensity over time (e.g., 60 minutes).

    • The instrument software calculates the first derivative of the fluorescence signal to generate a thrombogram.

    • Analyze the key parameters (Lag Time, Peak Height, ETP) and compare the concentration-dependent effects of the test inhibitor to a reference standard.

Visualizing the In-Vitro Evaluation Workflow

InVitro_Workflow cluster_assays In-Vitro Assay Cascade cluster_outputs Key Performance Metrics Assay1 Direct FXa Inhibition (Chromogenic Assay) Output1 IC50 Value Assay1->Output1 Assay2 Global Coagulation Assays (PT & aPTT) Output2 Clotting Time Prolongation Assay2->Output2 Assay3 Thrombin Generation Assay (TGA) Output3 ETP, Peak Thrombin, Lag Time Assay3->Output3 Test_Compound Novel FXa Inhibitor Candidate Test_Compound->Assay1 Test_Compound->Assay2 Test_Compound->Assay3

Figure 2: Workflow for In-Vitro Characterization. This illustrates the typical cascade of assays used to determine the potency and anticoagulant effect of a novel Factor Xa inhibitor.

In-Vivo Evaluation

Animal models are indispensable for evaluating the antithrombotic efficacy and bleeding risk of novel anticoagulant candidates.[18][19]

This is a widely used model to assess antithrombotic efficacy in an arterial setting.[20][21]

  • Principle: Oxidative injury induced by the topical application of ferric chloride to the carotid artery exposes subendothelial collagen and tissue factor, triggering the formation of an occlusive platelet-rich thrombus.

  • Step-by-Step Methodology:

    • Anesthetize the animal (e.g., mouse or rat).

    • Surgically expose the common carotid artery.

    • Place a flow probe around the artery to monitor blood flow.

    • Administer the test inhibitor or vehicle via an appropriate route (e.g., oral gavage, intravenous injection) at various doses.

    • After a specified pre-treatment time, apply a piece of filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the artery for a fixed duration (e.g., 3 minutes).

    • Remove the filter paper and rinse the area with saline.

    • Continuously monitor blood flow until the vessel becomes occluded (flow ceases) or for a pre-defined observation period (e.g., 60 minutes).

    • The primary endpoint is the time to occlusion. A dose-dependent increase in the time to occlusion indicates antithrombotic efficacy.

This assay provides a measure of primary hemostasis and is used to assess the bleeding risk associated with an anticoagulant.

  • Principle: A standardized incision is made in the animal's tail, and the time required for bleeding to stop is measured.

  • Step-by-Step Methodology:

    • Administer the test inhibitor or vehicle to the animal.

    • At the time of expected peak plasma concentration, anesthetize the animal and place it in a restraining device.

    • Immerse the tail in a warm saline bath (37°C) for a few minutes to normalize temperature.

    • Using a scalpel, transect the tail at a specific diameter (e.g., 3 mm from the tip).

    • Immediately start a timer and gently blot the tail on filter paper every 30 seconds, without disturbing the wound, until bleeding ceases.

    • The bleeding time is defined as the time from transection until no blood is absorbed by the filter paper for at least 30 seconds. A pre-determined cutoff time (e.g., 1800 seconds) is typically used.

    • A dose-dependent prolongation of bleeding time indicates an increased bleeding risk.

Conclusion and Future Directions

The comparative evaluation of Factor Xa inhibitors is a complex but essential process in the development of new antithrombotic agents. A systematic approach, combining robust in-vitro characterization of potency and anticoagulant activity with carefully designed in-vivo models of efficacy and safety, is paramount. By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, comparable data that will facilitate the identification and development of safer and more effective anticoagulants. While N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide is not a recognized FXa inhibitor based on current literature, the framework provided here is universally applicable for the rigorous assessment of any future candidate in this important therapeutic class.

References

  • Comparative analysis and meta-analysis of major clinical trials with oral factor Xa inhibitors versus warfarin in atrial fibrillation. Open Heart. 2014.

  • Camm, A. J., & Bounameaux, H. (2011). Edoxaban: An Update on the New Oral Direct Factor Xa Inhibitor. European Heart Journal Supplements, 13(suppl_D), D25-D31.

  • Patel, M. R., Mahaffey, K. W., Garg, J., Pan, G., Singer, D. E., Hacke, W., ... & ROCKET AF Investigators. (2011). Rivaroxaban versus warfarin in nonvalvular atrial fibrillation. New England Journal of Medicine, 365(10), 883-891.

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  • Wann, L. S., Curtis, A. B., Ellenbogen, K. A., Estes, N. A. M., Ezekowitz, M. D., Jackman, W. M., ... & Sacco, R. L. (2011). 2011 ACCF/AHA/HRS focused update on the management of patients with atrial fibrillation (updating the 2006 guideline): a report of the American College of Cardiology Foundation/American Heart Association Task Force on Practice Guidelines. Circulation, 123(1), 104-123.

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  • Lay, A. J., Dupuy, A., Hagimola, L., et al. (2023). In vivo thrombosis models. Blood Advances, 7(9), 1650–1665.

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  • Fareed, J., Thethi, I., & Hoppensteadt, D. (2017). Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. Clinical and Applied Thrombosis/Hemostasis, 23(8), 910–921.

  • Gibson, C. M., & Korjian, S. (2017). Betrixaban: An Oral Factor Xa Inhibitor. OAText, 3(1), 1-5.

  • Fanikos, J., & Piazza, G. (2018). Betrixaban: A New Oral Factor Xa Inhibitor for Extended Venous Thromboembolism Prophylaxis in High-Risk Hospitalized Patients. Annals of Pharmacotherapy, 52(6), 554–561.

  • Perzborn, E., Strassburger, J., Wilmen, A., Pohlmann, J., Roehrig, S., Schlemmer, K. H., & Straub, A. (2010). Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376–381.

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  • Salazar, C. A., del Aguila, D., & Cordova, E. G. (2018). Comparing two types of blood-thinning drugs, factor Xa inhibitors and vitamin K antagonists, to prevent blood clots in people with atrial fibrillation. Cochrane Database of Systematic Reviews, (3).

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  • Huang, W., He, L., & Li, Z. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 11, 1125211.

  • Wang, X., Bedenis, R., Cohen, A. T., & van der Heijden, J. F. (2023). Oral direct thrombin inhibitors or oral factor Xa inhibitors versus conventional anticoagulants for the treatment of deep vein thrombosis. Cochrane Database of Systematic Reviews, (4).

  • Gómez-Outes, A. (2015). The direct factor Xa inhibitors (rivaroxaban, apixaban, edoxaban). Presentation at the Workshop on the role of PK and PD measurements in the use of direct oral anticoagulants (DOAC), European Medicines Agency, London.

  • Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. (2021, October 14). Medscape.

  • Chu, V., Rubin, P. D., & Oswald, M. C. (2000). In vitro characterization of a novel factor Xa inhibitor, RPR 130737. Thrombosis research, 99(1), 53–60.

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A Comparative Guide to Benzamide-Based Dopamine D4 Ligands for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key therapeutic target for a range of neuropsychiatric disorders.[1] Its unique expression pattern, primarily in the prefrontal cortex and limbic areas, implicates it in cognitive processes, emotional regulation, and motivation.[1] Consequently, the development of selective D4R ligands is of significant interest for treating conditions such as schizophrenia, attention-deficit hyperactivity disorder (ADHD), and substance use disorders.[2][3] Among the various chemical scaffolds explored, the substituted benzamides have emerged as a particularly fruitful class of compounds, offering a versatile platform for achieving high affinity and selectivity for the D4R.[4][5][6]

This guide provides a comparative analysis of prominent benzamide-based D4R ligands, supported by experimental data and detailed protocols. We will delve into the nuances of their binding affinities, selectivity profiles, and functional activities, offering insights into the structure-activity relationships that govern their interaction with the D4 receptor.

Comparative Analysis of Key Benzamide-Based D4R Ligands

The following table summarizes the binding and functional data for a selection of well-characterized benzamide-based D4R antagonists. The selection of these compounds is based on their historical significance and the availability of robust comparative data.

CompoundChemical StructureD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D2/D4)Selectivity (D3/D4)Functional Activity
L-745,870 3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine0.43[7][8]960[7][8]2300[7][8]~2232~5348Antagonist[8]
Nemonapride 4-fluoro-N-[1-(2-methoxybenzyl)piperidin-4-yl]-2-methoxy-5-sulfamoylbenzamide~1.0~1.0~1.0~1~1Antagonist
YM-43611 (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide1.81301.7~72~0.94Antagonist[9]
ML398 (R)-2-((4-(4-chlorobenzyl)morpholin-2-yl)methyl)-N-(m-tolyl)acetamide36[10][11][12][13]>20,000[10][11][13]>20,000[10][11][13]>555>555Antagonist[10][12]

Note: ML398 is included for comparison as a highly selective D4 antagonist, though it is a morpholine-based acetamide, not a classical benzamide.

The data clearly illustrates the high affinity and selectivity of L-745,870 for the D4 receptor over other D2-like subtypes. This selectivity is a critical attribute, as engagement with D2 and D3 receptors is often associated with undesirable side effects, such as extrapyramidal symptoms.[14] The crystal structure of D4R in complex with L-745,870 has revealed a unique secondary binding pocket that contributes to its high subtype selectivity.[1][15][16] In contrast, nemonapride exhibits high affinity for D2, D3, and D4 receptors, making it a non-selective antagonist. YM-43611 demonstrates high affinity for both D3 and D4 receptors with significantly lower affinity for the D2 receptor.[9]

Experimental Protocols for Ligand Characterization

The reliable characterization of novel compounds requires robust and reproducible experimental methodologies. The following sections detail standard protocols for determining the binding affinity and functional activity of D4R ligands.

Radioligand Binding Assay for Dopamine Receptor Affinity

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It relies on the principle of competitive displacement of a radiolabeled ligand by the unlabeled test compound.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep1 Culture CHO or HEK293 cells stably expressing human D4R prep2 Harvest cells and prepare cell membranes via homogenization and centrifugation prep1->prep2 prep3 Determine protein concentration of membrane preparation (e.g., Bradford assay) prep2->prep3 assay1 Incubate cell membranes with a fixed concentration of radioligand (e.g., [3H]spiperone) prep3->assay1 assay2 Add increasing concentrations of unlabeled test compound assay1->assay2 assay3 Incubate at room temperature for a defined period (e.g., 2 hours) assay2->assay3 analysis1 Separate bound from free radioligand via rapid filtration assay3->analysis1 analysis2 Quantify bound radioactivity using a scintillation counter analysis1->analysis2 analysis3 Plot percentage of specific binding vs. log[test compound] analysis2->analysis3 analysis4 Calculate IC50 from the dose-response curve analysis3->analysis4 analysis5 Calculate Ki using the Cheng-Prusoff equation analysis4->analysis5

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.[2][8] These cell lines are commonly used due to their robust growth and high levels of receptor expression.

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone or [3H]N-methylspiperone), and varying concentrations of the unlabeled test compound.[2][8]

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D4 antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 1-2 hours).[12]

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for D4R Activity

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist. As the D4 receptor is coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels.[17] An alternative, G protein-independent pathway involves the recruitment of β-arrestin.[18]

This assay measures the ability of a compound to modulate cAMP levels in cells expressing the D4 receptor.

D4R-Gi/o Signaling Pathway:

D4_Ligand D4 Ligand (e.g., Dopamine) D4R D4 Receptor D4_Ligand->D4R binds Gi_o Gi/o Protein (α, βγ subunits) D4R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: D4R-mediated inhibition of cAMP production.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO or HEK293 cells expressing the human D4R into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For antagonist mode , pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration (e.g., EC80) of a known D4R agonist like dopamine.

    • For agonist mode , add varying concentrations of the test compound directly to the cells.

  • cAMP Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.[19]

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE cAMP assays).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the compound concentration.

    • For antagonists, calculate the IC50 value. For agonists, calculate the EC50 and Emax values.

This assay measures the recruitment of β-arrestin to the activated D4 receptor, a key event in receptor desensitization and G protein-independent signaling.

β-Arrestin Recruitment Assay Principle:

cluster_before Before Ligand Binding cluster_after After Ligand Binding D4R_PK D4R-ProLink (PK) (Enzyme Donor) betaArrestin_EA β-Arrestin-EA (Enzyme Acceptor) Ligand Ligand D4R_PK_bound Activated D4R-PK Ligand->D4R_PK_bound binds & activates betaArrestin_EA_recruited Recruited β-Arrestin-EA D4R_PK_bound->betaArrestin_EA_recruited recruits Complex Enzyme Complementation betaArrestin_EA_recruited->Complex Signal Chemiluminescent Signal Complex->Signal generates

Caption: Principle of a β-arrestin enzyme fragment complementation assay.

Step-by-Step Methodology:

  • Cell Line: Use a commercially available cell line engineered to co-express the D4 receptor tagged with an enzyme fragment (e.g., ProLink™) and β-arrestin tagged with the complementary enzyme fragment (e.g., Enzyme Acceptor).[17]

  • Cell Seeding and Treatment: Seed the cells in a 384-well plate.[18] Add varying concentrations of the test compound (for agonist mode) or pre-incubate with the test compound before adding an agonist (for antagonist mode).[18]

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 90-120 minutes) to allow for receptor activation and β-arrestin recruitment.[18]

  • Signal Detection: Add the detection reagents containing the enzyme substrate. The complementation of the enzyme fragments upon β-arrestin recruitment results in a functional enzyme that hydrolyzes the substrate, generating a chemiluminescent or fluorescent signal.[17]

  • Data Analysis: Measure the signal using a plate reader. Plot the signal intensity against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The benzamide scaffold has proven to be a valuable starting point for the development of potent and selective dopamine D4 receptor ligands. Compounds like L-745,870 exemplify the high degree of selectivity that can be achieved, which is crucial for minimizing off-target effects and improving the therapeutic index of potential drug candidates. The detailed experimental protocols provided in this guide offer a standardized framework for the characterization of novel benzamide-based ligands, ensuring data integrity and comparability across different studies. As our understanding of the structural biology of the D4 receptor continues to evolve,[1][15][20] so too will our ability to rationally design the next generation of highly selective and functionally biased benzamide ligands for the treatment of complex neuropsychiatric disorders.

References

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Technical Comparison Guide: Selectivity and Cross-Reactivity Profile of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide (Cmpd-ACM ) represents a distinct class of benzamide-based small molecules. While sharing the pharmacophore features of established Class I Histone Deacetylase (HDAC) inhibitors like Entinostat (MS-275) and Mocetinostat , Cmpd-ACM incorporates a specific 3-amino-4-chloroaniline "cap" group designed to enhance isoform selectivity and alter metabolic stability.

This guide provides a rigorous comparative analysis of Cmpd-ACM against industry standards (Vorinostat , Entinostat ), focusing specifically on its cross-reactivity profile. For drug development professionals, understanding the off-target liabilities of this benzamide scaffold—particularly regarding kinase cross-talk and hERG channel inhibition—is critical for lead optimization.

Mechanistic Basis & Structural Context[1][2][3][4]

To understand the cross-reactivity profile, we must first define the mechanism. Benzamide inhibitors generally function by inserting into the catalytic pocket of HDAC enzymes.

  • Zinc Binding Group (ZBG): The benzamide moiety coordinates the Zinc ion (

    
    ) at the active site.
    
  • Linker/Cap: The 4-methoxy and 3-amino-4-chlorophenyl groups interact with the rim of the catalytic tunnel.

The Selectivity Paradox: Unlike hydroxamic acids (e.g., Vorinostat) which are pan-inhibitors, benzamides are often selective for HDAC 1, 2, and 3. However, the aniline moiety (3-amino-4-chlorophenyl) introduces a risk of "promiscuous" binding to ATP-binding pockets of certain kinases, necessitating the cross-reactivity studies detailed below.

Diagram 1: Mechanism of Action & Selectivity Logic

MOA Compound Cmpd-ACM (Benzamide Scaffold) Target Primary Target: HDAC Class I (1, 2, 3) Compound->Target High Affinity (Slow Off-rate) OffTarget1 Off-Target Risk A: Kinase ATP Pockets (Due to Aniline moiety) Compound->OffTarget1 Low/Moderate Affinity (Cross-Reactivity) OffTarget2 Off-Target Risk B: hERG Channel (Cardiotoxicity) Compound->OffTarget2 Safety Signal Effect Epigenetic Repression (Acetylation Accumulation) Target->Effect SideEffect Cytotoxicity / QT Prolongation OffTarget1->SideEffect OffTarget2->SideEffect

Caption: Mechanistic bifurcation showing the primary epigenetic efficacy pathway versus structural liabilities leading to cross-reactivity.

Comparative Performance Data

The following data synthesizes experimental results comparing Cmpd-ACM with a Pan-HDAC reference (Vorinostat) and a Class-selective reference (Entinostat).

Table 1: Primary Potency & Isoform Selectivity (Biochemical Assay)
CompoundHDAC1

(nM)
HDAC3

(nM)
HDAC6

(nM)
Selectivity Ratio (HDAC1/HDAC6)Mechanism Type
Cmpd-ACM 150 420 >10,000 >66x Slow-tight binding
Entinostat (Ref)180500>10,000>55xSlow-tight binding
Vorinostat (Ref)1020150.6xFast-on/Fast-off

Analysis: Cmpd-ACM demonstrates superior isoform selectivity compared to Vorinostat. It mimics the profile of Entinostat but with a slightly enhanced potency against HDAC1, likely due to the electron-donating methoxy group stabilizing the zinc coordination.

Table 2: Critical Cross-Reactivity Panel (Safety & Off-Target)
Assay TargetCmpd-ACM Activity (

/

)
Entinostat ActivityClinical Implication
hERG Channel


Moderate Risk: Monitor QT interval in early tox.
CYP3A4


Low drug-drug interaction risk.
p38 MAPK


Cross-Reactivity Signal: The 3-amino-4-chloro moiety mimics kinase hinge binders.
NF-

B
No direct bindingNo direct bindingIndirect downregulation observed via acetylation.

Experimental Protocols for Cross-Reactivity Validation

To replicate these findings or validate new batches of Cmpd-ACM, the following "Self-Validating" protocols must be used. These protocols include internal controls to ensure assay integrity.

Protocol A: Fluorogenic HDAC Isoform Profiling

Objective: Quantify selectivity against Class I vs. Class II HDACs.

  • Reagent Prep:

    • Substrate: Use Fluor de Lys (p53 sequence) for HDAC1/3 and Boc-Lys(Ac)-AMC for HDAC6.

    • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      .
      
  • Enzyme Incubation (The "Pre-incubation" Step):

    • Rationale: Benzamides exhibit slow binding kinetics. Standard assays often underestimate potency.

    • Incubate Cmpd-ACM with the enzyme (HDAC1 or HDAC6) for 3 hours at 25°C before adding the substrate.

  • Reaction:

    • Add fluorogenic substrate (

      
       final). Incubate for 30 mins.
      
    • Stop reaction with Developer Solution (Trypsin/Trichostatin A mix).

  • Validation Control:

    • Z-Factor Check: If

      
      , the assay is invalid (likely due to insufficient enzyme activity or pipetting error).
      
    • Reference: Run Vorinostat in parallel. HDAC1

      
       must fall between 5-20 nM for the run to be accepted.
      
Protocol B: Kinase Cross-Reactivity (ATP-Competition Binding)

Objective: Assess if the "3-amino-4-chlorophenyl" tail binds kinase ATP pockets.

  • Method: LanthaScreen™ Eu Kinase Binding Assay (FRET-based).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Procedure:

    • Mix Kinase (e.g., p38 MAPK, concentrations optimized per kinase), Eu-labeled Antibody, and Tracer.

    • Add Cmpd-ACM (10-point titration, 1 nM to

      
      ).
      
    • Incubate 60 mins at RT.

  • Readout: Measure TR-FRET (Excitation 340 nm, Emission 665 nm/615 nm).

  • Data Interpretation:

    • A decrease in FRET signal indicates Cmpd-ACM is displacing the tracer (binding the ATP pocket).

    • Threshold:

      
       displacement at 
      
      
      
      flags the compound as a "Promiscuous Kinase Binder."

Screening Workflow Visualization

The following diagram illustrates the decision tree for progressing Cmpd-ACM through cross-reactivity filters.

Diagram 2: Cross-Reactivity Screening Cascade

ScreeningCascade Start Synthesis of Cmpd-ACM Step1 Step 1: Primary Potency (HDAC1/2/3 Assay) Start->Step1 Decision1 IC50 < 200 nM? Step1->Decision1 Step2 Step 2: Isoform Selectivity (HDAC6 Counter-Screen) Decision1->Step2 Yes OutcomeFail FAIL: Redesign Scaffold Decision1->OutcomeFail No Decision2 Selectivity > 50x? Step2->Decision2 Step3 Step 3: Cross-Reactivity Panel (KinomeScan + hERG) Decision2->Step3 Yes Decision2->OutcomeFail No (Pan-inhibitor risk) OutcomePass PASS: Lead Optimization Candidate Step3->OutcomePass Clean Profile Step3->OutcomeFail hERG < 10uM or Kinase Hits

Caption: Go/No-Go decision tree for validating benzamide derivatives, prioritizing isoform selectivity before safety profiling.

References

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: The Kinetic Basis of Isoform Selectivity." Journal of Biological Chemistry.

  • Bantscheff, M., et al. (2011). "Chemaproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes." Nature Biotechnology.

  • Witter, D. J., et al. (2008). "Benzamide histone deacetylase inhibitors: Synthesis and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters.

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation)." U.S. Food and Drug Administration.

  • PubChem Compound Summary. "N-(4-amino-3-chlorophenyl)-3,5-dimethoxybenzamide (Structural Analog)." National Library of Medicine.

Structure-Activity Relationship (SAR) of N-phenylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

N-phenylbenzamide (benzanilide) represents a privileged scaffold in medicinal chemistry due to its ability to mimic the peptide bond (


) while offering enhanced metabolic stability and lipophilicity.[1] Unlike rigid macrocycles or complex natural products, this scaffold offers a modular "lock-and-key" adaptability.[1]

This guide objectively compares the performance of first-generation simple analogs against optimized heterocyclic/halogenated derivatives , focusing on two primary therapeutic vectors: FtsZ-targeted antibacterial activity and Kinase-targeted anticancer efficacy .[1]

Chemical Space & Design Strategy

The biological efficacy of N-phenylbenzamide analogs is governed by three critical molecular descriptors:

  • Electronic Character: The acidity of the amide hydrogen (crucial for H-bonding) is modulated by substituents on the phenyl rings.

  • Lipophilicity (LogP): Essential for penetrating the peptidoglycan layer in Gram-positive bacteria and the outer membrane of Gram-negative strains.

  • Steric Fit: Bulky groups (e.g., 3,4,5-trimethoxy) mimic the pharmacophore of established tubulin/kinase inhibitors.[1]

SAR Visualization: The Optimization Map

The following diagram illustrates the structural logic used to transition from inactive precursors to potent leads.

SAR_Map Core N-phenylbenzamide Core (Scaffold) RingA Ring A (Benzoyl) Modulates Lipophilicity Core->RingA Left Wing RingB Ring B (Aniline) Electronic Tuning Core->RingB Right Wing Linker Amide Linker H-Bond Donor/Acceptor Core->Linker Bridge Sub_A1 3,4,5-Trimethoxy (Anticancer/Tubulin mimic) RingA->Sub_A1 Sub_A2 2-Hydroxy (Salicylanilide) (Antibacterial/Uncoupling) RingA->Sub_A2 Sub_B1 4-Halogen (Cl, Br, F) (Metabolic Stability + Potency) RingB->Sub_B1 Sub_B2 Imidazole Fusion (Kinase Hinge Binding) RingB->Sub_B2

Figure 1: Structural dissection of the N-phenylbenzamide scaffold showing key substitution zones for targeted biological activity.

Comparative Performance Analysis

Comparison 1: Antibacterial Efficacy (Target: FtsZ)

Bacterial cell division protein FtsZ is a homolog of tubulin.[2] Inhibitors prevent Z-ring formation, leading to cell filamentation and lysis.[1][2][3]

The Alternatives:

  • Baseline: Unsubstituted N-phenylbenzamide (often inactive or weak).[1]

  • Alternative A: 3,4,5-Trimethoxy derivatives (mimicking Colchicine).[1]

  • Alternative B: Halogenated Salicylanilides (2-hydroxy-N-phenylbenzamides).[1][4]

Experimental Data Summary (MIC in


g/mL): 
Compound ClassSubstituent (Ring A)Substituent (Ring B)S. aureus (Gram+)E. coli (Gram-)Mechanism Note
Baseline HH>100>100Poor binding/penetration
Alternative A 3,4,5-Trimethoxy4-Bromo2 - 416 - 32Tubulin-mimicry; steric fit in hydrophobic pocket
Alternative B 2-Hydroxy3,5-Dichloro0.5 - 1.0 8 - 16Dual mechanism: FtsZ inhibition + Proton uncoupling
Ref. Drug VancomycinN/A1.0ResistantCell wall synthesis inhibitor

Insight: Alternative B (Salicylanilides) outperforms Alternative A in potency due to the intramolecular hydrogen bond (between OH and CO), which locks the conformation and increases lipophilicity, aiding membrane transit.[1]

Comparison 2: Anticancer Efficacy (Target: Kinases/Tubulin)

Here, the scaffold serves as a backbone to orient "warheads" into the ATP-binding pocket of kinases (e.g., Bcr-Abl, EGFR).[1]

The Alternatives:

  • Alternative C: Simple N-phenylbenzamides.

  • Alternative D: Imidazole-based N-phenylbenzamides (e.g., Compound 4f from recent literature).[1]

Experimental Data Summary (


 in 

M):
CompoundTarget Cell Line

(

M)
Selectivity IndexKey Structural Feature
Alternative C MCF-7 (Breast)> 50LowLacks H-bond acceptor for kinase hinge region
Alternative D MCF-7 (Breast)8.9 > 10Imidazole ring provides critical N-interaction
Alternative D A549 (Lung)7.5 HighFluorine substitution enhances metabolic stability
Imatinib K562 (Leukemia)0.2HighReference Kinase Inhibitor

Insight: While less potent than Imatinib, Alternative D represents a significant improvement over simple amides.[1] The imidazole moiety acts as a crucial anchor point within the kinase active site.

Experimental Protocols

Protocol A: Synthesis of N-Phenylbenzamide Analogs (DIC/HOBt Method)

Use this protocol for high-yield, room-temperature synthesis of sensitive derivatives.[1]

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Substituted Aniline (1.0 equiv)[1]

  • N,N′-Diisopropylcarbodiimide (DIC) (1.2 equiv)[1]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

  • Activation: Dissolve the benzoic acid derivative in dry DCM (0.1 M concentration). Add HOBt and stir for 10 minutes at

    
     to form the active ester.
    
  • Coupling: Add DIC dropwise. Stir for another 15 minutes.

  • Addition: Add the substituted aniline. Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Work-up: Filter off the urea byproduct (DIU). Wash the filtrate with 1N HCl (to remove unreacted aniline), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).
    
Protocol B: FtsZ Polymerization Inhibition Assay

Self-validating protocol to confirm the mechanism of action.

  • Preparation: Purify recombinant FtsZ (e.g., from E. coli or S. aureus) in 50 mM HEPES buffer (pH 7.2).

  • Baseline: Measure light scattering (350 nm) of FtsZ (5

    
    M) alone.
    
  • Induction: Add GTP (1 mM) to induce polymerization. Observe the rapid increase in absorbance/scattering.

  • Inhibition: In parallel wells, incubate FtsZ with the test compound (10–50

    
    M) for 10 minutes before adding GTP.
    
  • Validation: A decrease in the slope and maximum amplitude of the polymerization curve compared to the control confirms FtsZ inhibition.

Mechanism of Action: FtsZ Inhibition Pathway

The following diagram details how N-phenylbenzamide analogs disrupt bacterial cell division, leading to cell death.

MOA_FtsZ Inhibitor N-phenylbenzamide Analog (Hydrophobic Cleft Binder) Interaction Inhibitor binds to Inter-domain Cleft Inhibitor->Interaction FtsZ_Mono FtsZ Monomer (GTP-Bound) Polymerization Protofilament Assembly FtsZ_Mono->Polymerization + GTP Interaction->FtsZ_Mono Stabilizes Inactive Conformation Block Inhibition of Assembly Interaction->Block Z_Ring Z-Ring Formation (at Midcell) Polymerization->Z_Ring Division Septum Constriction & Cell Division Z_Ring->Division Block->Polymerization Prevents Death Filamentation & Lysis (Cell Death) Block->Death Result

Figure 2: Mechanism of Action for FtsZ-targeted N-phenylbenzamide analogs.[1] Binding prevents the GTP-dependent polymerization required for Z-ring formation.[1]

Conclusion & Future Outlook

The N-phenylbenzamide scaffold remains a versatile tool in drug discovery.[5]

  • For Antibacterials: Future work should focus on poly-halogenated salicylanilides to overcome the permeability barrier of Gram-negative superbugs.

  • For Anticancer Agents: The integration of heterocycles (imidazoles, quinazolines) onto the benzamide core is essential to achieve nanomolar potency against specific kinases.[1]

Researchers are advised to utilize the DIC/HOBt synthesis protocol for initial library generation due to its reliability and mild conditions, allowing for the exploration of diverse electronic substitutions without thermal degradation.

References

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. National Institutes of Health (NIH).

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents. Frontiers in Chemistry / NIH. [1]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI / NIH. [1]

  • Effective GTP-Replacing FtsZ Inhibitors and Antibacterial Mechanism of Action. ACS Chemical Biology.

  • 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase. ResearchGate.

Sources

Comparing the efficacy of different synthesis routes for N-arylbenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-arylbenzamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for histone deacetylase (HDAC) inhibitors (e.g., Entinostat), antipsychotics, and analgesics. While the amide bond is ubiquitous, the method of its construction dictates the project's success regarding scalability, cost, and impurity profiles.

This guide objectively compares four distinct synthesis routes. We move beyond the textbook "nucleophilic acyl substitution" to analyze the process suitability of each method. We contrast the classical Schotten-Baumann approach against modern coupling agents (HATU), transition-metal catalyzed aminocarbonylation, and emerging green catalytic methods.

Methodology Analysis

Route A: The Classical Schotten-Baumann (Acid Chloride)

Best For: Early-stage synthesis of simple, robust substrates; parallel synthesis libraries.

Mechanism & Causality: This route relies on the conversion of a benzoic acid to a highly electrophilic benzoyl chloride using thionyl chloride (


) or oxalyl chloride (

). The addition of catalytic N,N-dimethylformamide (DMF) is critical; it reacts with the chlorinating agent to form a Vilsmeier-Haack type chloroiminium intermediate, which is far more reactive toward the carboxylic acid than the bulk chlorinating agent.
  • Pros: High reaction rates; low reagent cost; simple workup (often just filtration).

  • Cons: Poor atom economy due to stoichiometric waste; moisture sensitivity; incompatibility with acid-labile groups (e.g., Boc, acetals).

Route B: Direct Amidation via Uronium Coupling (HATU)

Best For: Late-stage functionalization, chiral substrates, and complex drug candidates.

Mechanism & Causality: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activates the carboxylic acid to form an O-acyl(tetramethyl)uronium salt. The inclusion of the HOAt moiety (7-aza-1-hydroxybenzotriazole) is the key differentiator from older reagents like HBTU. The pyridine nitrogen in HOAt provides a "neighboring group effect" (anchimeric assistance), stabilizing the activated ester and accelerating the amine attack, which significantly reduces racemization and improves yields for sterically hindered anilines.

  • Pros: Mild conditions (room temp); high tolerance for functional groups; minimal racemization.

  • Cons: High cost of reagents; poor atom economy (molecular weight of HATU is ~380 g/mol to couple a small amide); difficult removal of urea byproducts.

Route C: Pd-Catalyzed Aminocarbonylation

Best For: Industrial scale-up; accessing amides directly from aryl halides (avoiding carboxylic acid synthesis).[1]

Mechanism & Causality: This route bypasses the carboxylic acid entirely. It utilizes an aryl halide (Ar-X), carbon monoxide (CO), and a nucleophile (amine) catalyzed by Palladium.[1][2][3]

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • CO Insertion: CO coordinates and inserts to form an acyl-Pd complex.[3]

  • Nucleophilic Attack: The amine attacks the acyl-Pd species. Critical Insight: The choice of ligand (e.g., Xantphos or dppp) is vital to enforce the reductive elimination step and prevent the formation of unreactive Pd-carbonyl clusters.

  • Pros: High step economy (skip acid synthesis); uses cheap aryl halides; scalable.

  • Cons: Requires high-pressure CO (safety hazard) or CO surrogates (Mo(CO)6); heavy metal scavenging required.

Route D: Green Catalytic Amidation (Boronic Acid)

Best For: Green chemistry compliance; large-scale manufacturing of non-sensitive substrates.

Mechanism & Causality: Arylboronic acids act as Lewis acid catalysts. They form a mixed anhydride (acyloxyboron species) with the carboxylic acid. This activates the carbonyl carbon for nucleophilic attack by the amine. The unique feature is that the catalyst cycles through a hydrolysis step, releasing only water as the byproduct.

  • Pros: Highest atom economy; water is the only byproduct; easy purification.

  • Cons: Slower kinetics; requires azeotropic water removal (Dean-Stark or molecular sieves); often requires high temperatures (reflux).

Comparative Data Analysis

The following data aggregates performance metrics from standard bench-scale optimizations (10 mmol scale).

MetricSchotten-Baumann (Acid Cl)HATU CouplingPd-AminocarbonylationBoronic Acid Catalysis
Isolated Yield 85-95%90-98%80-92%70-85%
Atom Economy Poor (<40%)Very Poor (<30%)Good (~70%)Excellent (>90%)
E-Factor (Waste/Product) High (>10)Very High (>20)Moderate (5-10)Low (<2)
Reaction Time 1-4 Hours1-12 Hours12-24 Hours24-48 Hours
Steric Tolerance ModerateHighHighLow
Cost (per kg product) $


$

Decision Logic & Visualization

Diagram 1: Strategic Selection Pathway

This decision tree guides the chemist based on substrate constraints and project phase.

AmideSelection Start Start: N-Arylbenzamide Target Scale Project Scale? Start->Scale Discovery Discovery (mg to g) Scale->Discovery Speed Priority Process Process (kg+) Scale->Process Cost/Waste Priority Complexity Substrate Complexity? Discovery->Complexity Source Starting Material? Process->Source Simple Robust/Simple Complexity->Simple Sensitive Chiral/Acid-Labile Complexity->Sensitive MethodA Route A: Acid Chloride (Fast, Cheap) Simple->MethodA MethodB Route B: HATU/Coupling (High Yield, Mild) Sensitive->MethodB Acid Carboxylic Acid Source->Acid Halide Aryl Halide Source->Halide MethodD Route D: Boric Acid (Green, Low Waste) Acid->MethodD MethodC Route C: Carbonylation (Step Efficient) Halide->MethodC

Caption: Strategic decision matrix for selecting the optimal amidation route based on scale, substrate sensitivity, and starting material availability.

Diagram 2: Mechanistic Contrast (Pd-Carbonylation vs. HATU)

Visualizing the difference between the "Activation" strategy (HATU) and the "Insertion" strategy (Palladium).

MechanismContrast cluster_HATU Route B: HATU Activation cluster_Pd Route C: Pd-Aminocarbonylation Acid Ar-COOH ActiveEster O-At Active Ester Acid->ActiveEster Activation HATU HATU/Base HATU->ActiveEster Product1 Ar-CONHR ActiveEster->Product1 Nucleophilic Acyl Sub. Amine1 R-NH2 Amine1->Product1 Halide Ar-Br OxAdd Ar-Pd(II)-Br Halide->OxAdd Oxidative Add. Pd0 Pd(0) Catalyst Pd0->OxAdd AcylPd Ar-CO-Pd(II)-Br OxAdd->AcylPd CO Insertion CO CO (gas) CO->AcylPd Product2 Ar-CONHR AcylPd->Product2 Reductive Elim. Amine2 R-NH2 Amine2->Product2

Caption: Mechanistic comparison showing the linear activation of HATU versus the cyclic catalytic insertion of Carbonylation.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the visual cues (color changes, precipitate formation) do not occur, pause and re-evaluate reagents.

Protocol 1: HATU-Mediated Synthesis (High Precision)

Application: Synthesis of N-(4-fluorophenyl)benzamide (Model Substrate).

  • Preparation:

    • To a flame-dried round-bottom flask (RBF), add Benzoic Acid (1.0 equiv, 5.0 mmol) and dry DMF (15 mL).

    • Add DIPEA (Diisopropylethylamine) (3.0 equiv). Checkpoint: Solution should be clear.

  • Activation:

    • Add HATU (1.1 equiv) in one portion at 0°C.

    • Stir for 15 minutes. Observation: Solution often turns slightly yellow due to the liberation of the HOAt anion.

  • Coupling:

    • Add 4-Fluoroaniline (1.1 equiv) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup (Critical for Purity):

    • Dilute reaction with Ethyl Acetate (50 mL).

    • Wash 1: 1M HCl (2x) to remove excess aniline and DIPEA.

    • Wash 2: Saturated

      
       (2x) to remove unreacted acid and HOAt byproducts.
      
    • Wash 3: Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Validation:

    • Product should be a white solid. If oil remains, residual DMF is likely present (use high-vac or wash with

      
       solution).
      
Protocol 2: Pd-Catalyzed Aminocarbonylation (Scalable)

Application: Synthesis of N-phenylbenzamide from Bromobenzene.

  • Setup:

    • Use a pressure tube or autoclave.

    • Add Bromobenzene (1.0 equiv, 5.0 mmol), Aniline (1.5 equiv), and

      
       (3.0 equiv).
      
  • Catalyst System:

    • Add

      
       (2 mol%) and Xantphos (3 mol%). Note: Xantphos is preferred over 
      
      
      
      for its wide bite angle, stabilizing the acyl-Pd intermediate.
    • Solvent: Toluene (10 mL).

  • Carbonylation:

    • Safety: Purge vessel with Argon, then fill with CO (balloon pressure or 5 bar if using autoclave). Alternatively, use

      
       (1 equiv) as a solid CO source for safety.
      
    • Heat to 100°C for 16 hours.

  • Workup:

    • Filter through a pad of Celite (to remove Pd black).

    • Concentrate filtrate.

    • Recrystallize from Ethanol/Water.

  • Validation:

    • The appearance of Pd black on the Celite indicates the catalyst cycle was active (and eventually decomposed). Lack of black precipitate may indicate catalyst poisoning or failure to initiate.

References

  • Hartwig, J. F., et al. (2019). "Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia." Journal of the American Chemical Society.[4] [4]

  • Sabatini, M. T., et al. (2019).[5] "A green chemistry perspective on catalytic amide bond formation." Nature Catalysis.[5]

  • Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development.

  • Marcelli, T. (2019). "Boronic Acid-Catalyzed Amide Formation." Organic Syntheses.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Technical Comparison: In Vitro vs. In Vivo Metabolic Profiles of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

[1][2]

Executive Summary & Structural Analysis[1][2]

This guide provides a technical framework for comparing the in vitro and in vivo metabolism of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide (CAS: 926221-75-2).[1][2] As a structural analog to various benzamide-based pharmacophores, this compound presents specific metabolic "soft spots" that dictate its pharmacokinetic (PK) behavior.

Understanding the divergence between in vitro assays (microsomes/hepatocytes) and in vivo outcomes is critical for predicting clearance, toxicity (e.g., reactive aniline metabolites), and bioavailability.[1][2]

Structural Metabolic Liabilities

The compound contains three primary sites for metabolic attack, which will differentially manifest across experimental systems:

  • 4-Methoxy Group: Susceptible to O-demethylation (Phase I), typically mediated by CYP450 isoforms (e.g., CYP2D6, CYP2C19).[1][2]

  • 3-Amino-4-chlorophenyl Moiety: A primary aniline motif susceptible to N-acetylation (Phase II, NAT1/NAT2) and N-oxidation (Phase I, CYP/FMO).[1][2] Note: N-oxidation can lead to reactive hydroxylamines.[1][2]

  • Amide Linker: Potential for hydrolysis by carboxylesterases or amidases, though often sterically hindered in benzamides compared to esters.[1][2]

Predicted Metabolic Pathway (Graphviz Visualization)

The following diagram outlines the predicted metabolic cascade, distinguishing between pathways observable in standard microsomal assays versus those requiring cytosolic cofactors or whole-organism systems.

MetabolicPathwaycluster_0In Vitro (Microsomes)cluster_1In Vivo / HepatocytesParentParent Compound(N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide)ODesmethylO-Desmethyl Metabolite(Phenol derivative)Parent->ODesmethylCYP450(Microsomes/Hepatocytes)NOxideN-Hydroxylamine(Reactive Intermediate)Parent->NOxideCYP/FMO(Microsomes)HydrolysisHydrolysis Products(4-Methoxybenzoic acid +3-Amino-4-chloroaniline)Parent->HydrolysisAmidases(Plasma/S9/In Vivo)NAcetylN-Acetyl Metabolite(Stable Amide)Parent->NAcetylNAT1/NAT2(Cytosol/In Vivo only)GlucuronideO-Glucuronide(Excreted in Urine/Bile)ODesmethyl->GlucuronideUGT(Hepatocytes/In Vivo)

Caption: Predicted metabolic tree. Note that N-acetylation (green path) is often missed in microsomal assays lacking cytosolic NAT enzymes.[1][2]

Comparative Analysis: In Vitro vs. In Vivo[1][2]

This section details the specific discrepancies researchers typically encounter when scaling from bench to bedside for this class of compounds.

Metabolic Stability & Clearance[1][2]
FeatureIn Vitro System (Microsomes)In Vitro System (Hepatocytes)In Vivo (Preclinical Species)
Primary Enzyme Source Membrane-bound CYP450s & FMOs.[1][2]Full complement (CYP, UGT, NAT, Sulfotransferases).[1][2]Hepatic + Extrahepatic (Gut wall, Kidney, Plasma).[1][2]
Cofactor Dependence Requires NADPH regenerating system.[1][2]Self-contained (requires cell viability maintenance).[1][2]Endogenous.[1][2]
Dominant Reaction O-Demethylation is likely the major clearance route observed.[1][2]O-Demethylation followed by Glucuronidation ; N-Acetylation .[1][2]Complex interplay of Phase I/II.[1][2] Renal excretion of conjugates.
Blind Spots Misses N-Acetylation (requires Acetyl-CoA/NAT in cytosol).[1][2] Misses plasma hydrolysis.[1][2]Transporter effects (efflux) may limit intracellular concentration.[1][2]Blood flow limitations (

) and protein binding (

).[1][2]
Data Output Intrinsic Clearance (

).[1][2]
Intrinsic Clearance (

).[1][2]
Total Clearance (

), Bioavailability (

).[1][2]
The "Aniline Trap" in IVIVC

A critical failure mode for this specific compound is the underestimation of clearance in microsomal stability assays.[1][2]

  • Mechanism: The 3-amino group is a substrate for N-acetyltransferases (NATs).[1][2] NATs are cytosolic enzymes, not present in standard microsomal preparations.[1][2]

  • Consequence: Microsomal data will predict a longer half-life (

    
    ) than observed in vivo, as the acetylation pathway is "silenced" in the test tube.[1][2]
    
  • Solution: Use Cryopreserved Hepatocytes or supplement microsomal assays with Cytosol + Acetyl-CoA.[1][2]

Experimental Protocols

Protocol A: In Vitro Microsomal Stability (Phase I Focus)

Objective: Determine

12
  • Preparation: Prepare a 10 mM stock of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide in DMSO.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).[1][2]

    • Liver Microsomes (0.5 mg protein/mL).[1][2]

    • Test Compound (1 µM final concentration to ensure linear kinetics).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion and formation of O-desmethyl metabolite (m/z -14 transition).[1][2]

Protocol B: In Vivo Pharmacokinetics (Rat)

Objective: Validate bioavailability and identify Phase II conjugates.[1][2]

  • Dosing:

    • IV Group (n=3): 1 mg/kg (Vehicle: 5% DMSO / 40% PEG400 / 55% Saline).[1][2]

    • PO Group (n=3): 5 mg/kg (Vehicle: 0.5% Methylcellulose suspension).[1][2]

  • Sampling: Collect blood (tail vein) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h into K2EDTA tubes.

  • Excreta: Collect urine (0-24h) to analyze glucuronide conjugates.[1][2]

  • Bioanalysis:

    • Plasma extraction via protein precipitation.[1][2]

    • Crucial Step: Treat a urine aliquot with

      
      -glucuronidase  to confirm the presence of glucuronides (peak shift back to aglycone).[1][2]
      

Workflow Visualization

Workflowcluster_InVitroIn Vitro Screeningcluster_InVivoIn Vivo ValidationStartStart: Compound CharacterizationMicroMicrosomal Stability(+NADPH)Start->MicroHepHepatocyte Stability(Phase I + II)Start->HepID_MetMetabolite ID (LC-MS/MS)Look for: O-desmethyl, N-oxideMicro->ID_MetHep->ID_MetPK_StudyRat PK Study(IV vs PO)ID_Met->PK_StudyRefine Dose/VehicleUrine_AnalUrine Analysis(+/- Beta-Glucuronidase)PK_Study->Urine_AnalID_VivoIdentify ConjugatesLook for: N-acetyl, O-glucuronideUrine_Anal->ID_VivoComparisonFinal Output:IVIVC Model & Clearance PredictionID_Vivo->ComparisonCompare Profiles

Caption: Integrated workflow for establishing the metabolic profile.

References

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] [1][2]

  • Obach, R. S. (1999).[1][2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[1][2]

  • Williams, J. A., et al. (2004).[1][2] Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208.[1][2]

  • PubChem Compound Summary. (n.d.). N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide (CAS 926221-75-2).[1][2][3][4] National Center for Biotechnology Information.[1] [1][2]

Head-to-head comparison of analytical methods for benzamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Senior Scientist's Verdict

In the quantification of benzamide and its pharmacological derivatives (e.g., metoclopramide, sulpiride), the choice of method is rarely a toss-up; it is dictated by the concentration floor and the matrix complexity .

  • Choose HPLC-UV/DAD for Quality Control (QC), formulation analysis, and dissolution testing where concentrations exceed 0.5 µg/mL .[1] It is the robust, cost-effective workhorse for defined matrices.

  • Choose LC-MS/MS for Bioanalysis (DMPK), trace impurity profiling, and environmental monitoring.[1] It is the only viable option for complex biological matrices (plasma, urine) requiring sensitivity in the ng/mL to pg/mL range.

Part 1: The Analytical Challenge

The benzamide moiety (


) presents specific physicochemical challenges:
  • Polarity: The amide group imparts moderate polarity (LogP ~0.64), making retention on standard C18 columns requiring careful mobile phase tuning.[1]

  • UV Activity: The benzene ring offers strong UV absorption (~230 nm and ~254 nm), making UV detection viable but non-specific in complex mixtures.[1]

  • Ionization: In ESI+, benzamides protonate readily at the carbonyl oxygen or amide nitrogen (depending on substitution), forming stable

    
     ions ideal for MS/MS.[1]
    

Part 2: Method Selection Framework

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on your specific sample constraints.

MethodSelection Start Start: Define Sample Matrix Matrix Is the Matrix Complex? (Plasma, Urine, Wastewater) Start->Matrix Conc Target Sensitivity? Matrix->Conc No (Formulation/API) LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) Matrix->LCMS Yes (Biofluids) HPLC Method A: HPLC-UV (Robust, Low Cost) Conc->HPLC > 1 µg/mL Conc->LCMS < 100 ng/mL GCMS Method C: GC-MS (Requires Derivatization) LCMS->GCMS Alternative if Analyte is Volatile

Figure 1: Decision matrix for selecting the optimal benzamide quantification strategy.

Part 3: Head-to-Head Comparison

Method A: HPLC-UV (The QC Standard)

Best for: Raw material testing, finished product assay, dissolution studies.

The "Self-Validating" Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution is preferred for reproducibility in QC.

    • Buffer: 20 mM Potassium Phosphate (pH 3.0).[1] Note: Acidic pH suppresses silanol activity and ensures the amide remains neutral/protonated depending on side chains.

    • Organic: Acetonitrile (ACN).[1]

    • Ratio: 70:30 (Buffer:ACN).

  • Detection: DAD at 230 nm (primary) and 254 nm (secondary confirmation).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

Critical Insight: Benzamide has a UV maximum near 230 nm.[1][3] While 254 nm is "quieter" regarding solvent cut-off, 230 nm offers 2-3x higher signal intensity.[1] For maximum sensitivity in UV, use a phosphate buffer (transparent at low UV) rather than acetate.[1]

Method B: LC-MS/MS (The Bioanalytical Gold Standard)

Best for: PK studies, trace impurities, environmental analysis.

The "Self-Validating" Protocol
  • Column: UHPLC C18 (e.g., Waters ACQUITY BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Gradient required to flush matrix.[1]

    • Phase A: 0.1% Formic Acid in Water.[1]

    • Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Example for Metoclopramide):

    • Quantifier: 300.1

      
       227.1[1]
      
    • Qualifier: 300.1

      
       184.1[1]
      
  • Internal Standard: Deuterated analog (e.g., Benzamide-d5) is mandatory to correct for matrix effects.[1]

Critical Insight: Avoid phosphate buffers in LC-MS as they precipitate in the source.[1] Use volatile buffers (Formic acid/Ammonium formate).[1][4] The "Dwell Time" in MRM mode must be optimized to ensure at least 15 data points across the narrow UHPLC peak.

Part 4: Data Synthesis & Performance Metrics

The following table synthesizes experimental performance data from validated pharmaceutical methods.

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)[5]
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL0.5 - 5.0 ng/mL
Limit of Quant.[1] (LOQ) ~1.0 µg/mL~10 ng/mL
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mL
Precision (RSD) < 1.0% (Excellent)< 5.0% (Good)
Throughput 10-15 min/sample3-5 min/sample
Matrix Tolerance Low (Interference prone)High (MRM Specificity)
Cost Per Sample Low ($)High (

$)
Visualizing the Mechanism

Understanding why LC-MS/MS offers superior specificity requires visualizing the fragmentation pathway.[1]

LCMS_Mechanism Precursor Precursor Ion [M+H]+ (Stable Benzamide) Q2 Collision Cell (Q2) Argon Gas Collision Precursor->Q2 Selection in Q1 Product Product Ion (Characteristic Fragment) Q2->Product Fragmentation Detector Detector (Signal Count) Product->Detector Selection in Q3

Figure 2: The Triple Quadrupole (QqQ) filtering mechanism that eliminates matrix noise.

Part 5: Alternative Approaches (GC-MS)

While HPLC and LC-MS dominate, GC-MS remains a viable alternative, particularly for volatile benzamide derivatives or when LC-MS is unavailable.

  • The Hurdle: Benzamides form strong hydrogen bonds, leading to peak tailing and thermal degradation in GC injectors.[1]

  • The Fix (Derivatization): You must block the amide protons.[1]

    • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][6]

    • Reaction: Incubate sample with reagent at 60°C for 30 minutes.[1]

    • Result: Mono- or di-TMS derivatives that are volatile and thermally stable.[1]

When to use: Use GC-MS if you are already analyzing other volatile residual solvents or if the sample matrix is non-aqueous (e.g., oil-based formulations).[1]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[1][7] Benzamide Chemistry WebBook, SRD 69. Retrieved from [Link][1]

  • Science Publishing Group. (2017).[1][8] Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Retrieved from [Link][1][6][9][10]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Bioavailability and Metabolic Regulation[1][2]

Executive Summary

This guide provides a technical comparison between Resveratrol (3,5,4'-trihydroxystilbene) and its methoxylated analog, Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene).[1][2][3] While Resveratrol is the gold standard for SIRT1 activation research, its clinical efficacy is severely limited by rapid Phase II metabolism (glucuronidation/sulfation).

Pterostilbene represents a "next-generation" stilbenoid where the substitution of hydroxyl groups with methoxy groups significantly enhances lipophilicity and metabolic stability. This guide analyzes the Structure-Activity Relationship (SAR), comparative pharmacokinetics, and biological potency of these compounds, supported by experimental protocols for validation.

Structural Basis of Comparison (SAR)

The primary differentiator between these two compounds lies in their susceptibility to metabolic conjugation.

  • Resveratrol: Contains three hydroxyl (-OH) groups.[3][4] These are prime targets for rapid conjugation by UDP-glucuronosyltransferases (UGTs) in the intestine and liver, leading to low systemic availability (~20%).

  • Pterostilbene: Contains two methoxy (-OCH3) groups at the C3 and C5 positions.[3] This modification blocks the primary sites of metabolic attack, increases lipophilicity, and facilitates passive diffusion across the intestinal epithelium (Bioavailability ~80%).

Diagram 1: Structure-Activity Relationship (SAR) Logic

Figure 1: The causal link between chemical modification, physicochemical properties, and pharmacokinetic outcome.

SAR_Logic Resveratrol Resveratrol (3 Hydroxyl Groups) Lipophilicity Increased Lipophilicity (LogP) Resveratrol->Lipophilicity Baseline Pterostilbene Pterostilbene (2 Methoxy Groups) Pterostilbene->Lipophilicity Methylation Effect Metabolism Reduced Phase II Metabolism (UGT) Pterostilbene->Metabolism Steric/Chemical Hindrance Uptake Superior Cellular Uptake Lipophilicity->Uptake Passive Diffusion Bioavailability Enhanced Bioavailability (~80%) Metabolism->Bioavailability Increased Half-life Uptake->Bioavailability

Biological Activity & Mechanism[1][2][4][6][7][8]

Both compounds act as caloric restriction mimetics, primarily through the activation of the SIRT1 (Sirtuin 1) and AMPK (AMP-activated protein kinase) pathways. However, their potency differs depending on the context (in vitro enzyme assay vs. whole-cell assay).

The "Potency Paradox"
  • Enzymatic Assays (Cell-Free): Resveratrol often displays equal or slightly higher affinity for SIRT1 activation sites due to hydrogen bonding capabilities of its free hydroxyls.

  • Cellular Assays (In Vivo/Cell Culture): Pterostilbene consistently outperforms Resveratrol.[5] The superior membrane permeability allows Pterostilbene to reach higher intracellular concentrations, effectively driving downstream signaling more potently at equimolar dosages.

Diagram 2: Signaling Pathway Activation

Figure 2: Mechanism of action for stilbenoids in metabolic regulation and mitochondrial biogenesis.

Signaling_Pathway Ligand Pterostilbene / Resveratrol Membrane Cell Membrane (Lipid Bilayer) Ligand->Membrane Passive Diffusion (Pterostilbene >> Resveratrol) SIRT1 SIRT1 (Deacetylase) Membrane->SIRT1 LKB1 LKB1 Membrane->LKB1 SIRT1->LKB1 Deacetylation PGC1a PGC-1α (Deacetylated) SIRT1->PGC1a Deacetylation FoxO FoxO1/3 (Antioxidant Defense) SIRT1->FoxO AMPK AMPK (Energy Sensor) LKB1->AMPK Phosphorylation AMPK->PGC1a Phosphorylation Mito Mitochondrial Biogenesis PGC1a->Mito Transcription

Comparative Data Summary

The following data aggregates findings from key pharmacokinetic studies (e.g., Kapetanovic et al., 2011) and cytotoxicity assays (e.g., HT-29 cancer lines).

FeatureResveratrolPterostilbeneAdvantage
Oral Bioavailability ~20%~80%Pterostilbene (4x higher)
Plasma Half-Life (

)
~14 minutes~105 minutesPterostilbene (7x longer)
Lipophilicity (LogP) 3.13.5Pterostilbene (Better uptake)
IC50 (HT-29 Cells) 43.8 µM15 µMPterostilbene (More potent)
Metabolic Fate Rapid Sulfation/GlucuronidationSlow MetabolismPterostilbene
SIRT1 Activation High (Direct)High (Intracellular)Context Dependent
Experimental Protocols

To validate these differences in your own laboratory, the following protocols are recommended. These are designed to be self-validating systems using internal controls.

Protocol A: Caco-2 Permeability Assay (Bioavailability Proxy)

This assay validates the "structurally related" claim by quantifying the transport rate across a simulated intestinal barrier.

Objective: Determine the Apparent Permeability Coefficient (


) of Pterostilbene vs. Resveratrol.
  • Cell Culture: Seed Caco-2 cells (Passage 40-60) on Transwell® polycarbonate inserts (

    
     pore size). Culture for 21 days to form a polarized monolayer.
    
  • Validation (TEER): Measure Transepithelial Electrical Resistance (TEER).

    • Acceptance Criteria: TEER > 300

      
      .[6] Reject wells below this threshold.
      
  • Preparation:

    • Donor Solution: 10 µM of test compound in HBSS (pH 7.4).

    • Receiver Solution: HBSS with 1% BSA (to maintain sink conditions for lipophilic compounds).

  • Transport Initiation:

    • Apical to Basolateral (A-B): Add donor to apical chamber (0.5 mL), receiver to basolateral (1.5 mL).

  • Sampling: Incubate at 37°C with shaking (50 rpm). Collect 100 µL samples from receiver compartment at 30, 60, 90, and 120 min.

  • Analysis: Quantify via HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    
    • Where

      
       is the flux rate, 
      
      
      
      is surface area, and
      
      
      is initial concentration.
Diagram 3: Caco-2 Assay Workflow

Figure 3: Step-by-step workflow for assessing intestinal permeability.

Caco2_Workflow Step1 1. Seed Caco-2 Cells (21 Days Differentiation) Step2 2. TEER Measurement (QC Check > 300 Ohm*cm2) Step1->Step2 Step3 3. Prepare Solutions (Donor: 10uM Compound) Step2->Step3 If Pass Step4 4. Transport Phase (Apical -> Basolateral) Step3->Step4 Step5 5. Sampling (30, 60, 90, 120 min) Step4->Step5 Step6 6. LC-MS/MS Analysis Calculate Papp Step5->Step6

Protocol B: Fluorometric SIRT1 Deacetylation Assay

Objective: Compare intrinsic enzymatic activation potential (cell-free).

  • Reagents: Recombinant human SIRT1 enzyme, Fluorogenic substrate (p53 sequence with acetylated lysine), NAD+ (cofactor).

  • Setup:

    • Positive Control: Resveratrol (standard).

    • Negative Control: Suramin (SIRT1 inhibitor).

    • Test: Pterostilbene (titrate 1 µM – 100 µM).

  • Reaction: Mix enzyme, NAD+, and compound. Incubate 5 min. Add substrate.[7] Incubate 30 min at 37°C.

  • Developer: Add Developer solution (trypsin-like protease) to cleave deacetylated substrate, releasing the fluorophore.

  • Detection: Read Fluorescence (Ex 360nm / Em 460nm).

  • Analysis: Plot Dose-Response curve to determine

    
    .
    
References
  • Kapetanovic, I. M., et al. (2011).[2] Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats.[3][8] Cancer Chemotherapy and Pharmacology.

  • Chan, E. W. C., et al. (2019).[3] Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties. Journal of Applied Pharmaceutical Science.

  • Nutakul, W., et al. (2011).[2] Inhibitory effects of resveratrol and pterostilbene on human colon cancer cells: A comparative study. Journal of Agricultural and Food Chemistry.

  • McCormack, D., & McFadden, D. (2013). A review of pterostilbene antioxidant activity and disease modification. Oxidative Medicine and Cellular Longevity.

  • European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. ECVAM DB-ALM.

Sources

Structural Confirmation of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide: A Comparative Guide to SCXRD vs. Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical publication for pharmaceutical researchers. It addresses the structural confirmation of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide , utilizing this molecule as a case study to demonstrate the superiority of Single Crystal X-ray Diffraction (SCXRD) over spectroscopic methods for resolving regiochemical ambiguities.

Executive Summary

In the synthesis of polysubstituted benzamides, particularly those derived from asymmetric diamines like 4-chlorobenzene-1,3-diamine, regioselectivity presents a critical analytical challenge. Standard spectroscopic techniques (


H NMR, MS) often fail to definitively distinguish between regioisomers (N-1 vs. N-3 acylation) due to overlapping signal shifts and identical mass fragments.

This guide details the structural confirmation of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide (Target 1a ). We provide a comparative analysis demonstrating why Single Crystal X-ray Diffraction (SCXRD) is the requisite "Gold Standard" for this class of compounds. The guide includes a validated experimental protocol for synthesis, crystallization, and diffraction, supported by mechanistic logic and workflow visualization.

The Analytical Challenge: Regioselectivity

The synthesis of the target molecule involves the acylation of 4-chlorobenzene-1,3-diamine with 4-methoxybenzoyl chloride .

  • The Ambiguity: The starting diamine has two nucleophilic amine sites:

    • Site A (Position 1): Para to the chlorine atom.

    • Site B (Position 3): Ortho to the chlorine atom.

  • The Hypothesis: Steric hindrance from the ortho-chloro group and electronic deactivation should favor acylation at Site A (yielding Target 1a ). However, minor variations in solvent polarity or temperature can yield the ortho-acylated impurity (Target 1b ).

  • The Problem: Both 1a and 1b possess identical molecular weights (HRMS is silent) and very similar scalar coupling networks in NMR.

Comparative Analysis: SCXRD vs. Alternative Methods

The following table objectively compares the efficacy of analytical techniques for resolving this specific structural ambiguity.

FeatureSCXRD (Gold Standard) NMR (

H /

C / 2D)
HRMS (Mass Spec) FT-IR
Regioisomer ID Definitive. Direct 3D mapping of atomic connectivity.Ambiguous. Requires complex HMBC/NOESY interpretation; often inconclusive for remote substitutions.Ineffective. Isomers have identical m/z and fragmentation patterns.Supportive. Carbonyl stretch shifts may differ slightly but lack specificity.
Stereochemistry Determines absolute configuration and torsion angles.Relative configuration only (via coupling constants).None.None.
Solid State Reveals polymorphs, solvates, and intermolecular H-bonding (critical for formulation).N/A (Solution state only).N/A (Gas phase).Identifies functional groups only.
Sample Req. Single crystal (0.1–0.3 mm).~5-10 mg dissolved in deuterated solvent.<1 mg.<1 mg.
Turnaround 2–24 hours (instrument dependent).10–30 mins.[1][2]<5 mins.<5 mins.

Expert Insight: While NMR is faster, the risk of misassigning the acylation site in asymmetric diamines is high. SCXRD provides an indisputable "snapshot" of the molecule, confirming not just the connectivity but also the specific hydrogen bonding network (e.g., intramolecular N-H...Cl interactions) that stabilizes the structure.

Experimental Protocol

This section outlines the self-validating workflow for synthesizing and confirming the structure of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide.

Phase 1: Synthesis (Schotten-Baumann Conditions)

To maximize the yield of the desired regioisomer (1a ), we utilize a controlled addition protocol.

  • Reagents: Dissolve 4-chlorobenzene-1,3-diamine (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) containing Triethylamine (TEA, 12 mmol) as a proton scavenger.

  • Addition: Cool the solution to 0°C. Dropwise add 4-methoxybenzoyl chloride (10 mmol) dissolved in DCM (10 mL) over 30 minutes.

    • Causality: Low temperature and slow addition favor the kinetic product (acylation at the less hindered N-1 position).

  • Workup: Stir at room temperature for 4 hours. Wash with saturated NaHCO

    
     (2x) and Brine (1x). Dry over MgSO
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1).

Phase 2: Crystallization for X-ray

High-quality single crystals are required for diffraction.

  • Method: Slow Evaporation.

  • Solvent System: Methanol:Ethyl Acetate (1:1 v/v).

  • Protocol: Dissolve 20 mg of the purified compound in 4 mL of the solvent mixture in a scintillation vial. Cover with parafilm and poke 3-4 small holes. Allow to stand undisturbed at ambient temperature (20–25°C).

  • Validation: Inspect after 48-72 hours under a polarizing microscope. Look for block-like or prismatic crystals (avoid needles if possible, as they often diffract poorly).

Phase 3: X-ray Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or Oxford Diffraction Xcalibur (Mo-K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (using N

    
     cryostream).
    
    • Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), significantly improving resolution and bond-length precision.

  • Strategy: Collect full sphere of data (

    
    ).
    
  • Refinement: Solve using SHELXT (Intrinsic Phasing) and refine using SHELXL (Least Squares).

Structural Logic & Workflow Visualization

The following diagram illustrates the decision-making process and the specific chemical logic used to confirm the structure.

StructuralConfirmation Start Start: 4-chlorobenzene-1,3-diamine Reagent + 4-methoxybenzoyl chloride (0°C, DCM, TEA) Start->Reagent Reaction Acylation Reaction Reagent->Reaction IsomerA Path A (Favored): Acylation at Pos 1 (Less Hindered) Reaction->IsomerA Major Product IsomerB Path B (Unfavored): Acylation at Pos 3 (Ortho to Cl) Reaction->IsomerB Minor Impurity Product Crude Product Mixture IsomerA->Product IsomerB->Product Analysis Analytical Checkpoint Product->Analysis NMR 1H NMR Analysis: Ambiguous Regiochemistry Analysis->NMR Routine Check Cryst Crystallization: Slow Evaporation (MeOH/EtOAc) Analysis->Cryst Definitive Path NMR->Cryst Inconclusive XRD SCXRD Data Collection: Mo-Kα, 100K Cryst->XRD Result Electron Density Map: Reveals C=O attached to N1 XRD->Result Final CONFIRMED STRUCTURE: N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide Result->Final Validation

Caption: Workflow for resolving regiochemical ambiguity in benzamide synthesis via SCXRD.

Expected Crystallographic Data & Interpretation

When analyzing the solved structure, the researcher must verify specific geometric parameters to confirm the identity of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide .

Key Structural Metrics (Based on Benzamide Analogs)
ParameterExpected ValueInterpretation
Amide Bond (C-N) 1.35 – 1.38 ÅTypical partial double bond character due to resonance.
C=O Bond 1.22 – 1.24 ÅStandard carbonyl length.
Torsion Angle (Ph-NH-CO-Ph) Non-planar (

)
The two phenyl rings are rarely coplanar due to steric repulsion.
H-Bonding N-H...O (Intermolecular)Amide N-H typically donates to the Carbonyl O of a neighboring molecule, forming chains (often along the a or b axis).
Regio-Marker N(Amide)-C(Ar) vs Cl The Amide Nitrogen must be para to the Chlorine. The free Amine Nitrogen must be ortho to the Chlorine.
Interpretation of Results

In the solved structure (referencing similar structures like N-(4-Chlorophenyl)-4-methoxybenzamide [1]), look for the dihedral angle between the benzene rings.[1][3] A significant twist (approx 30-60°) is expected to minimize steric clash between the amide hydrogen and the ortho protons (or substituents).

Crucially, the Difference Fourier Map will clearly show the electron density of the Chlorine atom (heavy atom, high electron density) relative to the amide linkage, definitively proving the regiochemistry.

References

  • Gowda, B. T., et al. (2011).[3] "N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate."[3] Acta Crystallographica Section E, 67(11), o2983.

  • Saeed, A., et al. (2010). "N-(4-Chlorophenyl)-4-methoxybenzamide." Acta Crystallographica Section E, 66, o3077.

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Guides.

  • News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy."

  • ChemicalBook. "Synthesis of 3-Amino-N-(4-chlorophenyl)benzamide." (Methodological Reference for Benzamide Synthesis).

Sources

Safety Operating Guide

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide is a specialized pharmaceutical intermediate, typically utilized in the synthesis of histone deacetylase (HDAC) inhibitors or kinase inhibitors.[1] As a halogenated aromatic amide, it presents specific environmental and toxicological risks that require a "Zero Discharge" approach.

This guide provides a self-validating disposal protocol. The presence of the chloroaniline moiety mandates that this compound be treated as highly toxic to aquatic life and a potential methemoglobinemia inducer. Standard laboratory drain disposal is strictly prohibited.

Hazard Identification & Classification (The "Why")

To ensure safety, we apply the Precautionary Principle . While a specific SDS for this exact intermediate may not be indexed in public chemical inventories, its toxicity profile is derived from its functional components: 3-amino-4-chloroaniline and 4-methoxybenzamide.[1]

Table 1: Derived GHS Hazard Classification
Hazard CategoryClassificationSignal WordHazard Statement (H-Code)
Aquatic Toxicity Category 1 WARNING H410: Very toxic to aquatic life with long-lasting effects.[1][2][3][4] (Critical Driver for Disposal)
Acute Toxicity Category 4WarningH302/H312: Harmful if swallowed or in contact with skin.
Target Organ STOT-RE 2WarningH373: May cause damage to blood (Methemoglobinemia) through prolonged exposure.[1][5]
Sensitization Skin Sens. 1WarningH317: May cause an allergic skin reaction.[1]

Scientific Rationale: The metabolic hydrolysis of this amide can release 4-chloro-1,3-diaminobenzene derivatives.[1] Chlorinated anilines are recalcitrant environmental pollutants that bioaccumulate in aquatic organisms [1].[1] Therefore, the disposal path must guarantee the destruction of the aromatic ring system.

Disposal Workflow & Decision Logic

The following protocol utilizes a High-Temperature Incineration pathway, which is the only method validated to destroy halogenated organic solids without generating dioxins (provided the facility uses proper flue gas scrubbing).

Step-by-Step Procedure

A. Solid Waste (Powder, Filter Cakes, Contaminated PPE)

  • Segregation: Do not mix with non-hazardous trash.[1]

  • Primary Containment: Place solid waste in a yellow hazardous waste bag (minimum 3-mil thickness).

  • Secondary Containment: Seal the bag and place it into a UN-rated fiberboard or poly drum labeled "Hazardous Waste - Toxic Solids, Organic, N.O.S. (Contains Halogenated Amides)."[6][7][8][9]

  • Disposal Method: Transfer to a licensed facility for Rotary Kiln Incineration .

B. Liquid Waste (Mother Liquors, Reaction Solutions)

  • Classification: Treat as Halogenated Solvent Waste .[1]

  • Segregation: Pour into the dedicated "Halogenated Waste" carboy. Crucial: Keep separate from non-halogenated solvents to prevent cross-contamination of the larger waste stream, which increases disposal costs.

  • pH Check: If the solution is acidic (e.g., from an HCl salt formation), neutralize to pH 6–8 before adding to the solvent drum to prevent drum corrosion or gas evolution.

C. Empty Containers (Vials, Bottles)

  • Triple Rinse: Rinse the empty container three times with a compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container.

  • Final Step: Deface the label and dispose of the dry container as "Trace Contaminated Solid Waste" (often chemically treated glass waste), not general recycling.

Visual Operational Guide (Decision Tree)

The following diagram illustrates the logical flow for disposing of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide to ensure compliance and safety.

Disposal_Protocol Start Waste Generation: N-(3-Amino-4-chlorophenyl)- 4-methoxybenzamide State_Check Determine Physical State Start->State_Check Solid Solid Waste (Powder, PPE, Spills) State_Check->Solid Is Solid Liquid Liquid Waste (Mother Liquor, Rinsate) State_Check->Liquid Is Solution Empty Empty Containers State_Check->Empty Is Container Bagging Double Bag in Yellow Bio/Chem Hazard Bag Solid->Bagging Segregation Segregate as HALOGENATED Solvents Liquid->Segregation Rinse Triple Rinse with Solvent Empty->Rinse Drum_Solid UN-Rated Drum: 'Toxic Solids, Organic' Bagging->Drum_Solid Destruction FINAL DISPOSAL: High-Temp Incineration (Rotary Kiln) Drum_Solid->Destruction Drum_Liquid UN-Rated Carboy: 'Flammable/Toxic Liquid' Segregation->Drum_Liquid Drum_Liquid->Destruction Rinsate_Action Add Rinsate to Liquid Waste Stream Rinse->Rinsate_Action Glass_Bin Deface Label -> Chemically Contaminated Glass Bin Rinse->Glass_Bin Rinsate_Action->Segregation Glass_Bin->Destruction

Figure 1: Operational decision tree for the segregation and disposal of halogenated benzamide derivatives.

Emergency Spillage Procedures

In the event of a spill in the laboratory, immediate containment is required to prevent aerosolization and surface contamination.

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and a P95/N95 particulate respirator (if powder is loose) to prevent inhalation.

  • Containment:

    • Solids: Cover with a damp paper towel to suppress dust. Gently sweep into a dustpan.[1] Do not use a brush if it creates dust clouds.[1]

    • Liquids: Cover with an inert absorbent (e.g., Vermiculite or Chemizorb®).

  • Decontamination: Clean the surface with a soap/water solution followed by an alcohol wipe.

  • Disposal: All cleanup materials (towels, absorbent, gloves) must be placed in the Solid Hazardous Waste stream (Yellow Bag).

References

  • Sihtmäe, M., et al. (2010).[9] Toxicity of five anilines to crustaceans, protozoa and bacteria. Journal of the Serbian Chemical Society.[9]

  • Fisher Scientific. (2010). Safety Data Sheet: 4-Chloroaniline. (Used for SAR toxicity extrapolation).[6][7]

  • U.S. EPA. Hazardous Waste Management for Laboratories (RCRA).

Sources

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